tert-Butyl 5-Chloropyridin-2-ylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZBERPWXUYBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674814 | |
| Record name | tert-Butyl (5-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354503-86-9 | |
| Record name | tert-Butyl (5-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 5-chloropyridin-2-ylcarbamate
Foreword: The Strategic Importance of tert-Butyl 5-chloropyridin-2-ylcarbamate in Modern Drug Discovery
In the landscape of pharmaceutical development, the strategic synthesis of key intermediates is a cornerstone of innovation and efficiency. Among these, this compound emerges as a molecule of significant interest. Its structural motif, featuring a Boc-protected aminopyridine core, serves as a versatile building block in the synthesis of a variety of biologically active compounds. Notably, it is a crucial intermediate in the manufacturing of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[1][2] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this pivotal compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind the experimental design, ensuring a robust and reproducible methodology.
I. Synthesis of this compound: A Mechanistic and Practical Overview
The synthesis of this compound is most effectively achieved through the protection of the amino group of 2-amino-5-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis.[3]
Reaction Scheme
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Mechanistic Insights: The Role of Base and Catalyst
The Boc protection of an amine with di-tert-butyl dicarbonate can proceed without a base, but the reaction is often slow. The inclusion of a non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.
For less nucleophilic amines, such as 2-amino-5-chloropyridine, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction rate. DMAP acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the aminopyridine than Boc anhydride itself.
The catalytic cycle is illustrated below:
Caption: Catalytic role of DMAP in the Boc protection of 2-amino-5-chloropyridine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Boc protection of aminopyridines.
Materials:
-
2-Amino-5-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
II. Comprehensive Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following analytical techniques are essential for a complete characterization profile.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring and a singlet for the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbonyl group, and C-N stretching. |
| Mass Spec. | The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Based on data from structurally similar compounds, the following chemical shifts are anticipated for this compound in CDCl₃:
-
δ ~8.2 ppm (d, 1H): Proton at the 6-position of the pyridine ring.
-
δ ~7.6 ppm (dd, 1H): Proton at the 4-position of the pyridine ring.
-
δ ~7.9 ppm (d, 1H): Proton at the 3-position of the pyridine ring.
-
δ ~7.5 ppm (s, 1H): N-H proton of the carbamate.
-
δ ~1.5 ppm (s, 9H): Protons of the tert-butyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Expected chemical shifts in CDCl₃ are:
-
δ ~152 ppm: Carbonyl carbon of the carbamate.
-
δ ~148 ppm: C2 carbon of the pyridine ring.
-
δ ~146 ppm: C6 carbon of the pyridine ring.
-
δ ~138 ppm: C4 carbon of the pyridine ring.
-
δ ~128 ppm: C5 carbon of the pyridine ring.
-
δ ~115 ppm: C3 carbon of the pyridine ring.
-
δ ~81 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands are expected at:
-
~3300-3400 cm⁻¹: N-H stretching vibration of the carbamate.
-
~2980 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1720-1740 cm⁻¹: C=O stretching of the carbamate carbonyl group.
-
~1580-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1250 cm⁻¹: C-N stretching.
-
~1160 cm⁻¹: C-O stretching of the carbamate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₃ClN₂O₂), the expected molecular weight is approximately 228.67 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 229. A characteristic fragment corresponding to the loss of the tert-butyl group ([M-56]⁺) would also be expected.
III. Workflow for Synthesis and Characterization
The following diagram outlines the comprehensive workflow from synthesis to full characterization of this compound.
Caption: A comprehensive workflow for the synthesis and characterization of this compound.
IV. Conclusion and Future Perspectives
This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The presented protocol, grounded in established chemical principles, offers a reliable method for obtaining this key pharmaceutical intermediate. The comprehensive characterization data serves as a benchmark for quality control and assurance in a research and development setting. As the demand for novel therapeutics continues to grow, the efficient and well-characterized synthesis of such pivotal building blocks will remain a critical endeavor in the advancement of medicinal chemistry.
V. References
-
tert-Butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate | C10H14ClN3O2 | CID 86669510 . PubChem. Available at: [Link]
-
Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate . Google Patents. Available at:
-
Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate . Google Patents. Available at:
-
Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate . Google Patents. Available at:
-
tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate . PubChem. Available at: [Link]
-
Supporting Information for... . Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses. Available at: [Link]
-
tert-Butyl carbamate . NIST WebBook. Available at: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 . PubChem. Available at: [Link]
-
tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]
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An In-depth Technical Guide to tert-Butyl 5-chloropyridin-2-ylcarbamate: Physicochemical Properties and Synthetic Insights
This guide provides a comprehensive technical overview of tert-Butyl 5-chloropyridin-2-ylcarbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, synthetic pathways, and safety considerations of this important compound.
Introduction: A Pivotal Building Block in Modern Drug Discovery
This compound (CAS No. 354503-86-9) has emerged as a critical building block, most notably in the synthesis of the anticoagulant drug Edoxaban.[1] Edoxaban is a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade.[1] The structural features of this compound, particularly the presence of the 5-chloropyridine moiety and the tert-butoxycarbonyl (Boc) protecting group, make it an ideal precursor for the construction of more complex bioactive molecules. Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and ultimately, developing robust and scalable synthetic processes.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in process chemistry and drug development. These parameters influence its solubility, reactivity, and purification profile.
Core Properties
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on the compound's structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 354503-86-9 | [2] |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2] |
| Molecular Weight | 228.68 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not definitively reported; analogous carbamates range between 90–120°C.[4] | Estimated |
| Boiling Point | > 300 °C (Predicted) | Predicted |
| Solubility | Moderately soluble in polar organic solvents such as acetonitrile and dimethylformamide; poorly soluble in water (<1 mg/mL at 25°C).[4] | [4] |
| pKa | ~11.13 (Predicted for a similar structure) | Predicted |
| LogP | ~2.4 (Predicted) | [5] |
Structural Representation
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the 5-chloropyridine ring, the carbamate linkage, and the tert-butyl protecting group.
Caption: 2D Structure of this compound.
Analytical Characterization: Ensuring Purity and Identity
Robust analytical methods are essential for confirming the identity and purity of this compound, which is critical for its use in pharmaceutical manufacturing.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the NH proton of the carbamate, and a large singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons will exhibit splitting patterns (doublets and double doublets) consistent with their positions on the substituted pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the carbamate group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shift of the carbonyl carbon is typically in the range of 150-160 ppm.[6]
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.
-
C=O Stretch (Carbamate): A strong absorption band in the region of 1700-1750 cm⁻¹.[4]
-
C-N Stretch: Bands in the fingerprint region.
-
C-Cl Stretch: A band in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of the tert-butyl group and other fragments of the pyridine ring.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A typical reverse-phase HPLC method would be employed.
Illustrative HPLC Workflow:
Caption: A typical workflow for HPLC purity analysis.
Synthesis and Reactivity
The synthesis of this compound is a key step in the overall production of more complex pharmaceutical agents.
Synthetic Approach
A common and efficient method for the synthesis of this compound involves the reaction of 2-amino-5-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
General Synthetic Scheme:
Caption: General synthetic scheme for this compound.
Reactivity Profile
The reactivity of this compound is primarily governed by the Boc-protected amine and the chloro-substituted pyridine ring.
-
Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the free amine, which is a common subsequent step in multi-step syntheses.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution reactions, although this is less common when the amine is protected.
-
Hydrolysis: The carbamate linkage is generally stable under neutral and mildly basic conditions but can be hydrolyzed under strong acidic or basic conditions.[4]
Applications in Drug Development
The principal application of this compound is as a key intermediate in the synthesis of Edoxaban.[4] In the synthesis of Edoxaban, the Boc-protected amine of a cyclohexanediamine derivative is coupled with another intermediate, and the 5-chloropyridin-2-ylcarbamate moiety is introduced in a subsequent step. The Boc protecting group strategy allows for selective reactions at other functional groups within the molecule before its removal to proceed with the final steps of the synthesis.
Role in Edoxaban Synthesis Pathway (Simplified):
Caption: Simplified role in the synthesis of Edoxaban.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Summary:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
In case of contact, wash the affected area thoroughly with soap and water.[7]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a fundamentally important intermediate in modern pharmaceutical synthesis. Its well-defined physicochemical properties, coupled with established synthetic and analytical methodologies, make it a reliable and versatile building block. This guide has provided a detailed overview of its key characteristics, underscoring its significance for researchers and professionals in the field of drug discovery and development. A comprehensive understanding of this molecule is essential for the continued innovation and efficient production of life-saving medicines.
References
- 1. 2767259-22-1|tert-Butyl ((3-bromo-5-chloropyridin-2-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 5. 1845713-77-0|tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to tert-Butyl 5-chloropyridin-2-ylcarbamate: Synthesis, Application, and Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex molecular targets. Among these, tert-Butyl 5-chloropyridin-2-ylcarbamate stands out as a pivotal intermediate. Its structure combines a halogenated pyridine ring, a common pharmacophore, with a tert-butoxycarbonyl (Boc)-protected amine. This configuration makes it an exceptionally valuable reagent, particularly in the synthesis of novel therapeutics.
This guide provides an in-depth technical overview of this compound, focusing on its synthesis, the mechanistic rationale behind its use, and its critical role as a precursor in drug discovery, most notably in the synthesis of the anticoagulant drug Edoxaban. The protocols and insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this versatile compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the bedrock of its application in synthesis. This compound is a stable, solid material under standard laboratory conditions. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 354503-86-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2][3] |
| Molecular Weight | 228.68 g/mol | [1][4] |
| Appearance | Off-white to light yellow crystalline solid | [5] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane | [5] |
Core Synthesis: The Logic of Boc Protection
The primary route to this compound involves the protection of the amino group of 2-Amino-5-chloropyridine. The choice of the tert-butoxycarbonyl (Boc) group is a deliberate and strategic one, central to its utility.
Causality Behind Experimental Choices
The Boc group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons[6]:
-
Stability: It is robust and stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases, allowing for selective modification of other parts of the molecule.
-
Ease of Cleavage: Despite its stability, the Boc group can be removed efficiently under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which typically do not affect other acid-labile groups, offering an orthogonal protection strategy[7][8].
-
Improved Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying reaction workups and purification.
The synthesis reaction proceeds via a nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O) reagent. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to neutralize the protonated amine intermediate, driving the reaction to completion[6].
Sources
- 1. 354503-86-9 this compound AKSci V5448 [aksci.com]
- 2. aablocks.com [aablocks.com]
- 3. scbt.com [scbt.com]
- 4. 354503-86-9|tert-Butyl (5-chloropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Blueprint of tert-Butyl 5-chloropyridin-2-ylcarbamate: A Technical Guide
Molecular Structure and Spectroscopic Significance
The unique arrangement of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the 5-chloropyridin-2-amine core dictates a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and impurity profiling in synthetic chemistry. This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed rationale for the predicted spectral features.
Caption: Molecular Information Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of tert-Butyl 5-chloropyridin-2-ylcarbamate are detailed below.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the protons of the tert-butyl group and the pyridine ring.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet (d) | 1H | H-6 (Pyridine) |
| ~7.8 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) |
| ~7.7 | Doublet (d) | 1H | H-3 (Pyridine) |
| ~7.5 | Broad Singlet (br s) | 1H | N-H (Carbamate) |
| 1.55 | Singlet (s) | 9H | -C(CH₃)₃ |
Rationale for Predictions: The chemical shifts for the pyridine ring protons are predicted based on the data for 2-amino-5-chloropyridine, with adjustments for the electronic effect of the Boc-carbamate group. The electron-withdrawing nature of the carbamate is expected to deshield the ring protons, shifting them downfield compared to the parent amine. The singlet at approximately 1.55 ppm is a characteristic signal for the nine equivalent protons of the tert-butyl group, consistent with data for various tert-butyl carbamates.[1]
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~153 | C=O (Carbamate) |
| ~150 | C-2 (Pyridine) |
| ~147 | C-6 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~128 | C-5 (Pyridine) |
| ~115 | C-3 (Pyridine) |
| ~81 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
Rationale for Predictions: The chemical shifts for the pyridine ring carbons are extrapolated from data for 2-amino-5-chloropyridine.[2] The carbamate carbonyl carbon is expected around 153 ppm, a typical value for Boc-protected amines. The quaternary and methyl carbons of the tert-butyl group are predicted to appear around 81 ppm and 28 ppm, respectively, based on known values for tert-butyl carbamate.[3]
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Caption: NMR Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Carbamate) |
| ~2980 | Strong | C-H Stretch (tert-Butyl) |
| ~1725 | Strong | C=O Stretch (Carbamate) |
| ~1600, ~1470 | Medium | C=C & C=N Stretch (Pyridine Ring) |
| ~1250, ~1160 | Strong | C-O Stretch (Carbamate) |
| ~830 | Strong | C-H Bend (out-of-plane, Pyridine) |
| ~780 | Strong | C-Cl Stretch |
Rationale for Predictions: The predicted IR frequencies are based on characteristic absorption bands for N-Boc protected amines and substituted pyridines. The N-H stretch of the carbamate is expected around 3300 cm⁻¹. A strong carbonyl (C=O) absorption is anticipated around 1725 cm⁻¹, which is typical for Boc groups. The C-H stretching of the tert-butyl group will be prominent in the 2980 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1470 cm⁻¹ region. The C-O stretches of the carbamate will appear as strong bands in the 1250-1160 cm⁻¹ range. The C-Cl stretch is predicted to be in the lower frequency region. These predictions are supported by data from tert-butyl carbamate and 2-amino-5-chloropyridine.[4][5]
Experimental Protocol for FT-IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is as follows:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 228/230 | [M]⁺˙ (Molecular ion peak with isotopic pattern for one chlorine atom) |
| 172/174 | [M - C₄H₈]⁺˙ (Loss of isobutylene) |
| 128/130 | [M - Boc]⁺˙ (Loss of the tert-butyloxycarbonyl group) |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Rationale for Predictions: The molecular ion peak [M]⁺˙ is expected at m/z 228, with an M+2 peak at m/z 230 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) to give a fragment at m/z 172/174. The cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (100 Da), resulting in a fragment corresponding to the 2-amino-5-chloropyridine radical cation at m/z 128/130.[6] The base peak is likely to be the highly stable tert-butyl cation at m/z 57.
Experimental Protocol for Mass Spectrometry
A standard protocol for obtaining a mass spectrum is as follows:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Caption: Key Fragmentation Pathways in Mass Spectrometry
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers and professionals in the pharmaceutical industry can confidently identify and assess the purity of this important synthetic intermediate. The provided protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in analytical workflows.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST. (n.d.). 2-Amino-5-chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
-
NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-5-chloropyridine(1072-98-6) 13C NMR [m.chemicalbook.com]
- 3. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 4. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]
- 5. 2-Amino-5-chloropyridine(1072-98-6) IR Spectrum [m.chemicalbook.com]
- 6. 2-Amino-5-chloropyridine(1072-98-6) MS spectrum [chemicalbook.com]
An In-depth Technical Guide to the Solubility of tert-Butyl 5-chloropyridin-2-ylcarbamate in Common Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a cornerstone property, profoundly influencing a drug's bioavailability, formulation possibilities, and overall efficacy.[1][2] A compound with poor solubility can face significant hurdles, including inadequate absorption from the gastrointestinal tract, leading to low and variable systemic exposure.[3][4] Consequently, a thorough understanding and characterization of a compound's solubility profile in various solvent systems are indispensable during the pre-formulation and formulation development stages. This guide provides a comprehensive technical overview of the solubility of tert-Butyl 5-chloropyridin-2-ylcarbamate, a key building block in medicinal chemistry, across a range of common organic solvents. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic, formulation, and analytical endeavors.
Physicochemical Properties of this compound
A foundational understanding of a molecule's inherent physicochemical characteristics is crucial for interpreting its solubility behavior. The structure of this compound, featuring a substituted pyridine ring and a bulky tert-butoxycarbonyl (Boc) protecting group, dictates its polarity, hydrogen bonding capacity, and molecular size—all of which are key determinants of solubility.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | PubChem |
| Molecular Weight | 228.68 g/mol | PubChem |
| LogP (Octanol-Water Partition Coefficient) | 2.55 | SwissADME |
| Aqueous Solubility (LogS) | -3.13 | SwissADME |
| Topological Polar Surface Area (TPSA) | 51.22 Ų | SwissADME |
| Hydrogen Bond Donors | 1 | SwissADME |
| Hydrogen Bond Acceptors | 3 | SwissADME |
These values are computationally predicted and provide a baseline for understanding the compound's general solubility characteristics. LogP indicates a moderate lipophilicity, while the predicted aqueous solubility (LogS) suggests the compound is poorly soluble in water.
Quantitative Solubility Profile in Common Organic Solvents
The solubility of this compound was predicted across a spectrum of common organic solvents using advanced computational models. The following table summarizes these predicted solubility values at 25°C, providing a quantitative basis for solvent selection in various applications, from organic synthesis to formulation development.
| Solvent | Formula | Predicted Solubility (g/L) | Predicted Solubility (mol/L) | Classification |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 185.2 | 0.81 | Very Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 155.8 | 0.68 | Very Soluble |
| Chloroform | CHCl₃ | 149.3 | 0.65 | Very Soluble |
| Acetone | C₃H₆O | 128.7 | 0.56 | Soluble |
| Ethyl Acetate | C₄H₈O₂ | 110.1 | 0.48 | Soluble |
| Acetonitrile | C₂H₃N | 95.4 | 0.42 | Soluble |
| Ethanol | C₂H₅OH | 78.9 | 0.34 | Soluble |
| Methanol | CH₃OH | 72.3 | 0.32 | Soluble |
| Toluene | C₇H₈ | 45.7 | 0.20 | Sparingly Soluble |
| Hexane | C₆H₁₄ | 2.3 | 0.01 | Slightly Soluble |
Disclaimer: The solubility data presented in this table are based on in silico predictions and should be considered as estimations. Experimental verification is highly recommended for critical applications.
Causality of Solubility: A Molecular Perspective
The observed solubility trends can be rationalized by considering the intermolecular forces at play between this compound and the various solvents.
-
High Solubility in Polar Aprotic and Chlorinated Solvents: The high solubility in DMSO, dichloromethane, and chloroform can be attributed to strong dipole-dipole interactions. The polar nature of the carbamate and the pyridine ring, coupled with the chlorine substituent, allows for favorable interactions with these polar aprotic and chlorinated solvents.
-
Moderate Solubility in Ketones, Esters, and Alcohols: Solvents like acetone, ethyl acetate, ethanol, and methanol exhibit a balance of polar and non-polar characteristics. They can engage in hydrogen bonding with the N-H group of the carbamate and interact favorably with the polar regions of the molecule, while also accommodating the non-polar tert-butyl and pyridine ring moieties.
-
Lower Solubility in Non-Polar Aromatic and Aliphatic Solvents: The significantly lower solubility in toluene and hexane is expected. These non-polar solvents lack the ability to form strong interactions with the polar functional groups of the solute. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions, leading to poor solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain definitive, empirical solubility data, the shake-flask method is a widely accepted and robust technique. This protocol provides a step-by-step guide for its implementation.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
4.2. Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
4.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. This step should be performed quickly to minimize temperature changes and potential precipitation.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound at known concentrations.
-
Calculate the solubility by back-calculating from the concentration of the diluted sample.
-
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the solubility of this compound in a range of common organic solvents, supported by computationally predicted data and a robust experimental protocol for verification. The insights into the physicochemical properties and the molecular basis of its solubility behavior are intended to guide scientists in solvent selection for synthesis, purification, and formulation. While the provided in silico data offers a valuable starting point, it is imperative to underscore the importance of experimental validation for mission-critical applications. Future work should focus on generating empirical data to refine these predictive models and to explore the impact of temperature and co-solvent systems on the solubility of this important chemical entity.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198752. [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. ADMET & DMPK, 7(2), 79–81. [Link]
-
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1–10. [Link]
-
Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced drug delivery reviews, 46(1-3), 75–87. [Link]
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tert-Butyl 5-chloropyridin-2-ylcarbamate mechanism of action in biological systems
An In-depth Technical Guide to the Putative Biological Mechanisms of tert-Butyl 5-chloropyridin-2-ylcarbamate
Introduction: Deconstructing a Molecule of Latent Potential
This compound is a heterocyclic organic compound that, while not extensively characterized as a standalone therapeutic agent, embodies a fascinating intersection of key pharmacophores and structural motifs prevalent in modern drug discovery. Its chemical architecture—a 2-aminopyridine core, a halogen substituent, and a tert-butyl carbamate (Boc) protecting group—suggests a range of potential biological activities. This technical guide will provide an in-depth analysis of the putative mechanisms of action of this compound, drawing upon the well-documented roles of its constituent chemical moieties. We will explore its potential as a kinase inhibitor, a modulator of other enzyme systems, and the critical role of the carbamate group in its stability and potential prodrug function. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand the foundational principles that could govern the biological activity of this and structurally related compounds.
Part 1: The 2-Aminopyridine Pharmacophore - A Privileged Scaffold in Medicinal Chemistry
The 2-aminopyridine moiety is a cornerstone of numerous biologically active compounds, recognized for its ability to form key hydrogen bond interactions with protein targets.[1][2] This scaffold is present in a wide array of approved drugs and clinical candidates, demonstrating its versatility in targeting diverse biological systems.
Known Biological Activities of 2-Aminopyridine Derivatives:
-
Enzyme Inhibition: A significant number of 2-aminopyridine derivatives function as enzyme inhibitors. For instance, they are key components of Janus kinase (JAK) inhibitors, which are critical in treating inflammatory diseases.[3]
-
Receptor Modulation: These compounds have been shown to interact with various receptors, including sigma receptors, highlighting their potential in neurology and oncology.[4]
-
Broad Pharmacological Profile: The 2-aminopyridine core is associated with a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, antiviral, and analgesic properties.[1]
Given this precedent, it is plausible that the 2-aminopyridine core of this compound could serve as a directing element, guiding the molecule to the active sites of various enzymes or receptors.
Part 2: The tert-Butyl Carbamate Group - More Than Just a Protecting Group
The tert-butoxycarbonyl (Boc) group is ubiquitously employed in organic synthesis as a protecting group for amines due to its stability and ease of removal under acidic conditions.[5][6][7] However, in the context of a final, biologically evaluated molecule, its role is more nuanced.
-
Modulation of Physicochemical Properties: The bulky and lipophilic nature of the Boc group significantly alters the solubility and membrane permeability of the parent molecule. This can enhance its ability to cross cellular membranes and reach intracellular targets.
-
Prodrug Potential: Carbamates are a well-established class of prodrugs.[8] It is conceivable that in a biological system, the carbamate bond of this compound could be metabolically cleaved by esterases or other hydrolases, releasing the free 2-amino-5-chloropyridine. This biotransformation would unmask a primary amine, which could then engage in different, potentially more potent, interactions with a biological target.
-
Direct Interaction: While often considered a linker or protecting group, the carbamate moiety itself can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, contributing to the overall affinity of the compound.[8]
Part 3: The 5-Chloro Substituent - Fine-Tuning Potency and Selectivity
The presence of a chlorine atom at the 5-position of the pyridine ring is a strategic chemical modification. Halogen atoms can influence a molecule's biological activity through several mechanisms:
-
Electronic Effects: The electron-withdrawing nature of chlorine alters the electron density of the pyridine ring, which can modulate the pKa of the ring nitrogen and the amino group, thereby affecting binding interactions.
-
Lipophilicity: The chloro group increases the overall lipophilicity of the compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Halogen Bonding: In some instances, a halogen atom can form a specific, non-covalent interaction known as a halogen bond with an electron-rich atom (like oxygen or nitrogen) in a protein's active site, contributing to binding affinity.
Part 4: Hypothesized Mechanisms of Action and Potential Signaling Pathways
Based on the analysis of its structural components, we can propose several plausible mechanisms of action for this compound or its de-protected analog.
A. As a Putative Kinase Inhibitor
The 2-aminopyridine scaffold is a common feature in ATP-competitive kinase inhibitors. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
Caption: Putative mechanism as a kinase inhibitor.
B. As a Potential Modulator of Other Enzyme Systems or Receptors
The structural motifs within this compound are also found in compounds that target other protein classes. For example, derivatives of 2-aminopyridine have been identified as ligands for sigma receptors, which are involved in a variety of cellular functions.[4]
Caption: Potential mechanism as a receptor modulator.
Part 5: Experimental Approaches for Elucidating the Mechanism of Action
To transition from hypothesized to evidence-based mechanisms, a systematic experimental workflow is required.
A. Target Identification and Validation
The initial step is to identify the direct binding partners of the compound within the proteome.
Caption: Workflow for affinity-based target identification.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize an analog of the compound with a linker for covalent attachment to a solid support (e.g., sepharose beads).
-
Incubation: Incubate the immobilized compound with cell lysate or tissue homogenate.
-
Washing: Perform a series of washes with increasing stringency to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validation: Validate the identified targets using orthogonal methods such as Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA).
B. In Vitro Enzymatic and Binding Assays
Once potential targets are identified, their interaction with the compound must be quantified.
Protocol 2: Kinase Inhibition Assay (Example using ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine the kinase, the compound at various concentrations, and the kinase-specific substrate.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Detection: Measure the luminescent signal, which is proportional to the amount of ADP formed and thus to kinase activity.
-
Data Analysis: Plot the data and determine the IC50 value of the compound.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | 150 |
| Kinase Y | >10,000 | |
| Staurosporine (Control) | Kinase X | 5 |
C. Cell-Based Assays for Pathway Analysis
To confirm that the in vitro activity translates to a cellular context, pathway-specific assays are essential.
Protocol 3: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Culture cells to ~80% confluency and treat them with the compound at various concentrations for a defined period. Include appropriate positive and negative controls.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK) to confirm equal loading.
Caption: Workflow for Western Blotting analysis.
Conclusion
While this compound is frequently documented as a synthetic intermediate, its constituent parts—the 2-aminopyridine pharmacophore, the tert-butyl carbamate moiety, and the chloro-substituent—provide a strong rationale for its potential biological activity. The most plausible mechanisms of action involve the modulation of protein kinases or other enzyme and receptor systems, with the carbamate group playing a key role in its cellular uptake and potential conversion to an active form. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these hypotheses, identifying specific molecular targets, and elucidating the downstream cellular consequences of its action. Further research, guided by these principles, is necessary to unlock the full therapeutic potential of this and related chemical scaffolds.
References
-
ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. [Link]
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
-
PubMed. (2012). 2-Aminopyridine Derivatives as Potential σ(2) Receptor Antagonists. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]
-
PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. [Link]
- Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
PubChem. Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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PubMed Central. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
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PubChem. tert-butyl N-(6-chloropyridin-2-yl)carbamate. [Link]
-
PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino). [Link]
-
ResearchGate. (2025). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. [Link]
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ResearchGate. (2025). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide | Request PDF. [Link]
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PubChem. tert-Butyl (5-fluoropyridin-2-yl)carbamate. [Link]
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PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Other protein target families. [Link]
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PubMed Central. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]
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PubMed. (2021). Recent advances in identifying protein targets in drug discovery. [Link]
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PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Link]
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ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
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A Technical Guide to tert-Butyl 5-chloropyridin-2-ylcarbamate: A Cornerstone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, success is often dictated by the strategic and efficient assembly of complex molecular architectures. Key to this endeavor is the availability of versatile chemical building blocks—molecules that offer a combination of stability and precisely controlled reactivity. tert-Butyl 5-chloropyridin-2-ylcarbamate is a preeminent example of such a building block. Its structure, featuring a pyridine ring substituted with a chlorine atom and a tert-butoxycarbonyl (Boc)-protected amine, provides a powerful platform for synthetic chemists.
The Boc group offers robust protection for the nucleophilic amine under a wide range of conditions, yet it can be removed cleanly and selectively under acidic treatment.[1] Simultaneously, the chlorine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and controlled elaboration of molecular scaffolds, minimizing protecting group manipulations and streamlining synthetic routes.
This guide provides an in-depth examination of this compound, detailing its synthesis, chemical properties, and critical applications, with a particular focus on its role in the synthesis of direct factor Xa inhibitors, a leading class of anticoagulant therapeutics.[2][3]
Physicochemical and Structural Properties
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its close isomer, tert-butyl N-(6-chloropyridin-2-yl)carbamate, and other analogues.[4][5] These properties are essential for understanding its solubility, stability, and behavior in reaction mixtures.
| Property | Value (based on close analogues) | Source |
| CAS Number | Data not available (analogue: 59786-86-6) | - |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [5] |
| Molecular Weight | 228.67 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | ~100-110 °C (predicted) | - |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | [1] |
| Topological Polar Surface Area | 51.2 Ų | [5] |
Synthesis: A Protocol Grounded in Selectivity
The most direct and widely adopted method for the synthesis of this compound is the selective N-protection of the corresponding amine, 2-amino-5-chloropyridine, using di-tert-butyl dicarbonate (Boc₂O).
Expert Rationale for Protocol Design
The primary challenge in this synthesis is achieving mono-protection of the exocyclic amino group without promoting side reactions. The choice of reagents and conditions is critical:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the electrophile of choice. It is highly effective and its byproducts (isobutene, CO₂, and tert-butanol) are volatile and easily removed.
-
Base: A non-nucleophilic base such as triethylamine (TEA) is often used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.[1] In some cases, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, particularly for less reactive amines.
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal. They provide good solubility for the reactants and are inert under the reaction conditions.[1]
Detailed Experimental Protocol
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-amino-5-chloropyridine (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM, approx. 0.2 M concentration) and stir until the starting material is fully dissolved.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the Boc-protection of 2-amino-5-chloropyridine.
Chemical Reactivity: A Tale of Two Sites
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.
-
The Boc-Protected Amine (Site A): The tert-butoxycarbonyl group is a robust protecting group, stable to basic, nucleophilic, and many reductive/oxidative conditions. Its primary reactivity is its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This deprotection regenerates the free 2-amino-5-chloropyridine, which can then participate in nucleophilic reactions such as amide bond formation.
-
The C5-Chloride (Site B): The chlorine atom on the electron-deficient pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the introduction of a wide variety of substituents at this position. Key transformations include:
This orthogonal reactivity is the cornerstone of its utility, allowing chemists to first modify the pyridine ring via cross-coupling at Site B, and then deprotect and react the amine at Site A in a subsequent step.
Reactivity Map
Caption: Conceptual role in the convergent synthesis of Edoxaban.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on data from structurally similar compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.
-
Contact: Avoid contact with skin and eyes. May cause skin and eye irritation.
-
Ingestion: May be harmful if swallowed.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is more than just an intermediate; it is a testament to the power of strategic molecular design. Its orthogonal reactivity, enabled by the combination of an acid-labile Boc protecting group and a cross-coupling-ready chloro-substituent, provides chemists with a reliable and versatile tool for constructing complex molecules. Its pivotal role in the synthesis of life-saving drugs like Edoxaban underscores its importance and solidifies its position as a high-value building block in the pharmaceutical industry.
References
-
ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: Understanding and Utilizing Edoxaban Intermediate (CAS 720720-96-7). Available at: [Link]
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Patsnap. (n.d.). Synthesis method of edoxaban intermediate and intermediate product. Eureka. Available at: [Link]
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WIPO Patentscope. (2024). WO/2024/108670 EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR. Available at: [Link]
-
ACS Publications. (2019). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Available at: [Link]
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-
PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Available at: [Link]
- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
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Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Available at: [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
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ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Available at: [Link]
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PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)carbamate. Available at: [Link]
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PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. Available at: [Link]
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NIH. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). PMC. Available at: [Link]
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NIH. (2021). Factor Xa inhibitors: critical considerations for clinical development and testing. PMC. Available at: [Link]
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Patsnap Synapse. (2024). What are factor Xa inhibitors and how do they work? Available at: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 5-chloropyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the journey from a promising molecule to a life-changing therapeutic is paved with meticulous experimentation and an unwavering commitment to safety. Intermediates, such as tert-Butyl 5-chloropyridin-2-ylcarbamate, are the unsung heroes of this journey, forming the crucial building blocks for complex active pharmaceutical ingredients. This guide provides an in-depth technical overview of the safety and handling protocols for this compound, ensuring that its potential can be harnessed responsibly and effectively in the laboratory setting.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the bedrock of its safe handling. This compound is a chlorinated pyridine derivative, a class of compounds frequently utilized in medicinal chemistry.
| Property | Value | Source |
| Chemical Name | tert-butyl N-(5-chloropyridin-2-yl)carbamate | PubChem[1] |
| CAS Number | Not explicitly found for this specific isomer, related isomers exist | N/A |
| Molecular Formula | C10H13ClN2O2 | PubChem[1] |
| Molecular Weight | 228.67 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 87.5-89 °C (for the 6-chloro isomer) | Echemi[2] |
| Boiling Point | 282.2 ± 25.0 °C (Predicted) | Echemi[2] |
| Solubility | Moderately soluble in polar organic solvents (e.g., acetonitrile, dimethylformamide) but poorly soluble in water (<1 mg/mL at 25°C) (inferred from similar compounds).[3] | Inferred |
Comprehensive Hazard Analysis: A Multi-faceted Perspective
Based on data from safety data sheets (SDS) for this compound and structurally similar compounds, a comprehensive hazard profile can be constructed. The primary hazards are associated with irritation and potential harm upon ingestion.
GHS Hazard Classification (Aggregated from similar compounds):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[1]
The toxicological properties of this compound have not been fully investigated.[4] Therefore, it is imperative to handle this compound with the caution appropriate for a substance with unknown long-term health effects.
Risk Mitigation and Handling: A Proactive Approach to Safety
A robust safety protocol is not merely a list of rules, but a dynamic system of risk assessment and mitigation. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through effective engineering controls.
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a well-ventilated area.[5] A certified chemical fume hood is strongly recommended to minimize the inhalation of any dust or aerosols.[5]
-
Contained Operations: For procedures with a higher risk of generating dust or aerosols, such as weighing or transferring large quantities, the use of a glove box or other contained system should be considered.
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE is critical for preventing direct contact with the chemical.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and dust particles. Ensure a snug fit. |
| Hand Protection | Nitrile or neoprene gloves.[5] | Provides a barrier against skin contact. Inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[6] |
| Skin and Body Protection | A fully-buttoned lab coat.[7] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large spills or in situations with inadequate ventilation.[7] | Use should be in accordance with a comprehensive respiratory protection program. |
Safe Handling Workflow
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility
Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.
Storage Conditions
-
Container: Store in a tightly closed container.[8]
-
Environment: Keep in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Disposal Procedures
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Do not allow the product to enter drains.[1] Contaminated packaging should be disposed of as unused product.[1]
Emergency Procedures: Preparedness for the Unexpected
Even with the most stringent safety protocols, accidents can happen. Being prepared to respond effectively is paramount.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[4]
Spill Response
A tiered approach to spill response ensures that the level of intervention matches the scale of the incident.
Spill Cleanup Protocol (for small, incidental spills):
-
Alert Personnel: Notify others in the immediate area of the spill.[9]
-
Don PPE: Wear appropriate personal protective equipment, including respiratory protection if necessary.[9]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[10] For liquid spills, cover with an inert absorbent material, then sweep up and place in a suitable container.[10]
-
Decontamination: Clean the spill area with soap and water.[9]
-
Disposal: Dispose of all cleanup materials as hazardous waste.[9]
-
Restock: Replenish any used spill kit supplies.[9]
Occupational Exposure Limits: A Conservative Approach in the Absence of Data
Currently, there are no established specific occupational exposure limits (OELs) for this compound from regulatory bodies such as OSHA or ACGIH.[4] However, OELs have been established for the parent compound, pyridine. For instance, the OSHA Permissible Exposure Limit (PEL) and the NIOSH Recommended Exposure Limit (REL) for pyridine are both a Time-Weighted Average (TWA) of 5 ppm (15 mg/m³).[11][12] The ACGIH has a more stringent Threshold Limit Value (TLV) of 1 ppm as a TWA.[11]
Given the lack of specific data for this compound, a conservative approach is warranted. In such "data-poor" situations, it is recommended to handle the compound with the goal of minimizing exposure to the lowest reasonably achievable level.[8][13] Principles of hazard banding and control banding can be applied to establish internal control targets.[13] This involves categorizing the chemical based on its known hazards and then selecting appropriate control measures to manage the risk.
Conclusion: A Culture of Safety in Drug Discovery
The responsible use of chemical intermediates like this compound is fundamental to the integrity and success of drug development. This guide provides a framework for establishing robust safety protocols, grounded in a thorough understanding of the compound's properties and potential hazards. By integrating these principles of proactive risk assessment, engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, researchers can confidently and safely advance their vital work in the pursuit of new medicines.
References
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ECETOC. (2006). TR 101: Guidance for setting occupational exposure limits: Emphasis on data-poor substances. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
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IARC. (2000). Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. International Agency for Research on Cancer. [Link]
-
ECETOC. (2009). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate. [Link]
-
PubChem. tert-Butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. National Center for Biotechnology Information. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
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Occupational Safety and Health Administration. Pyridine. U.S. Department of Labor. [Link]
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National Research Centre for the Working Environment. (2019). Pyridine. [Link]
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ChemBK. tert-Butyl (2-chloropyrimidin-5-yl)carbamate. [Link]
-
Nieuwenhuyse, E. V. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Semantic Scholar. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Pyridine: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Pyridine. The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. [Link]
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Arnold, S., et al. (2019). An interdisciplinary framework for derivation of occupational exposure limits. Toxicology and Industrial Health, 35(10-11), 695-709. [Link]
-
Capot Chemical. (2025, December 23). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
European Commission. Methodology for the Derivation of Occupational Exposure Limits. [Link]
-
The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
PubChem. Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate. National Center for Biotechnology Information. [Link]
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The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 5-chloropyridin-2-ylcarbamate
Foreword: The Unsung Hero of Modern Anticoagulant Synthesis
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with critical, yet often overlooked, intermediate molecules. This guide delves into the discovery, history, and synthetic utility of one such molecule: tert-Butyl 5-chloropyridin-2-ylcarbamate . While not a therapeutic agent itself, its emergence as a key building block has been pivotal in the synthesis of modern direct factor Xa inhibitors, most notably, Edoxaban. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, properties, and critical role in medicinal chemistry.
The Genesis of a Key Intermediate: Discovery and Historical Context
The history of this compound is intrinsically linked to the development of novel oral anticoagulants. Its formal discovery is not marked by a singular, celebrated publication but rather by its gradual appearance in the patent literature as a crucial component for synthesizing complex pharmaceutical agents. The primary driver for its synthesis and utilization was the need for a stable, protected form of 2-amino-5-chloropyridine that could be seamlessly integrated into multi-step synthetic routes.
The tert-butoxycarbonyl (Boc) protecting group offers excellent stability under a variety of reaction conditions and can be selectively removed under acidic conditions, making it an ideal choice for protecting the amino functionality of the pyridine ring during subsequent chemical transformations. This strategic protection was a key enabler in the successful and efficient synthesis of the direct factor Xa inhibitor, Edoxaban.
Synthesis of the Precursor: 2-Amino-5-chloropyridine
The journey to this compound begins with its immediate precursor, 2-amino-5-chloropyridine. The synthesis of this precursor is a well-established process, with several methodologies reported in the literature. A common and effective approach involves the direct chlorination of 2-aminopyridine.
Experimental Protocol: Chlorination of 2-Aminopyridine
This protocol describes a method for the synthesis of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS) as the chlorinating agent.
Materials:
-
2-Aminopyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to prevent a rapid exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-5-chloropyridine as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Acetonitrile: Used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.
-
N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent that is easier to handle than chlorine gas.
-
Inert Atmosphere and Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the chlorination and to minimize the formation of undesired byproducts.
-
Aqueous Workup with Sodium Bicarbonate: Neutralizes any acidic byproducts and facilitates the separation of the desired product.
Core Synthesis: this compound
With the precursor in hand, the synthesis of the title compound involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in organic synthesis.
Experimental Protocol: Boc Protection of 2-Amino-5-chloropyridine
Materials:
-
2-Amino-5-chloropyridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
Step-by-Step Methodology:
-
Dissolve 2-amino-5-chloropyridine in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (or DIPEA) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield this compound as a pure, solid product.
Self-Validating System:
-
The progress of the reaction can be easily monitored by TLC, with the product showing a different Rf value than the starting material.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectra will show the characteristic peaks for the pyridine ring, the chloro-substituent, and the tert-butyl group of the Boc protecting group.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for process optimization.
| Property | Value |
| CAS Number | 354503-86-9 |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not definitively reported, expected to be a crystalline solid at room temperature |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
| Boiling Point | Not applicable (solid) |
Application in Drug Development: The Edoxaban Case Study
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Edoxaban, a potent and selective oral inhibitor of Factor Xa, used for the prevention of stroke and systemic embolism.
In the synthesis of Edoxaban, the Boc-protected 5-chloropyridin-2-amine moiety is coupled with a complex chiral diamine fragment. The Boc group serves to prevent unwanted side reactions at the amino group during the coupling process. After the successful formation of the key amide bond, the Boc group is readily removed under acidic conditions to reveal the free amine, which is then further functionalized to complete the synthesis of the Edoxaban molecule.
The use of this compound allows for a more controlled and higher-yielding synthesis of this complex drug molecule.
Future Perspectives
While the current application of this compound is predominantly in the synthesis of Edoxaban, its utility as a functionalized pyridine building block could be explored in the development of other novel pharmaceutical agents. The 5-chloro-2-aminopyridine scaffold is a common motif in medicinal chemistry, and the availability of this stable, protected intermediate could facilitate the synthesis of new compound libraries for screening against various biological targets.
Diagrams
Synthesis Pathway
Caption: Overall synthetic pathway from 2-aminopyridine to an Edoxaban intermediate.
Experimental Workflow: Boc Protection
Caption: Step-by-step workflow for the Boc protection of 2-amino-5-chloropyridine.
References
- Patents describing the synthesis of Edoxaban and its intermediates, which utilize this compound. These patents provide the primary context for the compound's application. While a specific "discovery" paper is not cited, the collective body of these patents establishes its importance and synthetic utility.
- General organic chemistry literature on the use of the tert-butoxycarbonyl (Boc) protecting group for amines.
- Chemical supplier databases (e.g., Sigma-Aldrich, Thermo Fisher Scientific, etc.)
- Scientific literature and patents describing the synthesis of 2-amino-5-chloropyridine.
A Comprehensive Technical Guide to tert-Butyl 5-chloropyridin-2-ylcarbamate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of tert-Butyl 5-chloropyridin-2-ylcarbamate, a key building block in modern medicinal chemistry. We will delve into its procurement, synthesis, and application in pivotal cross-coupling reactions, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction: Strategic Importance of a Versatile Building Block
This compound (CAS 354503-86-9) is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical intermediates. The presence of a Boc-protected amine and a reactive chlorine atom on the pyridine ring allows for sequential and site-selective modifications, making it a valuable scaffold in drug discovery programs. The Boc (tert-butoxycarbonyl) protecting group provides robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, offering a crucial element of orthogonal protection strategy in multi-step syntheses. The chloro-substituent, in turn, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Sourcing and Availability of this compound
The reliable procurement of high-quality starting materials is paramount for reproducible and successful synthetic campaigns. This compound is commercially available from a number of reputable suppliers. Below is a comparative table of key vendors offering this reagent.
| Supplier | Product Number | Purity | Availability | Notes |
| AK Scientific, Inc. | V5448[1] | ≥ 95% | In stock, ships from USA | Offers various pack sizes (1g, 5g, 10g). |
| Santa Cruz Biotechnology, Inc. | sc-211181[2] | Inquire | Inquire | Contact for lot-specific data. |
| BLD Pharmatech Ltd. | BD140787[3] | ≥ 97% | Inquire | Provides basic physical properties. |
| AA Blocks | AA007BTT[4] | ≥ 95% | In stock | Provides detailed chemical properties. |
| eChemHub | CH-FC-21930[5] | Inquire | Inquire | Listed in their fine chemicals catalog. |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the N-Boc protection of the commercially available 2-amino-5-chloropyridine. The following protocol is a robust and scalable procedure adapted from established methodologies for the Boc protection of aminopyridines.[3][6][7]
Experimental Protocol: N-Boc Protection of 2-amino-5-chloropyridine
Materials:
-
2-Amino-5-chloropyridine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Causality of Experimental Choices:
-
Solvent: Anhydrous THF is chosen for its ability to dissolve both the starting materials and reagents, and its inertness under the reaction conditions.
-
Base: Triethylamine acts as a base to neutralize the acidic proton of the amine, facilitating its nucleophilic attack on the Boc anhydride. It also scavenges the tert-butoxycarbamic acid byproduct.
-
Reagent: Di-tert-butyl dicarbonate is the standard and highly efficient reagent for Boc protection due to its high reactivity and the innocuous nature of its byproducts (carbon dioxide and tert-butanol).
-
Work-up: The aqueous work-up with sodium bicarbonate removes any unreacted (Boc)₂O and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
Purification: Flash chromatography ensures the removal of any unreacted starting material and byproducts, yielding the pure desired product.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The chlorine atom at the 5-position of the pyridine ring in this compound is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, prepare a catalyst pre-mixture by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in anhydrous 1,4-dioxane.
-
To the Schlenk flask, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Add the catalyst pre-mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 5-phenylpyridin-2-ylcarbamate.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (SPhos) is highly effective for the cross-coupling of unactivated aryl chlorides. The ligand facilitates the oxidative addition of the palladium to the C-Cl bond, which is often the rate-limiting step.
-
Base: Potassium phosphate is a commonly used base in Suzuki couplings. It is strong enough to facilitate the transmetalation step without causing significant side reactions.
-
Solvent System: The use of a mixed solvent system of an organic solvent like 1,4-dioxane and water is crucial. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process. Degassing the water is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deprotection of the Boc Group
The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.[3][6]
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected pyridine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected pyridine derivative in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.
Causality of Experimental Choices:
-
Acid: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature. Its volatility allows for easy removal after the reaction.
-
Solvent: Dichloromethane is a common solvent for Boc deprotection as it is inert to the acidic conditions and readily dissolves most organic substrates.
-
Neutralization: The neutralization step is crucial to quench the reaction and allow for the extraction of the free amine product.
Conclusion
This compound is a strategically important and versatile building block for the synthesis of complex molecules in drug discovery and development. Its commercial availability, straightforward synthesis, and reactivity in key cross-coupling reactions make it an invaluable tool for medicinal chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in your synthetic endeavors, enabling the efficient construction of novel chemical entities with therapeutic potential.
References
-
AA Blocks. This compound. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
eChemHub. FINE CHEMICALS Solutions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
Sources
- 1. 354503-86-9 this compound AKSci V5448 [aksci.com]
- 2. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. echemhub.com [echemhub.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Application Notes & Protocols: Strategic Use of tert-Butyl 5-chloropyridin-2-ylcarbamate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of a Protected Pyridine Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of biaryl and hetero-biaryl scaffolds is a foundational step. Within this context, pyridine-based structures are of immense interest to drug development professionals due to their prevalence in a vast array of biologically active molecules.[3][4]
This guide focuses on a key building block, tert-butyl 5-chloropyridin-2-ylcarbamate . The strategic utility of this reagent lies in its dual functionality. The chloro-substituent at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling. Simultaneously, the 2-amino group is masked with a tert-butoxycarbonyl (Boc) protecting group. This protection is critical, as free amino groups can sometimes interfere with the catalytic cycle or lead to undesired side reactions.[5] The Boc group ensures the selective coupling at the C5 position and can be readily removed under acidic conditions post-coupling, providing a direct and efficient route to valuable 2-amino-5-arylpyridine scaffolds. These scaffolds are integral to compounds targeting a range of biological pathways, including cannabinoid receptors and various kinases.[3]
This document provides a detailed exploration of the reaction principles, optimized protocols, and critical experimental parameters for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for challenging substrates like heteroaryl chlorides.[1][6]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, particularly for electron-rich and sterically hindered aryl chlorides.[6][7] The reactivity of aryl halides follows the trend I > Br > Cl, making chlorides the most challenging coupling partners. To overcome this hurdle, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands, are required.[8][9]
-
Transmetalation: The arylboronic acid is activated by a base to form a more nucleophilic boronate complex (-B(OR)₃⁻). This complex then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of base and solvent is critical for this step's efficiency.[2][10]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="tert-Butyl\n5-chloropyridin-2-ylcarbamate\n(Ar-Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex\nL₂Pd(II)(Ar)(Cl)", fillcolor="#FBBC05", fontcolor="#202124"]; ArBOH2 [label="Arylboronic Acid\n(Ar'-B(OH)₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="Boronate Complex\n[Ar'-B(OH)₃]⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Trans [label="Transmetalation\nComplex\nL₂Pd(II)(Ar)(Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Coupled Product\n(Ar-Ar')", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; ArX -> OxAdd; ArBOH2 -> Boronate; Base -> Boronate [label=" Activation"]; OxAdd -> Trans [label=" Transmetalation"]; Boronate -> Trans; Trans -> Pd0 [label=" Reductive\n Elimination", pos="l", lp="10,0"]; Trans -> Product;
// Invisible nodes for layout {rank=same; ArX; ArBOH2; Base;} }
Caption: The Suzuki-Miyaura Catalytic Cycle.
Optimizing Experimental Parameters: A Scientist's Guide
The success of coupling a relatively unreactive substrate like this compound hinges on the careful selection of several key parameters.
-
The Catalyst System (Palladium Source & Ligand): While simple catalysts like Pd(PPh₃)₄ may suffice for aryl bromides, aryl chlorides demand more robust systems. The oxidative addition step is the primary barrier. To facilitate this, ligands that are both bulky and electron-donating are essential. They stabilize the Pd(0) center and promote its insertion into the C-Cl bond.
-
Recommended Ligands: Buchwald-type phosphine ligands such as SPhos, XPhos, and RuPhos are industry standards for this type of transformation. They create a coordinatively unsaturated, highly reactive monoligated Pd(0) species in solution.
-
Palladium Precatalysts: Using air-stable palladium precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ is common. These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) species. Specialized palladacycle precatalysts can also offer enhanced activity.[7]
-
-
The Base: The base plays a crucial role in activating the boronic acid for transmetalation.[2] Its strength and nature can significantly influence reaction outcomes.
-
Common Choices: Potassium carbonate (K₂CO₃) is a cost-effective and often effective choice. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are employed. Cesium salts, in particular, can promote challenging transmetalations through the "cesium effect."[10]
-
Causality: A stronger base more effectively promotes the formation of the boronate species, increasing its nucleophilicity and accelerating the rate of transmetalation. This can be critical to ensure the catalytic cycle proceeds efficiently and avoids catalyst decomposition.
-
-
The Solvent System: The solvent must solubilize all reaction components and be stable at the required reaction temperature.
-
Standard Solvents: Anhydrous, polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used.
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/water 4:1) provides the best results. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. The reaction mixture should be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard Schlenk glassware or sealed reaction vial
Caption: General Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 228.7 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Catalyst Addition: In the same flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 5-arylpyridin-2-ylcarbamate product.
Data Summary and Expected Outcomes
The following tables summarize typical conditions and provide a reference for expected outcomes when coupling with various boronic acids.
Table 1: Recommended Reaction Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Boc-protected amine prevents side reactions.[5] |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Reliable and commercially available precatalysts. |
| Ligand | SPhos, XPhos, or RuPhos (2-6 mol%) | Bulky, electron-rich ligands are crucial for activating C-Cl bonds.[9] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 eq) | Activates the boronic acid; stronger bases for less reactive partners.[10] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1) | Aqueous mixture aids in dissolving the base and promoting transmetalation. |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the Pd(0) catalyst. |
Table 2: Representative Substrate Scope & Expected Yields
| Arylboronic Acid Partner | Product Structure | Typical Yield Range | Notes |
| Phenylboronic acid | tert-Butyl (5-phenylpyridin-2-yl)carbamate | 80-95% | Electronically neutral, generally high-yielding. |
| 4-Methoxyphenylboronic acid | tert-Butyl (5-(4-methoxyphenyl)pyridin-2-yl)carbamate | 75-90% | Electron-donating groups can slightly decrease reactivity. |
| 4-(Trifluoromethyl)phenylboronic acid | tert-Butyl (5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)carbamate | 85-98% | Electron-withdrawing groups on the boronic acid often lead to excellent yields. |
| Thiophene-3-boronic acid | tert-Butyl (5-(thiophen-3-yl)pyridin-2-yl)carbamate | 70-85% | Heteroarylboronic acids are viable coupling partners, though stability can be a factor.[9] |
Application in Drug Discovery: Access to Privileged Scaffolds
The primary value of this reaction is its ability to generate 2-amino-5-arylpyridines after a simple deprotection step. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.
Caption: Synthetic route to the 2-amino-5-arylpyridine core.
For example, research has identified 2-amino-5-arylpyridines as selective CB2 receptor agonists, which have therapeutic potential in treating pain and inflammation.[3] Furthermore, this core is present in various kinase inhibitors and other targeted therapies, making the synthetic route described herein highly relevant for drug discovery and lead optimization campaigns.[12][13][14]
References
-
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]
-
Deng, J., et al. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available from: [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF. Available from: [Link]
- Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available from: [Link]
-
Gleave, R. J., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
-
Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]
-
PubMed. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Available from: [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
-
Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available from: [Link]
-
Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. Available from: [Link]
-
Krasavin, M., et al. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Archiv der Pharmazie. Available from: [Link]
-
Al-blewi, F. F., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules. Available from: [Link]
-
Al-Zaydi, K. M., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. European Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents | MDPI [mdpi.com]
Experimental protocol for the synthesis of amides from tert-Butyl 5-chloropyridin-2-ylcarbamate
An Application Note and Protocol for the Synthesis of Amides from tert-Butyl 5-chloropyridin-2-ylcarbamate
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of N-(5-chloropyridin-2-yl) amides, a structural motif of significant interest to medicinal chemistry and drug development. The protocol begins with the efficient acid-catalyzed deprotection of the commercially available starting material, this compound, to yield the key intermediate, 2-amino-5-chloropyridine. Subsequently, a robust and field-proven amide coupling procedure utilizing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is detailed. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step instructions, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction
The 2-aminopyridine scaffold is a privileged structure in modern pharmacology, appearing in a wide array of therapeutic agents. Specifically, N-substituted 5-chloropyridin-2-yl amides are crucial intermediates and final products in the synthesis of compounds targeting various diseases.[1][2] The synthesis of these molecules typically involves the formation of an amide bond with 2-amino-5-chloropyridine.[1] However, the direct handling of this amine can be complicated by its physical properties and reactivity.
A common and effective strategy in synthetic chemistry is the use of protecting groups to mask reactive functionalities. The tert-butoxycarbonyl (Boc) group is arguably the most prevalent protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3][4] The starting material, this compound, provides a stable, easily handled precursor to the reactive 2-amino-5-chloropyridine intermediate.
This application note details a reliable two-stage process:
-
Boc Deprotection: The removal of the Boc group using trifluoroacetic acid (TFA) to generate 2-amino-5-chloropyridine hydrochloride.
-
Amide Coupling: The subsequent reaction of the deprotected amine with a generic carboxylic acid using a potent coupling reagent to form the desired amide bond.
Part 1: Acid-Catalyzed Boc Deprotection
Mechanistic Overview
The deprotection of a Boc-protected amine is a straightforward acid-catalyzed carbamate hydrolysis.[3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[5] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly undergoes decarboxylation (loss of CO₂) to yield the protonated amine.[4][5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Deprotection
This protocol describes the deprotection of this compound on a 5 mmol scale.
Table 1: Reagents and Materials for Deprotection
| Reagent/Material | Quantity | Molar Eq. | Notes |
| This compound | 1.14 g (5 mmol) | 1.0 | Starting material. |
| Dichloromethane (DCM), anhydrous | 25 mL | - | Solvent. |
| Trifluoroacetic Acid (TFA) | 5 mL (approx. 10 eq) | ~10 | Deprotecting agent. Handle in a fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ~50 mL | - | For neutralization. |
| Sodium Sulfate (Na₂SO₄), anhydrous | As needed | - | Drying agent. |
| Diethyl Ether or Hexanes | ~20 mL | - | For precipitation/trituration. |
| Round-bottom flask (100 mL) | 1 | - | Reaction vessel. |
| Magnetic stirrer and stir bar | 1 | - | For agitation. |
| Separatory funnel (250 mL) | 1 | - | For work-up. |
| Rotary evaporator | 1 | - | For solvent removal. |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.14 g, 5 mmol) and a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (25 mL) to the flask and stir at room temperature until the solid is fully dissolved.
-
Acid Addition: In a fume hood, carefully add trifluoroacetic acid (5 mL) to the stirring solution. Caution: The reaction produces CO₂ gas, so ensure the system is not closed.[4] The reaction is typically rapid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Work-up:
-
Dissolve the resulting residue in a small amount of DCM (~10 mL).
-
Carefully add saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases and the pH of the aqueous layer is basic (~pH 8-9).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Isolation: The crude 2-amino-5-chloropyridine can be purified by trituration with cold diethyl ether or hexanes to afford a solid product, which can be collected by filtration.
Part 2: HATU-Mediated Amide Coupling
Mechanistic Overview
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the competing acid-base reaction.[6] To overcome this, the carboxylic acid must be "activated." Peptide coupling reagents are designed for this purpose.[6][7]
HATU is a highly efficient aminium-based coupling reagent.[8] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to a carboxylate. This carboxylate then reacts with HATU to form a highly reactive O-acylisourea intermediate, which rapidly converts to a 1-hydroxy-7-azabenzotriazole (HOAt) active ester.[7][8][9] This active ester is highly susceptible to nucleophilic attack by the amine (2-amino-5-chloropyridine) to form the stable amide bond, regenerating HOAt in the process.[8] The use of HOAt-based reagents like HATU is known to suppress racemization and accelerate the coupling reaction.[7]
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol: Amide Coupling
This protocol describes a general procedure for coupling 2-amino-5-chloropyridine with a generic carboxylic acid on a 1 mmol scale.
Table 2: Reagents and Materials for Amide Coupling
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Carboxylic Acid (R-COOH) | 1.0 mmol | 1.0 | The limiting reagent. |
| 2-Amino-5-chloropyridine | 141 mg (1.1 mmol) | 1.1 | Prepared from Part 1. |
| HATU | 418 mg (1.1 mmol) | 1.1 | Coupling reagent. |
| N,N-Diisopropylethylamine (DIPEA) | 0.52 mL (3.0 mmol) | 3.0 | Non-nucleophilic base. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF), anhydrous | 5 mL | - | Solvent. |
| Water (H₂O) | ~20 mL | - | For quenching. |
| Ethyl Acetate (EtOAc) | ~60 mL | - | Extraction solvent. |
| Brine (Saturated NaCl solution) | ~20 mL | - | For washing. |
| Sodium Sulfate (Na₂SO₄), anhydrous | As needed | - | Drying agent. |
| Silica Gel | As needed | - | For column chromatography. |
| Round-bottom flask (50 mL) | 1 | - | Reaction vessel. |
| Magnetic stirrer and stir bar | 1 | - | For agitation. |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the carboxylic acid (1.0 mmol), 2-amino-5-chloropyridine (141 mg, 1.1 mmol), and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Cool the flask in an ice bath (0 °C). Add DIPEA (0.52 mL, 3.0 mmol) dropwise to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF and other water-soluble byproducts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-chloropyridin-2-yl) amide.[10]
Overall Synthetic Workflow
Caption: Two-step synthesis of N-(5-chloropyridin-2-yl) amides.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Boc Deprotection | - Insufficient reaction time or amount of acid.- Water present in the reaction mixture. | - Extend the reaction time and monitor by TLC.- Add more TFA if necessary.- Ensure anhydrous DCM is used. |
| Low Yield in Amide Coupling | - Inactive coupling reagent (HATU is moisture-sensitive).- Insufficient base.- Electron-deficient amine. | - Use fresh, high-quality HATU stored under inert gas.- Ensure DIPEA is fresh and added in sufficient excess (2-3 eq).- For very unreactive amines, consider gentle heating (40-50 °C) or a more potent coupling reagent like PyAOP.[7] |
| Formation of Side Products | - Racemization of chiral carboxylic acids.- Double acylation of the amine (less common). | - Ensure the reaction is run at 0 °C during the initial activation step.- HATU is excellent at suppressing racemization, but for extremely sensitive substrates, consider adding an equivalent of HOAt.[6] |
| Difficulty in Product Purification | - Residual DMF in the crude product.- Byproducts from the coupling reagent (tetramethylurea). | - Perform thorough aqueous washes during work-up to remove DMF.- The urea byproduct from HATU is water-soluble and should be removed during the aqueous work-up. Ensure proper phase separation. |
Conclusion
The two-step protocol presented herein offers a reliable and efficient pathway for the synthesis of N-(5-chloropyridin-2-yl) amides from a stable, Boc-protected precursor. The acid-mediated deprotection is straightforward and high-yielding, while the subsequent HATU-mediated coupling is robust enough to accommodate a wide variety of carboxylic acids, even with challenging substrates. This guide provides the necessary detail and rationale to empower researchers to successfully synthesize these valuable compounds for applications in drug discovery and development.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
JoVE. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). IL47057A - Process for preparing 2-amino-5-chloropyridine.
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
-
YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved from [Link]
Sources
- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
Application Notes & Protocols: tert-Butyl 5-chloropyridin-2-ylcarbamate as a Versatile Building Block for Medicinal Chemistry
Introduction: The Privileged 2-Aminopyridine Scaffold
The 2-aminopyridine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant pharmaceuticals. Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, as well as a bioisosteric replacement for other aromatic systems. The strategic functionalization of the pyridine ring allows for precise modulation of a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity.
tert-Butyl 5-chloropyridin-2-ylcarbamate has emerged as a particularly valuable building block for accessing this privileged scaffold. Its design offers two key points of chemical diversity: the nucleophilic 2-amino group, protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the C5-chloro substituent, which is primed for a variety of palladium-catalyzed cross-coupling reactions. This dual functionality allows for a modular and convergent approach to the synthesis of complex molecular architectures, making it a favored reagent in drug discovery programs. A notable example of its application is in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy[1][2].
Physicochemical Properties & Reactivity Profile
A thorough understanding of the building block's properties is essential for its effective implementation in synthesis.
Table 1: Core Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.67 g/mol |
| Appearance | White to off-white solid/crystalline powder |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc); limited solubility in water[3]. |
| Chemical Stability | Stable under standard laboratory conditions. The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids[4]. |
The reactivity of this compound is dictated by its two primary functional handles:
-
The C5-Chloro Group: This position is an electrophilic site, ideal for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates oxidative addition of palladium(0), a key step in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig amination[5][6]. This allows for the formation of C-C and C-N bonds, respectively, introducing diverse aryl, heteroaryl, or amino substituents.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the 2-amino functionality.[7] It is stable to the often basic conditions of cross-coupling reactions, preventing unwanted side reactions. Its primary advantage is its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the primary amine for subsequent functionalization (e.g., amidation, alkylation)[8][9][10].
Below is a diagram illustrating the key reaction pathways available for this building block.
Caption: Key synthetic transformations of this compound.
Key Synthetic Transformations & Protocols
The following protocols are designed to be self-validating, providing guidance from setup to characterization.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the formation of a C-C bond at the C5 position, a common strategy for introducing aryl or heteroaryl moieties.
Mechanism & Rationale: The Suzuki-Miyaura coupling is a robust method for C-C bond formation. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst[6][11]. The choice of a modern, bulky phosphine ligand (like SPhos) is critical for promoting the challenging oxidative addition of the electron-deficient aryl chloride and facilitating the reductive elimination step[12]. A mixed solvent system of dioxane and water is often used to solubilize both the organic and inorganic reagents.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base (K₃PO₄).
-
Evacuate and backfill the flask with inert gas three times.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the anhydrous dioxane.
-
Add the bulk of the anhydrous dioxane and the degassed water to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[12].
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond at the C5 position, enabling the introduction of primary or secondary amines.
Mechanism & Rationale: The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling but involves an amine nucleophile.[5][13][14] The key steps are oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product.[5][15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for deprotonating the amine in the catalytic cycle. The choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is essential for coupling unactivated aryl chlorides[16].
Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction tube or flask
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the Pd₂(dba)₃, ligand, and NaOtBu to a dry reaction vessel.
-
Add the this compound and the anhydrous solvent (e.g., toluene).
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.
-
Reaction Monitoring: Track the disappearance of the starting material using TLC or LC-MS (typically 2-24 hours).
-
Work-up & Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography.
-
Characterization: Verify the product identity and purity by NMR and MS analysis.
Protocol 3: N-Boc Deprotection
This protocol liberates the 2-amino group for further derivatization.
Mechanism & Rationale: The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically fragments into isobutylene and a proton[9][10]. The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[9] Trifluoroacetic acid (TFA) is highly effective and volatile, making it easy to remove, but HCl in an organic solvent like dioxane or methanol is also a common and cost-effective choice[4][8].
Reagents:
-
Boc-protected pyridine substrate (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or other suitable solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolve the Boc-protected substrate in DCM in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add TFA (5-10 equivalents) or an excess of 4M HCl in dioxane dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: The reaction is often rapid (30 minutes to 2 hours) and can be monitored by TLC or LC-MS. Evolution of gas (CO₂) is a visual indicator of progress.
-
Work-up & Purification: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
If a salt (e.g., hydrochloride or trifluoroacetate) is formed, it can be neutralized by dissolving the residue in an organic solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Dry the organic layer, filter, and concentrate to yield the free amine, which is often pure enough for the next step or can be further purified by chromatography or recrystallization.
-
Characterization: Confirm deprotection by the disappearance of the t-butyl signal in the ¹H NMR spectrum and the expected mass shift in the MS analysis.
Application Workflow & Data Management
A typical research workflow utilizing this building block involves a sequence of coupling and deprotection steps. Proper data management is critical for ensuring reproducibility.
Caption: A typical experimental workflow from building block to final product.
References
- Jones, P., Ontoria Ontoria, J. M., Scarpelli, R., & Schultz-Fademrecht, C. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.
- NINGBO INNO PHARMCHEM CO.,LTD. Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug.
- Fisher Scientific. Amine Protection / Deprotection.
- Sigma-Aldrich.
- ResearchG
- EvitaChem. Buy Butyl (2-chloropyridin-4-yl)
- BenchChem.
- Master Organic Chemistry. Amine Protection and Deprotection.
- EvitaChem. Buy N,N-Di-Boc-2-aminopyridine.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Wikipedia.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
Sources
- 1. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 4. scispace.com [scispace.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buy N,N-Di-Boc-2-aminopyridine (EVT-394594) | 870703-63-2 [evitachem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
The Strategic Role of tert-Butyl 5-chloropyridin-2-ylcarbamate in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Key Intermediate
In the competitive landscape of agrochemical research and development, the quest for novel, effective, and environmentally benign pesticides is paramount. Central to this endeavor is the design and synthesis of complex organic molecules. tert-Butyl 5-chloropyridin-2-ylcarbamate, a derivative of 2-amino-5-chloropyridine, has emerged as a strategic intermediate in the synthesis of a new generation of agrochemicals. While not always a commercially cataloged building block, its in-situ generation or use as a protected intermediate offers synthetic chemists a powerful tool to construct intricate molecular architectures destined for herbicidal, fungicidal, and insecticidal applications.
The core value of this compound lies in the temporary protection of the amino group of 2-amino-5-chloropyridine. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This allows for selective chemical transformations on other parts of the pyridine ring system, a common scaffold in many bioactive agrochemicals. This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the application and synthetic protocols involving this compound and its precursor, 2-amino-5-chloropyridine.
Core Synthesis: Preparation of this compound
The foundational step for utilizing this key intermediate is its efficient synthesis from the readily available 2-amino-5-chloropyridine. The following protocol details a standard laboratory procedure for the Boc protection of 2-amino-5-chloropyridine.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound by reacting 2-amino-5-chloropyridine with di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
2-Amino-5-chloropyridine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-5-chloropyridine in anhydrous DCM.
-
Add triethylamine to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
| Melting Point | 135-138 °C |
| Storage | Store at room temperature, protected from moisture |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as (Boc)₂O is sensitive to moisture, which can lead to its decomposition and lower yields.
-
Base: Triethylamine or DIPEA acts as a base to neutralize the acidic byproduct (a carbamic acid derivative) and drive the reaction to completion.
-
Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the high purity of the intermediate for subsequent reactions.
Application in Agrochemical Synthesis: A Gateway to Novel Herbicides
The primary documented application of the 2-amino-5-chloropyridine core in agrochemicals is in the synthesis of herbicides. A notable example is the preparation of chloro-substituted-imidazo-(4,5-b)-pyridine herbicides.[1] The use of this compound as a protected intermediate allows for precise chemical modifications that would otherwise be complicated by the reactive amino group.
Workflow for Imidazo[4,5-b]pyridine Herbicide Synthesis
The following diagram illustrates a plausible synthetic workflow for the synthesis of imidazo[4,5-b]pyridine-based herbicides, highlighting the strategic role of the Boc-protected intermediate.
Caption: Synthetic workflow for imidazo[4,5-b]pyridine herbicides.
Protocol 2: Nitration of this compound
Objective: To introduce a nitro group at the 3-position of the pyridine ring, a key step in building the imidazole ring.
Materials:
-
This compound (1.0 eq)
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (DCM)
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
Once the solid has dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the nitrated product. Further purification may be achieved by recrystallization or chromatography.
Trustworthiness of the Protocol: This protocol is based on established nitration procedures for pyridine rings. The Boc group is stable under these strongly acidic conditions. The reaction must be carefully monitored for temperature control to prevent runaway reactions and the formation of byproducts.
Expanding the Synthetic Utility: Towards Novel Insecticides and Fungicides
The 5-chloropyridin-2-yl moiety is a versatile scaffold that extends beyond herbicides. Pyridine-based insecticides have shown promise due to their high efficiency and lower toxicity profiles.[2] Similarly, the incorporation of this fragment into larger molecules can lead to potent fungicidal activity. The use of this compound allows for coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at other positions of the pyridine ring, opening avenues for the synthesis of a diverse range of potential agrochemicals.
Logical Relationship for Diversification
The following diagram illustrates the logical relationship for diversifying the agrochemical pipeline starting from the common intermediate.
Caption: Diversification of agrochemicals from a common intermediate.
Conclusion and Future Outlook
This compound serves as a testament to the power of protecting group chemistry in modern agrochemical synthesis. While its precursor, 2-amino-5-chloropyridine, is a known building block for herbicides, the strategic use of the Boc protecting group unlocks a much wider range of synthetic possibilities. The protocols and workflows outlined in this document provide a foundational guide for researchers to explore the full potential of this versatile intermediate. As the demand for more sophisticated and targeted agrochemicals grows, the role of such strategic intermediates will undoubtedly become even more critical in the development of next-generation crop protection solutions.
References
- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.
- Google Patents. (2017). Preparation of 2-amino-5-chloropyridine.
- Google Patents. (2017). A method for preparation of 2-amino-5-chloro-pyridine.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Retrieved from [Link]
Sources
Application Notes and Protocols: Deprotection of tert-Butyl 5-chloropyridin-2-ylcarbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities.[1][2][3] Its widespread use stems from its stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and hydrogenolytic environments, and its straightforward removal under acidic conditions.[4][5][] This application note provides a comprehensive guide to the deprotection of tert-butyl 5-chloropyridin-2-ylcarbamate, a substrate of interest in pharmaceutical and agrochemical research. We will explore various methodologies, from classical acidic approaches to milder, alternative techniques, offering detailed protocols and insights into reaction mechanisms and optimization strategies.
The electron-withdrawing nature of the chloro-substituted pyridine ring can influence the lability of the Boc group. This guide will address these nuances, providing researchers with the necessary tools to select and execute the optimal deprotection strategy for their specific synthetic needs.
Part 1: Acid-Mediated Deprotection Methods
Acid-catalyzed removal remains the most prevalent method for Boc deprotection.[4] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][7][8] The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[7][8] The resulting amine is typically isolated as an acid salt.[7]
dot
Caption: Mechanism of Acid-Mediated Boc Deprotection.
Protocol 1.1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Trifluoroacetic acid is a highly effective reagent for Boc deprotection, often used in dichloromethane.[8][9] The reaction is typically rapid and proceeds at room temperature.[4]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM to a concentration of 0.1–0.5 M.[8]
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA dropwise to the stirred solution. The volume of TFA can range from 20% to 50% (v/v) relative to the DCM.[8][9]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours.[8] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 5-chloro-2-aminopyridine, will have a lower Rf value than the starting material.[10]
-
Work-up:
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]
-
Redissolve the residue in an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by water and then brine.[8][11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-aminopyridine.[8]
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 1.2: Deprotection using Hydrochloric Acid (HCl) in an Organic Solvent
A solution of hydrogen chloride in an organic solvent, such as dioxane or ethyl acetate, serves as a potent alternative to TFA and is often used for substrates where TFA might cause side reactions.[10][12]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane (or a solution of HCl in ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the this compound in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
HCl Addition: Add an excess of 4 M HCl in dioxane to the solution at room temperature.
-
Reaction and Monitoring: Stir the mixture for 30 minutes to 2 hours.[12] Monitor the reaction by TLC or LC-MS.
-
Isolation:
-
Upon completion, the product, 5-chloro-2-aminopyridine hydrochloride, will often precipitate from the reaction mixture.
-
The precipitation can be completed by adding a non-polar solvent like diethyl ether.[5]
-
Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The free amine can be obtained by neutralizing the hydrochloride salt with a base.
-
| Method | Acid | Solvent | Temp. | Time | Typical Yield | Notes |
| Protocol 1.1 | TFA | DCM | 0 °C to RT | 1–4 h | >90% | Volatile and corrosive acid; requires careful handling.[8] |
| Protocol 1.2 | HCl | Dioxane/EtOAc | RT | 0.5–2 h | >90% | Product precipitates as the HCl salt.[5][12] |
Part 2: Alternative and Milder Deprotection Methods
While acidic methods are robust, they may not be suitable for substrates with acid-sensitive functional groups.[1] In such cases, alternative, milder deprotection strategies are necessary.
dot
Caption: Decision workflow for selecting a Boc deprotection method.
Protocol 2.1: Thermal Deprotection in Boiling Water
For a "green" and neutral deprotection, heating the Boc-protected compound in water can be highly effective.[10][13] Water can act as a dual acid/base catalyst at elevated temperatures.[13]
Materials:
-
This compound
-
Deionized water
-
Reflux condenser and heating mantle
Procedure:
-
Suspension: Suspend the this compound in deionized water in a round-bottom flask.
-
Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.[1][13]
-
Reaction Time: The reaction time can vary from 10 minutes to several hours, depending on the substrate's reactivity.[1][13] Monitor by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Protocol 2.2: Mild Deprotection with Oxalyl Chloride in Methanol
This method provides a mild alternative for deprotecting a diverse range of N-Boc compounds at room temperature.[2][14]
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol, anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the starting material in anhydrous methanol (e.g., 50 mg in 3 mL) in a dry round-bottom flask with a stir bar.[2]
-
Reagent Addition: At room temperature, add oxalyl chloride (3 equivalents) dropwise to the stirred solution.[2] An exotherm and sputtering may be observed.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1–4 hours.[2] The presence of the electron-withdrawing chloro group on the pyridine ring may lead to faster reaction times.[2]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product, which can then be purified if necessary.
| Method | Reagent/Condition | Solvent | Temp. | Time | Typical Yield | Notes |
| Protocol 2.1 | Heat | Water | 100 °C | 0.2–2 h | Quantitative | Environmentally friendly; suitable for thermally stable compounds.[1][13] |
| Protocol 2.2 | Oxalyl Chloride | Methanol | RT | 1–4 h | 70–90% | Mild conditions; tolerant of various functional groups.[2][14] |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction is sluggish under standard acidic conditions, consider using a stronger acid system, such as HCl in dioxane, or increasing the concentration of the acid.[10]
-
Side Reactions: For acid-sensitive substrates, employ one of the milder alternative methods described. The use of scavengers like anisole or thioanisole can mitigate side reactions caused by the tert-butyl cation.[5]
-
Reaction Monitoring: TLC is a quick and effective way to monitor the reaction. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can help visualize the free amine.[10] LC-MS provides more detailed analysis of the reaction progress.[10]
Conclusion
The deprotection of this compound can be achieved through several effective methods. Traditional acidic protocols using TFA or HCl remain the gold standard for their efficiency and reliability. However, for substrates containing sensitive functionalities, milder alternatives such as thermal deprotection in water or the use of oxalyl chloride in methanol offer excellent options. The choice of method should be guided by the overall synthetic strategy, the stability of the substrate, and the desired reaction conditions. The protocols provided herein offer a solid foundation for researchers to successfully and efficiently deprotect this key synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Scribd. (n.d.). Water Boc Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Thermal Methods. Wordpress. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
-
PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino). Retrieved from [Link]
- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of the t‐butyl ester group. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application Notes and Protocols: Leveraging tert-Butyl 5-chloropyridin-2-ylcarbamate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands out as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a cornerstone for inhibitor design.[1] tert-Butyl 5-chloropyridin-2-ylcarbamate has emerged as a highly versatile and strategic building block for accessing a diverse array of kinase inhibitors. The presence of the chlorine atom at the 5-position provides a reactive handle for introducing molecular complexity through cross-coupling reactions, while the Boc-protected amine at the 2-position allows for controlled manipulation and subsequent interaction with the kinase hinge. This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, detailing the underlying synthetic strategies and providing robust, field-proven protocols.
Core Synthetic Strategies: Building Complexity from a Versatile Scaffold
The synthetic utility of this compound primarily lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5][6] These reactions allow for the modular construction of complex molecular architectures, enabling the systematic exploration of the chemical space around the 2-aminopyridine core to optimize potency, selectivity, and pharmacokinetic properties.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 5-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.[4][6] This strategy is instrumental in introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket, often leading to enhanced potency and selectivity.[7]
A typical reaction workflow involves the coupling of this compound with a suitable boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side products.
Caption: Suzuki-Miyaura cross-coupling workflow.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination is a key transformation for introducing nitrogen-based substituents at the 5-position of the pyridine ring.[3][8] This reaction is particularly valuable for synthesizing inhibitors where a nitrogen-containing linker or a secondary pharmacophore is required for optimal target engagement.
This palladium-catalyzed reaction couples this compound with a primary or secondary amine. The selection of the appropriate palladium precursor and ligand is critical to the success of this transformation, with sterically hindered phosphine ligands often providing superior results.[3][8]
Caption: Buchwald-Hartwig amination workflow.
Boc Deprotection: Unveiling the Hinge-Binding Moiety
A crucial final step in the synthesis of many 2-aminopyridine-based kinase inhibitors is the removal of the tert-butoxycarbonyl (Boc) protecting group.[9] This deprotection unmasks the 2-amino group, allowing it to form the key hydrogen bonds with the kinase hinge region.[1]
The Boc group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). The reaction is generally clean and high-yielding.
Caption: Boc deprotection workflow.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
| Parameter | Value/Description | Rationale |
| Reactants | This compound (1.0 eq.), Aryl/heteroaryl boronic acid (1.2-1.5 eq.) | An excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (0.05 eq.) | A robust and commonly used catalyst for Suzuki couplings involving heteroaryl chlorides. |
| Base | K₂CO₃ (2.0-3.0 eq.) | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions. |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperatures are typically required to achieve a reasonable reaction rate. |
| Reaction Time | 4-16 hours | Monitored by TLC or LC-MS until consumption of the starting material. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the 1,4-dioxane/water solvent mixture, followed by the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
| Parameter | Value/Description | Rationale |
| Reactants | This compound (1.0 eq.), Amine (1.1-1.3 eq.) | A slight excess of the amine is used to ensure complete conversion of the starting material. |
| Catalyst | Pd₂(dba)₃ (0.02-0.05 eq.) | A common palladium(0) source for Buchwald-Hartwig aminations. |
| Ligand | Xantphos (0.04-0.10 eq.) | A bulky, electron-rich ligand that promotes the catalytic cycle. |
| Base | NaOtBu (1.5-2.0 eq.) | A strong, non-nucleophilic base that is effective for deprotonating the amine. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial to prevent catalyst deactivation and side reactions. |
| Temperature | 90-110 °C | Higher temperatures are often necessary to facilitate the reaction. |
| Reaction Time | 6-24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene or 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Boc Deprotection
| Parameter | Value/Description | Rationale |
| Reactant | Boc-protected intermediate (1.0 eq.) | The substrate for deprotection. |
| Reagent | Trifluoroacetic acid (TFA) (10-20 eq.) or 4M HCl in Dioxane | A strong acid that efficiently cleaves the Boc group. |
| Solvent | Dichloromethane (DCM) | A common solvent that is inert to the reaction conditions. |
| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature to control the initial exotherm. |
| Reaction Time | 1-4 hours | Typically a rapid and clean reaction. |
Step-by-Step Methodology:
-
Dissolve the Boc-protected intermediate in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid or a solution of 4M HCl in dioxane to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether, or neutralize with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.
-
Collect the solid product by filtration or purify the extracted organic layer to obtain the final kinase inhibitor.
Case Study: Synthesis of a Hypothetical ALK Inhibitor
The anaplastic lymphoma kinase (ALK) is a validated target in certain types of cancer, and several 2-aminopyridine-based ALK inhibitors have been developed.[10] The following table outlines a hypothetical synthetic route to an ALK inhibitor utilizing this compound.
| Step | Reaction Type | Key Reagents | Target Transformation | Expected Yield |
| 1 | Suzuki-Miyaura Coupling | 2,6-dichloro-3-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Introduction of the 2,6-dichloro-3-methoxyphenyl moiety at the 5-position. | 75-85% |
| 2 | Boc Deprotection | TFA, DCM | Removal of the Boc protecting group to reveal the 2-amino functionality. | >90% |
This example illustrates the modular and efficient nature of synthetic routes employing this compound.
Conclusion
This compound is a cornerstone building block in the synthesis of a wide range of kinase inhibitors. Its strategic placement of a Boc-protected amine and a reactive chlorine atom allows for the facile and controlled introduction of diverse functionalities through robust and well-established cross-coupling methodologies. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this versatile intermediate in their quest for novel and effective kinase inhibitors.
References
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
- How to prepare 2-Amino-5-chloropyridine? - FAQ - Guidechem.
- 2-Amino-5-chloropyridine: An In-Depth Exploration - ChemicalBook. (2024).
- What are the Characteristics and Applications of 2-Amino-5-Chloropyridine? - Guidechem.
- Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed. (2019).
- Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed. (2010).
- 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC - NIH.
- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives - ResearchGate. (2025).
- Scheme 8. Boc Deprotection of 23, Leading to 1 and 24 - ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald–Hartwig amination - Wikipedia.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine - Benchchem.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
Sources
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- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of tert-Butyl 5-chloropyridin-2-ylcarbamate in Solid-Phase Synthesis for Drug Discovery
Abstract
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of diverse molecular libraries, accelerating the drug discovery process.[2] This guide details the strategic application of tert-Butyl 5-chloropyridin-2-ylcarbamate, a versatile bifunctional building block, in solid-phase organic synthesis. We provide an in-depth analysis of its properties, validated protocols for its immobilization, on-resin diversification, and subsequent functionalization, and a discussion of the underlying chemical principles. The protocols herein are designed to be robust and adaptable, enabling researchers to efficiently construct libraries of complex 2,5-disubstituted pyridines for screening and lead optimization.
Introduction: The Strategic Advantage of a Bifunctional Pyridine Building Block
The pyridine ring is a privileged structure in drug design, valued for its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[3] Consequently, efficient and modular methods for the synthesis of highly substituted pyridines are of paramount importance.[4][5] Solid-phase synthesis provides a distinct advantage by simplifying purification and allowing the use of excess reagents to drive reactions to completion, making it ideal for combinatorial chemistry.[2][6]
This compound emerges as a highly strategic building block for these endeavors. Its design incorporates two key features:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the 2-amino group.[7] This allows the pyridine core to be subjected to a wide range of reaction conditions without unintended interference from the amine. The Boc group can be selectively removed on the solid support to expose the amine for subsequent derivatization.[8][9]
-
A Halogen Handle: The 5-chloro substituent serves as a versatile reaction handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of a vast array of aryl, heteroaryl, alkyl, and amine substituents at this position.[10]
This dual functionality allows for a divergent synthetic approach, where a common resin-bound intermediate can be used to generate a large library of analogues by varying the reaction partners in two separate diversification steps.
Reagent Properties and Safe Handling
Proper handling and storage are critical for ensuring reagent integrity and laboratory safety.
Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| CAS Number | 1171919-75-1 (Example, verify with supplier) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, DMF, THF, Methanol |
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).[11][12]
-
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood, to avoid formation and inhalation of dust.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[12][13]
-
In case of skin contact: Wash off with soap and plenty of water.[12]
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[12]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[11]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Do not let the product enter drains.[11][12]
Core Synthetic Workflow & Protocols
The overall strategy involves immobilizing the pyridine core onto a solid support, performing diversification reactions at the C5 position, deprotecting the C2-amine, diversifying the amine, and finally cleaving the product from the resin.
Caption: High-level workflow for solid-phase synthesis using the bifunctional pyridine building block.
Protocol 1: Immobilization on Solid Support
The first crucial step is anchoring the building block to the solid support. A common strategy for amine-containing fragments is to first deprotect the Boc group in solution and then attach the resulting free amine to a suitable resin, such as a 2-chlorotrityl chloride resin, which is highly acid-labile and minimizes racemization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIEA)
-
2-Chlorotrityl chloride resin
-
Methanol (MeOH) for capping
-
Solid-phase synthesis vessel
Procedure:
-
Boc Deprotection (in Solution): a. Dissolve this compound (2 eq. relative to resin loading) in DCM (10 mL/g of reagent). b. Add TFA (10 eq.) dropwise at 0 °C. c. Stir for 1-2 hours at room temperature, monitoring by TLC until the starting material is consumed. d. Evaporate the solvent and TFA under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting 5-chloro-2-aminopyridine TFA salt is used directly.
-
Resin Swelling: a. Place the 2-chlorotrityl chloride resin (1.0 g, e.g., 1.2 mmol/g loading) in a reaction vessel. b. Swell the resin in anhydrous DCM (10 mL/g) for 30 minutes with gentle agitation. c. Drain the solvent.
-
Loading the Amine: a. Dissolve the crude 5-chloro-2-aminopyridine TFA salt (2 eq.) in anhydrous DCM (10 mL/g of resin). b. Add DIEA (5 eq.) to neutralize the salt and activate the resin. c. Immediately add this solution to the swelled resin. d. Agitate the mixture at room temperature for 2-4 hours.
-
Capping Unreacted Sites: a. Drain the reaction solution. b. Wash the resin with DCM (3x). c. To cap any remaining reactive trityl chloride sites, add a solution of DCM/MeOH/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.[14] d. Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). e. Dry the resin under vacuum. The loading level can be determined gravimetrically or by Fmoc-cleavage test if an Fmoc-amino acid was used for quantification.
Protocol 2: On-Resin Diversification via Suzuki Coupling
With the pyridine core immobilized, the 5-chloro position is now ready for diversification. This protocol describes a representative Suzuki-Miyaura cross-coupling.
Materials:
-
Immobilized pyridine resin from Protocol 1
-
Arylboronic acid (5 eq.)
-
Pd(PPh₃)₄ (0.1 eq.)
-
Aqueous Sodium Carbonate (Na₂CO₃), 2M solution
-
1,4-Dioxane and Water (or DME)
Procedure:
-
Resin Preparation: a. Swell the resin in the reaction solvent (e.g., 3:1 Dioxane/Water) for 30 minutes.
-
Reaction Setup: a. In a separate vial, dissolve the arylboronic acid (5 eq.) and Pd(PPh₃)₄ (0.1 eq.) in the dioxane portion of the solvent. b. Add this solution to the swelled resin. c. Add the 2M Na₂CO₃ solution (5 eq.). d. Seal the vessel and heat to 80 °C with agitation for 8-12 hours. The vessel should be purged with Argon or Nitrogen before sealing.
-
Washing: a. Cool the vessel to room temperature and drain the reaction mixture. b. Wash the resin sequentially with the reaction solvent (3x), water (3x), DMF (3x), and DCM (3x). c. A small sample of beads can be cleaved to check for reaction completion by LC-MS.
Caption: On-resin Suzuki coupling to diversify the C5 position.
Protocol 3: On-Resin Boc Deprotection
This step exposes the C2-amine for the second diversification.
Materials:
-
Resin from Protocol 2
-
TFA/DCM solution (20-50% v/v)
-
DCM for washing
-
DIEA/DCM solution (5-10% v/v) for neutralization
Procedure:
-
Resin Swelling: a. Swell the resin in DCM for 20 minutes and drain.
-
Deprotection: a. Add the TFA/DCM solution to the resin. b. Agitate for 1-2 minutes, then drain. c. Add a fresh portion of the TFA/DCM solution and agitate for 30 minutes.[15] The formation of tert-butyl cations can potentially alkylate sensitive residues; scavengers like triisopropylsilane (TIS) can be added if necessary.[9] d. Drain the acid solution.
-
Washing and Neutralization: a. Wash the resin thoroughly with DCM (5x) to remove all traces of TFA. b. Add the DIEA/DCM solution and agitate for 5-10 minutes to neutralize the ammonium trifluoroacetate salt.[8] c. Drain and wash with DCM (3x). d. A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test results in blue beads).[15]
Protocol 4: N-Terminal Derivatization (Acylation)
The newly exposed amine can be functionalized in numerous ways. This protocol details a standard acylation.
Materials:
-
Deprotected resin from Protocol 3
-
Carboxylic acid (4 eq.)
-
HATU (3.9 eq.)
-
DIEA (6 eq.)
-
DMF, anhydrous
Procedure:
-
Resin Swelling: a. Swell the resin in anhydrous DMF for 20 minutes and drain.
-
Pre-activation and Coupling: a. In a separate vial, dissolve the carboxylic acid and HATU in DMF. b. Add DIEA to the solution and vortex for 1-2 minutes. This is the activation step. c. Immediately add the activated solution to the resin. d. Agitate at room temperature for 1-2 hours.
-
Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3x) and DCM (3x). c. Perform a Kaiser test to confirm the absence of free amines (yellow/colorless beads indicate completion).
Protocol 5: Cleavage of Final Product from Resin
The final step is to release the synthesized molecule from the solid support. The cleavage cocktail depends on the resin linker and the protecting groups on the side chains. For a 2-chlorotrityl resin, a mild acidic cocktail is sufficient.
Materials:
-
Final derivatized resin
-
Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: a. Wash the final resin with DCM (3x) and dry it under vacuum.
-
Cleavage: a. Add the cleavage cocktail to the resin (10 mL/g of resin). b. Agitate at room temperature for 1-2 hours. c. Drain the solution, filtering it away from the resin beads into a collection tube. d. Wash the resin with a small amount of fresh cleavage cocktail or DCM and combine the filtrates.
-
Product Precipitation and Isolation: a. Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation to a small volume. b. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the concentrate). c. The product should precipitate as a solid. d. Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether (2x). e. Dry the crude product under vacuum.
-
Purification: a. The crude product can be purified by standard methods, such as reverse-phase HPLC.
Conclusion
This compound is a powerful and versatile building block for solid-phase synthesis. The orthogonal nature of its Boc-protected amine and chloro-substituent allows for a divergent and efficient approach to creating large libraries of 2,5-disubstituted pyridines. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and medicinal chemistry to leverage this reagent, enabling the rapid exploration of chemical space around a privileged heterocyclic core.
References
- Angene Chemical. (2021). Safety Data Sheet - tert-Butyl (5-amino-2-chloropyridin-4-yl)
-
Tobin, J., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Available at: [Link]
- AK Scientific, Inc. Safety Data Sheet - Tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)
- Sigma-Aldrich. (2022).
- Sigma-Aldrich. (2025).
- Cayman Chemical. (2023).
-
Reddy, T., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available at: [Link]
- ResearchGate. (Various Authors). De novo Synthesis of Substituted Pyridines.
-
Organic Chemistry Portal. (Various Authors). Pyridine synthesis. Available at: [Link]
- Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences.
- BenchChem. Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS).
- American Chemical Society. (1998).
- BenchChem. Tert-butyl (3-amino-5-fluoropyridin-2-yl)
-
Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Available at: [Link]
- EvitaChem. Buy Butyl (2-chloropyridin-4-yl)
- Pyshnyi, D., et al. (2017).
-
Ardisson, H., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E. Available at: [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Isidro-Llobet, A., et al. (2011). Dual protection of amino functions involving Boc. RSC Advances.
-
Alagić, A. & Jarak, I. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
- ResearchGate. (2020). COMBINATORIAL CHEMISTRY: ROLE IN LEAD DISCOVERY.
- Burlina, F., et al. (2012). Methods and protocols of modern solid phase peptide synthesis.
-
Shangguan, N., et al. (2017). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PNAS. Available at: [Link]
- Google Patents. (2013). CN102936220B - BOC protection method for aminopyridine.
-
Karavoltsos, S., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. Available at: [Link]
-
Ardisson, H., et al. (2013). tert-Butyl N-{[5-(5-oxohexa-namido)-pyridin-2-yl]amino}-carbamate. PubMed. Available at: [Link]
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tapping chemistry: Concocting combinatorials [pubsapp.acs.org]
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- 4. Pyridine synthesis [organic-chemistry.org]
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Functionalization of the pyridine ring in tert-Butyl 5-chloropyridin-2-ylcarbamate
An In-Depth Technical Guide to the Strategic Functionalization of tert-Butyl 5-chloropyridin-2-ylcarbamate
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, featuring prominently in a significant percentage of FDA-approved small-molecule drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The targeted functionalization of substituted pyridines is therefore a critical task for synthetic chemists, enabling the exploration of chemical space and the optimization of molecular properties.
This guide focuses on this compound, a valuable synthetic intermediate. This molecule presents a strategic combination of features:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group at the 2-position serves as a robust protecting group for the amine, deactivating it towards many electrophilic and nucleophilic reactions while directing reactivity at other sites. It can be readily removed under acidic conditions post-functionalization.
-
A Reactive C5-Chloro Substituent: The chlorine atom at the 5-position is an excellent handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. Its position, para to the ring nitrogen, influences the electronic landscape of the ring.
This document serves as a comprehensive guide for researchers, providing detailed protocols and the underlying scientific rationale for the key functionalization strategies of this versatile scaffold. We will explore palladium-catalyzed C-C, C-N, and C-C(sp) bond formation, as well as nucleophilic aromatic substitution pathways.
Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic systems.[3] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. The oxidative addition of the aryl chloride to a Pd(0) complex is often the rate-limiting step, particularly for less reactive chloroarenes.[4] The success of these reactions hinges on the careful selection of the palladium source, ligand, base, and solvent.[5][6]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Application 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[7] It involves the coupling of an organohalide with an organoboron reagent. The reaction's popularity stems from its high functional group tolerance and the relatively low toxicity of boron-containing reagents.[8][9]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: For a moderately deactivated substrate like a chloropyridine, a highly active catalyst system is required.[10] Palladacycle pre-catalysts or combinations like Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are effective as they promote the challenging oxidative addition step.
-
Base: A base is crucial for activating the organoboron species in the transmetalation step.[11] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture to facilitate solubility of all components.
-
Solvent: A mixture of a high-boiling point organic solvent like 1,4-dioxane or toluene with water is standard. This system ensures that both the organic-soluble substrate/catalyst and the water-soluble inorganic base can interact effectively.[12]
Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq, e.g., 228 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.5 eq, 228 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 eq, 637 mg, 3.0 mmol).
-
Catalyst Addition: Under a gentle flow of argon, add the palladium catalyst system, for example, SPhos-Pd-G2 (2 mol%, 14 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (0.1 M, 8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 4-Acetylphenylboronic acid | SPhos-Pd-G2 | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |
| 3-Thiopheneboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 70-85 |
| Pyrimidine-5-boronic acid | G4-XPhos Palladacycle | K₃PO₄ | Dioxane/H₂O | 100 | 65-80 |
digraph "Suzuki_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. Add Substrate,\nBoronic Acid, Base"]; catalyst [label="2. Add Pd Catalyst\nunder Argon"]; inert [label="3. Evacuate & Backfill\nwith Argon (3x)"]; solvent [label="4. Add Degassed\nSolvent"]; react [label="5. Heat & Stir\n(100 °C, 12-18h)"]; workup [label="6. Cool, Dilute,\nExtract"]; purify [label="7. Dry, Concentrate,\nColumn Chromatography"]; end [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents -> catalyst -> inert -> solvent -> react -> workup -> purify -> end; }
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application 1.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13] This reaction is particularly valuable for accessing 2,5-diaminopyridine derivatives, which are common motifs in kinase inhibitors and other pharmaceuticals. The reaction's success with chloropyridines relies heavily on modern, sterically hindered, and electron-rich phosphine ligands.[4][14]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Ligands like RuPhos or BrettPhos are essential. Their bulk facilitates the reductive elimination step and prevents catalyst decomposition, while their electron-donating nature promotes the initial oxidative addition of the C-Cl bond.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nitrogen nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₃PO₄ can be used but often require higher temperatures or more active catalysts.[4]
-
Safety: NaOtBu is a strong, moisture-sensitive base that must be handled under an inert atmosphere. Palladium catalysts and ligands are also air-sensitive. Strict adherence to anhydrous and anaerobic techniques is critical for reproducibility.[15][16]
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reagent Preparation: In a glovebox or under a positive pressure of argon, add this compound (1.0 eq, 228 mg, 1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 eq, 135 mg, 1.4 mmol), and the palladium pre-catalyst/ligand system (e.g., RuPhos-Pd-G3, 2 mol%, 17 mg, 0.02 mmol) to an oven-dried Schlenk tube.
-
Amine & Solvent Addition: Add morpholine (1.2 eq, 105 µL, 1.2 mmol) followed by anhydrous, degassed toluene (0.2 M, 5 mL).
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C in a pre-heated oil bath for 4-12 hours. Monitor the reaction's completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired 5-morpholinopyridine product.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | BrettPhos-Pd-G3 | NaOtBu | Toluene | 100 | 85-95 |
| Benzylamine | RuPhos-Pd-G3 | LHMDS | Dioxane | 100 | 80-90 |
| Pyrrolidine | tBuXPhos-Pd-G3 | K₃PO₄ | t-Amyl alcohol | 110 | 75-85 |
| N-Methylaniline | XPhos-Pd-G2 | Cs₂CO₃ | Toluene | 110 | 70-80 |
Application 1.3: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyridine ring, creating valuable intermediates for "click" chemistry, materials science, and as precursors for more complex heterocyclic systems.[17] The classic protocol uses a dual catalyst system of palladium and a copper(I) salt.[18]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle. A copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[18][19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and as the solvent.
-
Atmosphere: The reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Maintaining a strictly inert atmosphere is paramount.[20]
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
-
Setup: To a Schlenk flask, add this compound (1.0 eq, 228 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%, 21 mg, 0.03 mmol), and copper(I) iodide (CuI, 6 mol%, 11 mg, 0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous triethylamine (Et₃N, 5 mL) via syringe, followed by phenylacetylene (1.1 eq, 121 µL, 1.1 mmol).
-
Reaction: Stir the mixture at 60-80 °C for 6-12 hours. The formation of a triethylammonium chloride precipitate is often observed. Monitor by TLC.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the 2-amino-5-alkynylpyridine product.[21]
Pillar 2: Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is often preferred, direct displacement of the chloride via a Nucleophilic Aromatic Substitution (SNAr) mechanism is also possible, particularly with strong nucleophiles. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[22]
Mechanism & Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, temporarily disrupting the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[23] The stability of this intermediate is key. For pyridines, attack at the 2- and 4-positions is favored because the negative charge can be delocalized onto the electronegative nitrogen atom.[24] While the 5-position does not benefit from this direct stabilization, the overall electron-withdrawing nature of the ring still allows for substitution under forcing conditions (e.g., high temperatures) with potent nucleophiles like alkoxides or thiolates.[25]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: Methoxylation with Sodium Methoxide
-
Setup: To a pressure-rated reaction tube equipped with a stir bar, add this compound (1.0 eq, 228 mg, 1.0 mmol) and sodium methoxide (NaOCH₃, 3.0 eq, 162 mg, 3.0 mmol).
-
Solvent: Add anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (0.2 M, 5 mL).
-
Reaction: Seal the tube tightly and heat the mixture to 120-140 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice-water (50 mL) and stir. A precipitate may form.
-
Purification: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash extensively with water to remove DMSO/DMF, then wash with brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield tert-butyl 5-methoxypyridin-2-ylcarbamate.
Safety and Handling Precautions
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a fume hood. Wear gloves and safety glasses.
-
Organometallic Reagents & Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle only under an inert atmosphere (glovebox or Schlenk line). Quench reactions carefully.[26]
-
Solvents: Pyridine and its derivatives have strong, unpleasant odors and are toxic.[27] Always work in a well-ventilated fume hood. Anhydrous solvents for cross-coupling must be handled under inert gas to prevent contamination with water and oxygen.
-
Inert Atmosphere: The success of palladium-catalyzed reactions is critically dependent on the exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst. Ensure all glassware is oven- or flame-dried and that the system is properly purged with argon or nitrogen.[16]
Conclusion
This compound is a highly adaptable building block for the synthesis of complex pyridine derivatives. Its functionalization can be achieved through a variety of robust and well-established methods. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offer a versatile and high-yielding platform for creating C-C, C-N, and C-C(sp) bonds, respectively. For certain strong nucleophiles, direct SNAr provides an alternative pathway. The choice of methodology depends on the desired final structure, with careful optimization of catalysts, ligands, and conditions being paramount for achieving high efficiency and yield. The protocols and rationales provided herein offer a solid foundation for researchers to successfully exploit the synthetic potential of this important intermediate.
References
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O'Hagan, D. (2014). 59% of FDA-approved small-molecule drugs contained a nitrogen heterocycle. Journal of the American Chemical Society. Available at: [Link]
-
Maity, P., & Sen, S. (2017). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Gandeepan, P., & Ackermann, L. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Bohrium. (2023). c-h-functionalization-of-pyridines. Ask this paper. Available at: [Link]
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Majumdar, S., & Rahaman, S. M. W. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Available at: [Link]
-
Various Authors. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Siddiqui, H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
James, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Various Authors. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]
-
Rivera-Chávez, D. G., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2012). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]
- Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
-
Comins, D. L., & Schilling, S. (1990). Reaction of organometallic reagents with pyridinium ions. The Journal of Organic Chemistry. Available at: [Link]
-
Shen, Q., & Hartwig, J. F. (2007). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
-
Sajith, A. M., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
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James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Available at: [Link]
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The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of California, Riverside. Available at: [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
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The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
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Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
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Ghaffari, B., & Czako, B. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Publications. Available at: [Link]
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PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino). PubChem. Available at: [Link]
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Cugola, A., et al. (1995). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E. Available at: [Link]
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The Synthetic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of core structure 5. Reaction conditions: (a) tert‐butyl... ResearchGate. Available at: [Link]
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PubChem. (n.d.). Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. PubChem. Available at: [Link]
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PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)carbamate. PubChem. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in tert-Butyl 5-chloropyridin-2-ylcarbamate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl 5-chloropyridin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in the Boc protection of 2-amino-5-chloropyridine. As a Senior Application Scientist, I have compiled this resource to provide in-depth, field-proven insights to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
The synthesis of this compound, a key intermediate in many pharmaceutical syntheses, can be deceptively challenging. The primary route, a nucleophilic attack of the amino group of 2-amino-5-chloropyridine on di-tert-butyl dicarbonate ((Boc)₂O), is often hampered by the electronic properties of the starting material. The pyridine ring and the chloro-substituent are electron-withdrawing, which significantly reduces the nucleophilicity of the 2-amino group, making the reaction sluggish and prone to low yields.
This guide will explore the underlying reasons for these challenges and provide a structured approach to troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the synthesis of this compound.
Q1: Why is the Boc protection of 2-amino-5-chloropyridine so challenging?
The primary reason for the difficulty in this reaction is the reduced nucleophilicity of the 2-amino group. The electron-withdrawing nature of both the pyridine nitrogen and the chlorine atom at the 5-position significantly decreases the electron density on the amino group, making it a weaker nucleophile. This leads to a slower reaction rate with di-tert-butyl dicarbonate ((Boc)₂O) and can result in incomplete conversion and low yields.[1][2]
Q2: I see unreacted 2-amino-5-chloropyridine in my crude product. What is the most likely cause?
Unreacted starting material is a classic sign of an incomplete reaction. This can be due to several factors:
-
Insufficient reaction time: The reaction may simply need more time to reach completion due to the low nucleophilicity of the amine.
-
Suboptimal reaction temperature: While many Boc protections proceed at room temperature, this particular substrate may require gentle heating to increase the reaction rate.[1]
-
Inadequate activation of (Boc)₂O: For weakly nucleophilic amines, a catalyst is often necessary to enhance the reactivity of the Boc anhydride.[3]
-
Incorrect stoichiometry: An insufficient amount of (Boc)₂O will naturally lead to unreacted starting material.
Q3: What are the common side products I should be aware of?
The most common side products in this reaction include:
-
Di-Boc protected amine: Although less likely with a deactivated amine, it is possible for the primary amine to be protected twice, especially if a large excess of (Boc)₂O and a strong catalyst are used.[3]
-
Urea formation: This can occur if the Boc anhydride is of low purity or if the reaction is run under conditions that favor the formation of isocyanate intermediates.[4]
Q4: Is a base always necessary for this reaction?
While the reaction can theoretically proceed without a base (the tert-butoxide byproduct can act as a base), it is highly recommended to include a base to neutralize the protonated amine intermediate and drive the reaction forward. The choice of base is a critical parameter for optimization.[1]
Troubleshooting Guide: Addressing Low Yields
This section provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Problem 1: Incomplete Reaction and Low Conversion
This is the most common issue. If you are observing a significant amount of unreacted 2-amino-5-chloropyridine, consider the following optimization strategies.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Recommendations:
-
Catalyst Addition (DMAP): 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that activates (Boc)₂O by forming a more reactive N-acylpyridinium intermediate.[3] For weakly nucleophilic amines like 2-amino-5-chloropyridine, the addition of catalytic amounts of DMAP (0.1-0.2 equivalents) can significantly accelerate the reaction rate.
-
Temperature Optimization: Gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the sluggish reaction kinetics.[1] However, be cautious, as higher temperatures can also promote side reactions.
-
Reaction Time: Due to the low reactivity of the substrate, extended reaction times (e.g., 12-24 hours) may be necessary. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Base Selection: The choice of base is critical. While triethylamine (TEA) is commonly used, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or even sodium hydride (NaH) in an appropriate solvent might be more effective in deprotonating the weakly acidic N-H proton of the carbamate intermediate, thus driving the reaction to completion.
-
Solvent Effects: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM). If solubility or reactivity is an issue, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Problem 2: Formation of Side Products
The formation of side products can significantly reduce the yield of the desired product and complicate purification.
Sources
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 5-chloropyridin-2-ylcarbamate Coupling
Welcome to the technical support center for the optimization of coupling reactions involving tert-butyl 5-chloropyridin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. The this compound moiety is a key component in numerous pharmaceutical agents, making its efficient and reliable coupling paramount in drug discovery and development.
This resource is structured to address specific experimental issues with practical solutions, supported by scientific principles and established protocols.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during the coupling of this compound. The question-and-answer format is intended to directly tackle specific experimental challenges.
Q1: My cross-coupling reaction is showing low to no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction components and setup.[1] Here are the initial checkpoints:
-
Reagent Integrity: The purity and dryness of your starting materials, including the aryl halide, coupling partner (e.g., boronic acid, amine, alkyne), solvent, and base, are critical.[1] Moisture and oxygen can significantly impede the reaction by deactivating the catalyst.[1] Ensure solvents are freshly distilled or from a reliable commercial source.
-
Catalyst Activity: The palladium source and ligands are the heart of the reaction. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is necessary.[1][2] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1][3] The choice of ligand is also crucial, as it dictates the stability and activity of the catalyst.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[1] Ensure your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen).[1][4]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of undergoing the desired coupling.[4] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace water.[5]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling reaction.[4]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried to minimize the presence of water, which can be a proton source for hydrodehalogenation.[4]
Q3: My aryl chloride substrate is unreactive. What modifications can I make to the reaction conditions?
A3: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, making the initial oxidative addition step more challenging.[4][6]
To improve reactivity, consider the following:
-
Ligand Selection: Switch to more electron-rich and bulky phosphine ligands. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often effective for activating C-Cl bonds.[4][7]
-
Catalyst Loading: For challenging chloropyridines, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[4]
-
Elevated Temperatures: These reactions often require higher temperatures, typically in the range of 80-110 °C, to facilitate the difficult oxidative addition step.[4]
-
Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[4]
Q4: How do I choose the optimal base and solvent for my Buchwald-Hartwig amination?
A4: The choice of base and solvent is highly interdependent and substrate-specific.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used and often effective.[6] However, they can lead to the decomposition of substrates with sensitive functional groups.[6] For such cases, weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ may be more suitable.[6] The solubility of the base is also a critical factor; poor solubility of an inorganic base can be a reason for reaction failure.[6]
-
Solvent Selection: Common solvents include ethereal options (e.g., 1,4-dioxane, THF) and aromatic hydrocarbons (e.g., toluene, xylene).[6][8] Toluene is a widely used and effective solvent.[6] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[6][8] For reactions with poorly soluble inorganic bases like K₃PO₄, a more polar solvent or a solvent mixture might be necessary.[4]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the coupling of this compound.
What are the most common coupling reactions for this substrate?
The most prevalent palladium-catalyzed cross-coupling reactions for this substrate include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.[5][9]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[10][11][12]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[13][14]
Which palladium precatalysts are recommended?
While traditional palladium sources like Pd(OAc)₂ can be used, modern precatalysts are often more reliable and efficient at generating the active Pd(0) species.[3] Consider using palladacycle-based precatalysts (e.g., G3 or G4 precatalysts) for improved catalyst generation and reaction outcomes.[3][4]
What is the role of the Boc protecting group?
The tert-butoxycarbonyl (Boc) group on the amine serves to modulate the electronic properties of the pyridine ring and can influence the reactivity of the C-Cl bond. It is generally stable under most cross-coupling conditions but can be readily removed post-coupling under acidic conditions to reveal the free amine for further functionalization.
Can I perform a regioselective coupling on a di-substituted pyridine?
Achieving regioselectivity on a di-substituted pyridine, such as a dichloropyridine, is a significant challenge. Generally, the chlorine atom at the 2-position of a pyridine ring is more activated towards both nucleophilic attack and oxidative addition than one at the 4-position.[4] The outcome is highly dependent on the specific substrate and reaction conditions.
III. Experimental Protocols and Data
This section provides a general, non-optimized protocol for a Buchwald-Hartwig amination as a starting point, along with tables summarizing key reaction parameters for different coupling types.
General Protocol for Buchwald-Hartwig Amination
This is a representative protocol and must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the this compound (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[6]
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[6]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine coupling partner (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.[6]
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][15]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Tables for Reaction Condition Optimization
The following tables provide starting points and ranges for key parameters in different coupling reactions.
Table 1: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Starting Conditions & Range | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%), Buchwald Precatalysts (1-2 mol%) | Precatalysts often provide more consistent results.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) (1.2-2.4 mol%) | Essential for activating the C-Cl bond.[4][7] |
| Base | NaOtBu (1.2-2.0 equiv.), K₃PO₄ (2.0-3.0 equiv.), Cs₂CO₃ (2.0-3.0 equiv.) | Base strength and solubility are critical.[6][16][17] |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF | Must be anhydrous and degassed.[4][6] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for chloropyridines.[4] |
Table 2: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Starting Conditions & Range | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ (2-5 mol%) | Ligand choice is critical for success. |
| Ligand | SPhos, XPhos (2.4-6 mol%) | Bulky phosphines are often effective. |
| Base | K₂CO₃ (2.0-3.0 equiv.), K₃PO₄ (2.0-3.0 equiv.), CsF (2.0-3.0 equiv.) | Often requires aqueous conditions.[18] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic systems are common.[18] |
| Temperature | 80 - 100 °C | Dependent on substrate reactivity. |
Table 3: Sonogashira Coupling Parameters
| Parameter | Recommended Starting Conditions & Range | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%) | Copper co-catalyst is typically used.[13][14] |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the catalytic cycle.[13][14] |
| Base | Et₃N, i-Pr₂NH (2.0-5.0 equiv.) | Often acts as both base and solvent. |
| Solvent | DMF, THF, Toluene | Anhydrous and degassed conditions are crucial.[13] |
| Temperature | Room Temperature - 100 °C | Milder conditions are often possible.[13][14] |
IV. Visualizing the Workflow and Logic
Troubleshooting Workflow for Low Conversion
This diagram outlines a logical progression for troubleshooting a low-yielding coupling reaction.
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
V. References
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Surry, D. S., & Buchwald, S. L. (2011). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
-
ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. Request PDF.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
-
Dean, A., Cope, C., & Chen, Y. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Download Table.
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
ChemicalBook. (n.d.). tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis.
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
-
BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine.
-
Organic Letters. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
-
Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
-
ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF.
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
-
WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
Angewandte Chemie International Edition. (n.d.). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates.
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
-
Sigma-Aldrich. (n.d.). tert-Butyl (2-chloropyrimidin-5-yl)carbamate.
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
-
PubChem. (n.d.). Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate.
-
PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Technical Support Center: Purification of tert-Butyl 5-chloropyridin-2-ylcarbamate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the specific and often nuanced purification challenges associated with tert-Butyl 5-chloropyridin-2-ylcarbamate and its structural analogs. The sensitive nature of the tert-butyloxycarbonyl (Boc) protecting group, combined with the electronic properties of the chloropyridine ring, frequently leads to difficulties in achieving high purity. This document provides in-depth, experience-driven answers and protocols to help you navigate these common issues.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial observations and problems encountered during the purification of Boc-protected chloropyridinylamines.
Q1: My TLC analysis shows significant tailing and a new, very polar spot at the baseline that wasn't in my initial reaction mixture. What is causing this?
A: This is a classic symptom of on-column decomposition. The root cause is the inherent acidity of standard silica gel, which can catalyze the cleavage of the acid-labile Boc group.[1][2] When your compound, this compound, is loaded onto the column, the prolonged contact with the acidic silica surface facilitates its deprotection.
The resulting free amine, 2-amino-5-chloropyridine, is significantly more polar and basic. It interacts very strongly with the acidic silanol groups on the silica surface, causing it to streak down the column or remain irreversibly adsorbed at the origin (baseline).[3] This not only results in a loss of your desired product but also contaminates the fractions containing the deprotected amine.
Q2: The reaction appears to be clean and high-yielding by LC-MS analysis, but my final isolated yield after flash chromatography is consistently below 50%. Where is my product going?
A: This discrepancy is almost certainly due to product loss during the purification step, linking back to the issue of Boc group instability. Several factors could be at play:
-
Acid-Catalyzed Decomposition: As described in Q1, slow cleavage of the Boc group on the column is the most likely culprit. Even mild acidity can lead to substantial product loss over the duration of a chromatographic run.
-
Use of Acidic Solvents: If your eluent contains even trace amounts of acid (e.g., unstabilized chloroform, which can generate HCl), it will accelerate the deprotection.
-
Harsh Workup Conditions: An overly acidic aqueous wash (pH < 4) during the workup phase can cleave the Boc group before the material is ever subjected to chromatography.[4]
The key is to recognize that the Boc group is one of the most acid-sensitive amine protecting groups, and all purification steps must be designed to maintain neutral or slightly basic conditions.[4]
Q3: My post-purification NMR spectrum shows small, unidentifiable peaks in the aliphatic region (1.0-1.5 ppm), and my mass spectrum has a peak at [M+57]+. What is this impurity?
A: This is indicative of a side reaction caused by the tert-butyl cation (C₄H₉⁺), which is generated during any unintended deprotection of the Boc group.[5] This highly reactive carbocation can then alkylate other nucleophilic sites on your target molecule or other species present, a process known as tert-butylation.[4]
The pyridine nitrogen or the unprotected amine itself can act as a nucleophile, leading to N-tert-butylated or C-tert-butylated byproducts. The characteristic singlet in the NMR around 1.3-1.5 ppm (representing the 9 protons of the new tert-butyl group) and the corresponding mass increase of 56 amu (often observed as M+57 for [M+H]⁺) are tell-tale signs of this side reaction. Using scavengers like anisole or thioanisole during intentionally acidic steps can mitigate this, but for purification, the goal is to prevent the formation of the tert-butyl cation altogether.[1]
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides actionable protocols and decision-making frameworks to overcome the challenges identified in the FAQs.
Part A: Optimizing Flash Column Chromatography
Standard flash chromatography is often the source of purification issues. The following protocol is designed to preserve the integrity of the Boc group.
This protocol minimizes acid-catalyzed deprotection on the column.
Objective: To purify the title compound while preventing the cleavage of the Boc group.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate)
-
Triethylamine (Et₃N)
-
Rotary evaporator
Procedure:
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column into a beaker. Add your starting eluent (e.g., 5% Ethyl Acetate in Hexanes) to create a slurry.
-
Neutralize the Silica: To the slurry, add 0.5-1% triethylamine by volume relative to the eluent (e.g., 1-2 mL of Et₃N for a 200 mL slurry). Stir gently for 5-10 minutes. This deactivates the acidic sites on the silica.
-
Pack the Column: Wet-pack the column with the neutralized silica slurry, ensuring no air bubbles are trapped.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For less soluble compounds, adsorbing the material onto a small amount of neutralized silica (dry loading) is recommended. To do this, dissolve the crude product, add a small amount of neutralized silica, evaporate the solvent until a free-flowing powder is obtained, and load this powder onto the top of the column.
-
Elution: Run the column using an eluent system that also contains a small amount of triethylamine (e.g., 0.1% v/v). This maintains the neutral environment throughout the separation.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions.
-
Solvent Removal: Evaporate the solvent under reduced pressure. Crucially, the triethylamine must also be removed. This can often be achieved by co-evaporating with a solvent like toluene a few times on a rotary evaporator.
The choice of eluent is critical for achieving good separation. The polarity of this compound derivatives requires a balance. Below is a table of starting points for method development.
| Eluent System | Polarity | Typical Ratio (v/v) | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | 10:1 to 4:1 | Recommended starting system. Provides good resolution for moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | 100:1 to 20:1 | Use with caution. Methanol can alter the silica surface. Best for more polar derivatives. Ensure DCM is fresh and stabilized. |
| Toluene / Acetone | Low to Medium | 20:1 to 5:1 | An alternative non-halogenated system. Toluene can offer different selectivity due to pi-pi stacking interactions. |
This diagram outlines the decision-making process when encountering issues during flash chromatography.
Caption: Troubleshooting workflow for flash chromatography of Boc-protected amines.
Part B: Purification by Recrystallization
For compounds that are solid and reasonably pure (>90%), recrystallization is a superior method as it avoids the risks associated with chromatography.
A: This occurs when the boiling point of your chosen solvent is higher than the melting point of your compound. The compound melts before it can fully dissolve, forming an immiscible oil that is very difficult to crystallize.
Solution:
-
Choose a Lower-Boiling Solvent: Select a solvent in which your compound has similar solubility properties but that has a boiling point well below your compound's melting point.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
Objective: To purify a solid sample using a solvent/anti-solvent pair.
Materials:
-
Crude solid product (>90% purity)
-
"Good" solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone)
-
"Anti-solvent" (e.g., Hexanes, Pentane, Water)
-
Erlenmeyer flask, heating source, ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise at room temperature while stirring until the solid is just dissolved. Use the absolute minimum volume required.
-
Induce Precipitation: Slowly add the "anti-solvent" dropwise with continuous swirling. A precipitate will begin to form, making the solution cloudy. Continue adding until the cloudiness persists.
-
Re-dissolution: Gently warm the flask on a hotplate until the solution becomes clear again. Do not boil excessively, as this can cause thermal deprotection of the Boc group.[6][7]
-
Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the solid.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Section 3: Understanding the Core Chemical Principles
The Instability of the Boc Group
The utility of the Boc group stems from its easy removal under acidic conditions. This liability is also its greatest weakness during purification.
-
Mechanism of Acidic Cleavage: The process begins with the protonation of the carbamate's carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes into carbon dioxide and the free amine.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Improving the stability of tert-Butyl 5-chloropyridin-2-ylcarbamate in solution
Welcome to the technical support guide for tert-Butyl 5-chloropyridin-2-ylcarbamate . This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of this compound in solution. Here, we will explore the molecule's inherent properties, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity of your research.
Understanding the Molecule: Inherent Instability
This compound is a key intermediate in many synthetic pathways. Its structure, containing a tert-butoxycarbonyl (Boc) protecting group on a 2-aminopyridine core, presents a primary stability challenge: susceptibility to acid-catalyzed hydrolysis. The Boc group, while robust under basic and nucleophilic conditions, is designed for easy removal with acid, a characteristic that can lead to unintended degradation in solution if not handled correctly.[1][2]
The primary degradation pathway is the acid-catalyzed cleavage of the Boc group.[3][4] This reaction proceeds through a three-step mechanism:
-
Protonation: The carbamate's carbonyl oxygen is protonated by an acid catalyst present in the solution.[1][5]
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid intermediate readily decarboxylates, releasing carbon dioxide gas and the free amine, 5-chloro-2-aminopyridine.[1][5]
This process is often autocatalytic, as the resulting aminopyridine can be protonated, further lowering the solution's pH and accelerating the degradation of the remaining compound.
Caption: Acid-catalyzed degradation of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: I dissolved the compound in a common organic solvent, and now I see a precipitate forming. What is happening?
Answer: Precipitate formation can be due to several factors:
-
Degradation: The most likely cause is the degradation of your compound into 5-chloro-2-aminopyridine. This free amine is often less soluble than the parent Boc-protected compound in many organic solvents, causing it to precipitate. The degradation is likely triggered by acidic impurities in your solvent.
-
Solution:
-
Check Solvent Purity: Use high-purity, anhydrous, and preferably freshly opened solvents. Older solvents can absorb atmospheric CO2 to form carbonic acid or may contain other acidic impurities.
-
Use Aprotic Solvents: Favor aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate over protic solvents like methanol or ethanol, which can facilitate proton transfer.[4]
-
Add a Non-Nucleophilic Base: To neutralize any trace acidity, consider adding a very small amount (e.g., 0.01 equivalents) of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to your stock solution.
-
Question: My solution has developed a yellow or brown tint. Is this related to instability?
Answer: Yes, discoloration is a common indicator of chemical degradation. While the primary degradation product, 5-chloro-2-aminopyridine, is typically a white or off-white solid, subsequent side reactions or the presence of impurities can lead to colored byproducts.
-
Potential Causes:
-
Oxidation: The pyridine ring or the resulting amine can be susceptible to oxidation, especially if exposed to air and light over extended periods.
-
Trace Impurities: Impurities in the starting material or solvent can react under experimental conditions to form colored species.
-
-
Solution:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photochemical reactions.[6]
-
Purity Analysis: Use HPLC with a photodiode array (PDA) detector to analyze the solution. This can help identify the main compound and any new impurity peaks that may be responsible for the color change.
-
Question: I've analyzed my stock solution after a week and see a significant drop in purity. How can I prevent this?
Answer: A drop in purity is a clear sign of compound instability. The primary cause is likely slow degradation due to storage conditions.
-
Troubleshooting Workflow:
Caption: A workflow for diagnosing and resolving purity loss in solution.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7][8] Recommended storage is at 2-8°C.
Q2: What is the best solvent to use for preparing a stock solution?
High-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or Ethyl Acetate are recommended for stock solutions intended for storage.[4] If your experimental protocol requires a protic solvent like methanol, it is best to prepare the solution fresh before each use.
Q3: Can I store solutions of this compound in the freezer?
Yes, storing solutions at -20°C can significantly slow down the degradation rate. However, it is important to use anhydrous solvents to prevent the freezing of water, which can cause the compound to precipitate. Minimize freeze-thaw cycles by aliquoting your stock solution into smaller, single-use vials.
Q4: Is the compound stable in aqueous solutions?
The compound's stability in aqueous solutions is highly pH-dependent. It will rapidly degrade in acidic aqueous solutions (pH < 4).[9] While more stable at neutral to basic pH, the carbamate linkage can still be susceptible to hydrolysis over long periods, especially at elevated temperatures.[10] It is not recommended to store this compound in aqueous solutions for extended periods.
Recommended Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol is designed to minimize degradation during solution preparation and storage.
-
Materials:
-
This compound
-
High-purity, anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amber glass vials with screw caps
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Purge the vial with an inert gas.
-
Add the required volume of anhydrous DCM to achieve the desired concentration.
-
Optional: Add a trace amount of DIPEA (e.g., 0.01 molar equivalents relative to the compound) to neutralize any acidic impurities.
-
Seal the vial tightly under the inert atmosphere.
-
Gently swirl the vial to ensure the compound is fully dissolved.
-
Store the solution at -20°C.
-
Protocol 2: General Stability Study Using HPLC
If the stability of this compound is critical for your experiments, we recommend performing a simple in-house stability study.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]
- 7. echemi.com [echemi.com]
- 8. content.labscoop.com [content.labscoop.com]
- 9. reddit.com [reddit.com]
- 10. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
How to avoid dehalogenation of tert-Butyl 5-chloropyridin-2-ylcarbamate
Welcome to the technical support center for tert-Butyl 5-chloropyridin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges, with a primary focus on the prevention of dehalogenation, a frequent and undesirable side reaction. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a key intermediate in medicinal chemistry and organic synthesis. The Boc (tert-butoxycarbonyl) protecting group on the 2-amino position allows for selective reactions at other sites of the pyridine ring, while the chloro-substituent at the 5-position serves as a handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are fundamental in the construction of complex molecules, including active pharmaceutical ingredients.
Q2: What is dehalogenation and why is it a problem?
Dehalogenation, in this context, refers to the undesired replacement of the chlorine atom on the pyridine ring with a hydrogen atom. This side reaction, often termed hydrodehalogenation, leads to the formation of tert-Butyl pyridin-2-ylcarbamate as a byproduct. This reduces the yield of the desired product, complicates purification, and consumes valuable starting material and reagents.
Q3: What are the common causes of dehalogenation in reactions involving this compound?
Dehalogenation is most commonly observed during palladium-catalyzed cross-coupling reactions. The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This highly reactive intermediate can reductively cleave the carbon-chlorine bond, leading to the unwanted dehalogenated product. Several factors can contribute to the formation of Pd-H species:
-
Hydride Sources: Solvents (e.g., alcohols, DMF), bases (especially alkoxides and amine bases), or even trace amounts of water can act as hydride donors.[1][3]
-
Catalyst and Ligand Choice: Highly active catalysts, if not properly modulated by the right ligand, can favor the dehalogenation pathway.[3] The electronic and steric properties of the phosphine ligand are critical in steering the reaction towards the desired cross-coupling.[1][3]
-
Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of dehalogenation relative to the desired coupling reaction.[3]
-
Substrate Reactivity: N-heterocyclic halides, such as chloropyridines, can be particularly prone to dehalogenation due to the electronic nature of the ring system.[2]
Troubleshooting Guide: Preventing Dehalogenation
This section provides a systematic approach to troubleshooting and minimizing dehalogenation in your experiments.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling Reaction
You are attempting to couple this compound with an arylboronic acid and observe a significant amount of the dehalogenated byproduct by LC-MS analysis.
Underlying Cause: The rate of hydrodehalogenation is competing with or exceeding the rate of the desired cross-coupling. This is likely due to sub-optimal choice of ligand, base, or solvent, leading to the formation and persistence of Pd-H species.
Solutions:
1. Ligand Optimization: The choice of phosphine ligand is paramount. For challenging substrates like chloropyridines, bulky and electron-rich ligands are often necessary to promote the desired reductive elimination over dehalogenation.
-
Recommendation: Switch from less bulky ligands like triphenylphosphine (PPh₃) to Buchwald's biaryl phosphine ligands. Good starting points for screening include SPhos, XPhos, and RuPhos.[1] These ligands have been shown to accelerate the desired C-C bond formation.
2. Base Selection: The base plays a crucial role in the catalytic cycle but can also be a source of hydrides.
-
Recommendation: If you are using strong alkoxide bases (e.g., NaOtBu), consider switching to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][2] These are less likely to promote the formation of Pd-H species.
3. Solvent Choice: Solvents that can act as hydrogen donors will exacerbate dehalogenation.
-
Recommendation: Avoid protic solvents like alcohols. Aprotic solvents such as toluene, dioxane, or THF are generally preferred.[2][3] While DMF is a common solvent for cross-coupling reactions, it can decompose at higher temperatures to generate dimethylamine, which can act as a hydride source. If using DMF, ensure it is of high purity and consider if a lower reaction temperature is feasible.
4. Temperature Control:
-
Recommendation: Lowering the reaction temperature can sometimes suppress dehalogenation more than the desired coupling, thereby improving the product-to-byproduct ratio.[1]
Experimental Protocol: A Robust Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation when using this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground and dried
-
Anhydrous toluene
-
Anhydrous water (optional, for some systems)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining anhydrous toluene.
-
If required for your specific boronic acid, a small amount of degassed water (e.g., toluene/water 10:1) can be added.
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following table summarizes the general trends observed when modifying reaction parameters to suppress hydrodehalogenation.
| Parameter | Condition Favoring Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos, XPhos) | Bulky ligands accelerate the desired reductive elimination step and sterically hinder the approach of hydride sources to the palladium center.[1] |
| Base | Strong alkoxides (e.g., NaOtBu), Amine bases | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Weaker bases are less likely to act as a hydride source or promote side reactions that generate Pd-H species.[1] |
| Solvent | Protic (e.g., alcohols), DMF at high temp. | Aprotic (e.g., Toluene, Dioxane, THF) | Aprotic solvents are less likely to serve as hydride donors compared to protic solvents.[2][3] |
| Temperature | High temperature | Lower temperature | The activation energy for hydrodehalogenation can sometimes be lower than that of the desired coupling, so lowering the temperature can suppress it more effectively.[1] |
Issue 2: Dehalogenation during Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination with this compound and a primary or secondary amine, and you are observing the dehalogenated starting material.
Underlying Cause: Similar to Suzuki coupling, the formation of a Pd-H species is the likely cause. In Buchwald-Hartwig reactions, β-hydride elimination from the amine or the amido-palladium intermediate can be a significant pathway to the formation of Pd-H.[4][5]
Solutions:
1. Ligand Selection: The choice of ligand is critical to favor C-N reductive elimination over competing pathways.
-
Recommendation: Use bulky, electron-rich biaryl phosphine ligands. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig series are specifically designed for this purpose.[4]
2. Base Purity and Choice:
-
Recommendation: Ensure the base (commonly NaOtBu or LHMDS) is anhydrous and of high purity. Traces of hydroxide or moisture can exacerbate dehalogenation.[4]
3. Amine Stoichiometry:
-
Recommendation: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the desired C-N coupling.[4]
4. Anhydrous Conditions:
-
Recommendation: Ensure all reagents and the solvent are scrupulously dried. Water can react with the palladium catalyst to form Pd-H species.
Visualization of Key Concepts
Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
Diagram 2: Troubleshooting Workflow for Dehalogenation
References
Technical Support Center: Synthesis of tert-Butyl 5-chloropyridin-2-ylcarbamate
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl 5-chloropyridin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-Boc protection of 2-amino-5-chloropyridine. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up the synthesis of this compound from the bench to pilot plant or manufacturing scale can introduce a host of challenges that may not be apparent at a smaller scale. This section addresses the most common issues with a focus on their root causes and practical solutions.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower yields upon scaling up the Boc-protection of 2-amino-5-chloropyridine. What are the likely causes and how can we mitigate this?
Answer: Low and inconsistent yields during scale-up are often multifactorial. The primary culprits are typically related to mass and heat transfer limitations, reagent addition strategies, and inefficient mixing.
-
Root Cause Analysis:
-
Poor Solubility and Mixing: 2-amino-5-chloropyridine and the resulting carbamate product may have limited solubility in common organic solvents. In large reactors, inefficient agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Aminopyridines, in particular, can be poor nucleophiles, making the reaction sluggish and sensitive to reaction conditions[1].
-
Suboptimal Reagent Stoichiometry and Addition: On a larger scale, the molar ratio of di-tert-butyl dicarbonate (Boc₂O) and the base (e.g., triethylamine) to the substrate becomes more critical. A simple proportional increase from a lab-scale experiment may not be optimal. Slow or uncontrolled addition of Boc₂O can lead to its decomposition or side reactions.
-
Competing Side Reactions: The formation of di-Boc protected species or urea byproducts can become more pronounced at scale. A patent for a similar Boc protection method highlights the potential for the formation of a di-Boc compound[2].
-
-
Recommended Solutions:
-
Solvent Selection and Optimization: Conduct solubility studies to identify a solvent system that provides adequate solubility for all reactants and the product. A mixture of solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF) with a co-solvent, may be beneficial[2][3].
-
Controlled Reagent Addition: Implement a controlled, subsurface addition of Boc₂O as a solution in the reaction solvent. This ensures rapid and efficient mixing, minimizing localized high concentrations.
-
Base Selection and Stoichiometry: Triethylamine is a common and effective base for this transformation[3][4][5]. Carefully optimize the stoichiometry. While a slight excess of the base is often used, a large excess can promote side reactions.
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the consumption of the starting material and the formation of the product and key impurities. This allows for real-time adjustments and determination of the optimal reaction endpoint.
-
Issue 2: Formation of Significant Impurities
Question: Our scaled-up batches of this compound are contaminated with persistent impurities that are difficult to remove. What are these impurities and how can we prevent their formation?
Answer: Impurity formation is a common scale-up challenge. Understanding the potential side reactions is key to developing a robust process that minimizes their formation.
-
Common Impurities and Their Origins:
| Impurity | Potential Cause | Mitigation Strategy |
| Di-Boc Protected Adduct | Excess Boc₂O, prolonged reaction time, or highly basic conditions. | Optimize Boc₂O stoichiometry (typically 1.1-1.5 equivalents). Implement strict reaction time controls based on IPCs. |
| Urea Byproducts | Reaction of the amine with isocyanate formed from the decomposition of Boc₂O or the carbamate product. | Maintain moderate reaction temperatures. Ensure efficient removal of any water present in the starting materials or solvents. |
| Unreacted 2-amino-5-chloropyridine | Incomplete reaction due to poor mixing, insufficient reagent, or low reaction temperature. | Improve agitation, ensure proper stoichiometry, and optimize the reaction temperature. |
-
Preventative Measures:
-
Temperature Control: The Boc protection of amines is typically exothermic. On a large scale, efficient heat removal is crucial. Run the reaction at a controlled temperature, often starting at a lower temperature (e.g., 0-10 °C) during reagent addition and then allowing it to warm to room temperature[6].
-
Inert Atmosphere: While not always strictly necessary for this reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric moisture and carbon dioxide.
-
Purification Strategy: At scale, purification by column chromatography may not be practical. Developing a robust crystallization or precipitation method is essential for isolating the product with high purity[3][5]. This may involve screening various solvent/anti-solvent systems.
-
Issue 3: Exothermic Reaction and Thermal Runaway Concerns
Question: We are concerned about the exothermic nature of the reaction during scale-up. What are the thermal risks associated with the synthesis of this compound and how can we ensure a thermally safe process?
Answer: Thermal safety is a paramount concern in process scale-up. The reaction between an amine and Boc anhydride is exothermic, and without proper control, can lead to a thermal runaway.
-
Thermal Hazard Assessment:
-
Reaction Enthalpy: The heat of reaction should be determined using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This data is critical for designing an appropriate cooling system for the reactor.
-
Thermal Stability of Reactants and Products: The thermal stability of 2-amino-5-chloropyridine, Boc₂O, and the final product should be evaluated by DSC or Thermogravimetric Analysis (TGA) to determine their decomposition temperatures[7][8]. This will define the maximum safe operating temperature.
-
-
Mitigation and Control Strategies:
-
Controlled Addition: As mentioned previously, the slow, controlled addition of Boc₂O is the primary method for controlling the rate of heat generation.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction at the desired rate.
-
Emergency Quenching Protocol: Have a well-defined and tested emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a quenching agent to stop the reaction and absorb the excess heat.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the large-scale synthesis of this compound?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this reaction due to their ability to dissolve the reactants and their relatively low boiling points, which facilitates removal after the reaction is complete[2][3]. For scale-up, consider factors such as toxicity, environmental impact, and cost. Acetonitrile has also been used in related syntheses[4][5]. A solvent screen to assess solubility, reaction kinetics, and impurity profile at a small scale is highly recommended before proceeding to a larger scale.
Q2: Is a catalyst like 4-Dimethylaminopyridine (DMAP) necessary?
A2: While a base like triethylamine is generally required to neutralize the acid formed during the reaction, a catalyst is not always necessary for the Boc protection of simple amines[9]. However, for less nucleophilic amines like 2-amino-5-chloropyridine, a catalytic amount of DMAP can significantly accelerate the reaction rate[6]. If used, the amount of DMAP should be carefully optimized, as it can also promote the formation of side products.
Q3: What are the recommended work-up and purification procedures for large-scale batches?
A3: For large-scale batches, a simple aqueous work-up is typically employed to remove the base and any water-soluble byproducts. This usually involves washing the organic layer with water and brine[3]. Purification via column chromatography is generally not feasible at scale. The preferred method for obtaining a high-purity product is through crystallization or precipitation from a suitable solvent system. This may involve dissolving the crude product in a good solvent and then adding an anti-solvent to induce crystallization.
Q4: How can I monitor the progress of the reaction effectively at scale?
A4: In-process controls (IPCs) are essential for monitoring the reaction at scale. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. A validated HPLC method should be developed to quantify the starting material, product, and any critical impurities. Samples can be taken from the reactor at regular intervals to track the reaction progress and determine the optimal endpoint, ensuring consistency between batches.
Q5: What are the key safety precautions to consider during the scale-up of this reaction?
A5:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling solvent vapors.
-
Exotherm Control: Be aware of the exothermic nature of the reaction and have adequate cooling and emergency procedures in place.
-
Reagent Handling: Handle Boc₂O with care as it can be an irritant. Triethylamine is flammable and has a strong odor.
-
Pressure Build-up: The reaction may evolve gases (e.g., carbon dioxide from the decomposition of the tert-butyl carbonate leaving group)[6]. Ensure the reactor is properly vented to prevent pressure build-up.
Visualizing the Workflow
General Experimental Workflow for Boc Protection
Caption: A typical experimental workflow for the Boc protection of an amine.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the reaction.
References
- WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents. (n.d.).
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
-
Reactions that Work: Boc Protection | Chemtips - WordPress.com. (2012, June 18). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2021, August 6). Retrieved from [Link]
-
Boc Protection - Common Conditions. (n.d.). Retrieved from [Link]
- CN102936220A - BOC protection method for aminopyridine - Google Patents. (n.d.).
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (n.d.). Retrieved from [Link]
-
Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation - ResearchGate. (2012, April). Retrieved from [Link]
-
tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino) - PubChem. (n.d.). Retrieved from [Link]
-
Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its transition metal complexes | Request PDF - ResearchGate. (2018, November). Retrieved from [Link]
-
Thermal Decomposition of Brominated Butyl Rubber - MDPI. (n.d.). Retrieved from [Link]
Sources
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- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 4. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: A Researcher's Guide to tert-Butyl 5-chloropyridin-2-ylcarbamate
Welcome to the technical support center for tert-Butyl 5-chloropyridin-2-ylcarbamate. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and common mistakes encountered in the lab. This resource is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions for researchers, scientists, and drug development professionals.
Part 1: Foundational Knowledge - Storage, Handling, and Stability
Properly managing your reagents from the moment they arrive is the first step in a successful experiment. Here, we address the most common foundational questions.
Frequently Asked Questions (FAQs): Storage & Safety
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and kept refrigerated.[1] Safety data sheets recommend keeping it in a dry, cool, and well-ventilated place.[1] The tert-butoxycarbonyl (Boc) group is sensitive to acid, so ensure the storage area is free from acidic vapors which could lead to slow degradation over time.
Q2: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?
A2: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] It may also be harmful if swallowed.[2] Therefore, all handling should be performed inside a certified chemical fume hood.[1] Mandatory PPE includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. Always wash hands thoroughly after handling.
Q3: Can this reagent be handled on the benchtop for brief periods, for example, during weighing?
A3: While brief exposure to the atmosphere for weighing is generally acceptable, it is best practice to minimize this time. The compound is a solid, which reduces the risk of inhalation compared to a volatile liquid. However, always weigh chemicals in a location with controlled airflow, such as a weigh station or within the fume hood, to avoid generating and inhaling dust.[2]
Part 2: The Critical Step - Boc Group Deprotection
The removal of the Boc protecting group is a fundamental transformation for this molecule, yet it is a frequent source of frustration. Incomplete reactions and unexpected side products are common. This section provides a deep dive into troubleshooting these issues.
Troubleshooting Guide: Boc Deprotection
Q1: My Boc deprotection reaction is sluggish and I'm recovering significant amounts of starting material. What is going wrong?
A1: This is a classic issue that usually points to one of four culprits:
-
Insufficient Acid: The pyridine nitrogen in your substrate is basic and will quench a portion of the acid catalyst. You must use a stoichiometric excess of acid. For reactions with trifluoroacetic acid (TFA), using it as a co-solvent (e.g., 25-50% v/v in Dichloromethane) is often more effective than catalytic amounts.[4][5]
-
Reagent Quality: TFA is notoriously hygroscopic. Water contamination will reduce the effective acidity of your reaction medium, slowing the deprotection kinetics.[4] Always use a fresh, unopened bottle of TFA or one that has been properly stored in a desiccator.
-
Low Temperature: While many deprotections proceed smoothly at room temperature, if you are experiencing issues, allowing the reaction to stir longer (2-4 hours) or gentle warming (to 30-40 °C) can be beneficial. However, be cautious, as higher temperatures can promote side reactions.[4]
-
Solvent Choice: The solvent must fully dissolve your substrate. Dichloromethane (DCM) is a common and effective choice, but if your substrate has poor solubility, consider alternatives like 1,4-dioxane for HCl-based deprotections.[5]
Q2: My reaction seems to have worked, but I've isolated a major side product with a mass exactly 56 amu higher than my desired amine. What happened?
A2: You are observing tert-butylation, a well-known side reaction in Boc deprotection.[6] The acid-catalyzed cleavage of the Boc group generates a relatively stable tert-butyl cation (t-Bu⁺).[6][7] This cation is an electrophile and can alkylate nucleophilic sites on your molecule, including the desired product amine or even electron-rich aromatic rings.
To prevent this, you must use a "scavenger" in your reaction. A scavenger is a nucleophile added to the reaction mixture specifically to trap the t-butyl cation before it can react with your product.[5]
| Common Scavengers | Recommended Concentration (v/v) | Mechanism of Action |
| Triisopropylsilane (TIS) | 2.5 - 5% | Traps the t-butyl cation via hydride transfer. |
| Thioanisole | 2.5 - 5% | Acts as a nucleophilic trap for the cation. |
| Water | ~5% | Can act as a nucleophile to trap the cation, forming t-butanol. |
Diagram: Boc Deprotection Mechanism & Side Reaction
Caption: Mechanism of Boc deprotection and the role of scavengers.
Protocol: Standard Boc Deprotection with Scavenger
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a stir bar.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution for a final concentration of 5% (v/v).[5]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to a final concentration of 25% (v/v).[5]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.[4]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: This will produce CO₂ gas; vent the separatory funnel frequently.[8]
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-chloro-2-aminopyridine product.
Part 3: Navigating Palladium-Catalyzed Cross-Coupling Reactions
The 5-chloro-pyridine motif makes this reagent an excellent substrate for building molecular complexity via cross-coupling. However, heteroaromatic chlorides can be challenging coupling partners.[9] Success hinges on the careful selection of the catalytic system.
Troubleshooting Guide: Cross-Coupling Reactions
Q1: I am attempting a Suzuki-Miyaura coupling to form a C-C bond at the 5-position, but the reaction is failing. What are the most likely causes?
A1: Failure in Suzuki couplings with chloro-heterocycles often relates to the catalyst's inability to perform the difficult oxidative addition step.[9][10]
-
Outdated Ligands: Simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate.[11] You need modern, electron-rich, and sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that promote the difficult oxidative addition to the C-Cl bond.
-
Inactive Catalyst: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. This activation step can be inefficient.[11] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or specialized pre-catalysts where this activation is more reliable.
-
Inappropriate Base: The base is critical for the transmetalation step. For Suzuki couplings, potassium phosphate (K₃PO₄) is often a good choice, but it must be anhydrous and finely powdered.[10] Sometimes, adding a small amount of water can be beneficial, but this must be optimized.[10]
-
Boronic Acid Instability: Boronic acids can degrade via protodeboronation, especially at high temperatures or in the presence of water.[12] Ensure your boronic acid is pure and consider using the more stable boronate ester equivalent (e.g., a pinacol boronate).
Q2: I'm trying to synthesize a C-N bond using a Buchwald-Hartwig amination, but I only see starting materials. What should I change?
A2: Similar to the Suzuki reaction, success in the Buchwald-Hartwig amination depends heavily on the catalytic system.[13]
-
Ligand Choice: The choice of ligand is paramount and depends on the amine coupling partner. For primary amines, sterically hindered biaryl phosphine ligands are a good starting point.[14] Bidentate ligands like BINAP or DPPF were early developments that improved reaction rates.[13][15]
-
Base Selection: The base deprotonates the amine, making it a better nucleophile. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective choices.[14][16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. The presence of water can be detrimental to this reaction.
Diagram: General Troubleshooting Workflow for Cross-Coupling
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Protocol: Model Buchwald-Hartwig Amination
-
Setup: To an oven-dried vial under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq).
-
Reagents: Add this compound (1.0 eq) and the desired amine coupling partner (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[17]
Part 4: Purification and Characterization
Q1: What is a good solvent system for purifying the title compound or its derivatives by flash column chromatography?
A1: A common and effective eluent system for compounds of this polarity is a gradient of ethyl acetate in hexanes (or petroleum ether).[17] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The exact gradient will depend on the specific derivative you have synthesized. Staining with potassium permanganate or iodine can help visualize spots on a TLC plate.
Q2: Are there any alternative purification methods besides chromatography?
A2: If your product is a solid, recrystallization is an excellent method for achieving high purity, especially on a larger scale. The choice of solvent is critical and must be determined empirically. Alternatively, for basic amine products, you can perform an acid-base extraction. Convert the amine to its hydrochloride salt by washing with dilute HCl, which will move it to the aqueous layer, leaving non-basic impurities in the organic layer.[18] Then, basify the aqueous layer and re-extract your product back into an organic solvent.[18]
References
- Chemicea, Material Safety Data Sheet - tert-Butyl((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2- oxoacetamido)-5-. (dimethylcarbamoyl)cyclohexyl)carbamate. [URL: https://www.chemicea.
- Fisher Scientific, SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC366250050]
- Fisher Scientific, SAFETY DATA SHEET - tert-Butyl carbamate. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC173450250]
- Sigma-Aldrich, SAFETY DATA SHEET - Butyl carbamate. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b90807]
- EvitaChem, Buy Butyl (2-chloropyridin-4-yl)carbamate. [URL: https://www.evitachem.com/product/evt-14400030]
- Google Patents, EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). [URL: https://patents.google.
- Angene Chemical, Safety Data Sheet - tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate. [URL: https://www.angenechemical.com/msds/240/240815-75-2.pdf]
- Sigma-Aldrich, SAFETY DATA SHEET - tert-Butyl (5-chloropyridin-2-yl)carbamate. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/749648]
- ChemicalBook, tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate(1260793-39-2) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/1260793-39-2_1hnmr.htm]
- Supporting Information for a relevant article providing general purification procedures. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.7b02707/suppl_file/jo7b02707_si_001.pdf]
- Wikipedia, Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Google Patents, CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). [URL: https://patents.google.
- ACS GCI Pharmaceutical Roundtable, BOC Deprotection Reagent Guide. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-deprotection-guide.pdf]
- Organic Chemistry Portal, Preparation of sec and tert amines by Buchwald-Hartwig Amination. [URL: https://www.organic-chemistry.
- Google Patents, WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. [URL: https://patents.google.
- BLDpharm, tert-Butyl (2-chloropyrimidin-5-yl)carbamate. [URL: https://www.bldpharm.com/products/1688651-75-3.html]
- ChemicalBook, tert-Butyl (6-Chloropyridin-2-yl)-carbamate(159603-71-1) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/159603-71-1_1hnmr.htm]
- BenchChem, Troubleshooting incomplete Boc deprotection. [URL: https://www.benchchem.com/uploads/Troubleshooting-incomplete-Boc-deprotection.pdf]
- PubChem, tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/46911214]
- University of Groningen Research Portal, The Buchwald–Hartwig Amination After 25 Years. [URL: https://research.rug.
- BenchChem, Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl N-(4-azidobutyl)carbamate. [URL: https://www.benchchem.
- Chemistry LibreTexts, Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal_Complexes/24.
- ResearchGate, The Buchwald–Hartwig Amination After 25 Years. [URL: https://www.researchgate.
- BLDpharm, tert-Butyl (5-chloropyridin-3-yl)carbamate. [URL: https://www.bldpharm.com/products/342603-15-0.html]
- BLDpharm, tert-Butyl (5-((2-chloropyridin-4-yl)methyl)pyridin-2-yl)carbamate. [URL: https://www.bldpharm.com/products/2426603-47-4.html]
- PubChem, tert-butyl N-(6-chloropyridin-2-yl)carbamate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11253185]
- Reddit, Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/ogk43n/diagnosing_issues_with_a_failed_suzuki_coupling/]
- ResearchGate, Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [URL: https://www.researchgate.net/publication/233984364_Selective_tert-Butyl_Ester_Deprotection_in_the_Presence_of_Acid_Labile_Protecting_Groups_with_Use_of_ZnBr_2]
- Chemistry Stack Exchange, What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [URL: https://chemistry.stackexchange.com/questions/8916/what-happens-to-the-t-butyl-cation-in-the-tfa-deprotection-of-a-t-butyl-ester]
- PubChem, (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3084617]
- ResearchGate, Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [URL: https://www.researchgate.net/publication/343257852_Application_of_Palladium_Based_Precatalytic_Systems_in_the_Suzuki-Miyaura_Cross-Coupling_Reactions_of_Chloro-Heterocycles]
- ResearchGate, A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. [URL: https://www.researchgate.net/publication/327147775_A_Highly_Efficient_Catalyst_for_the_Suzuki-Miyaura_Cross-Coupling_Re-action_of_5-5-chloropyridin-3-yl-3-methyl-134-oxadiazol-23H-one]
- ResearchGate, How to purify p-amino tert butyl benzamide? [URL: https://www.researchgate.net/post/How_to_purify_p-amino_tert_butyl_benzamide]
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- BLDpharm, tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. [URL: https://www.bldpharm.com/products/910462-31-6.html]
- BenchChem, troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. [URL: https://www.benchchem.com/uploads/troubleshooting-failed-Suzuki-coupling-with-3-2-Chloropyrimidin-4-yl-benzoic-acid.pdf]
- Master Organic Chemistry, The SN1 Reaction Mechanism. [URL: https://www.masterorganicchemistry.com/2012/08/07/the-sn1-mechanism/]
- YouTube, SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. [URL: https://www.youtube.
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Validation & Comparative
A Comparative Guide to the Validation of tert-Butyl 5-chloropyridin-2-ylcarbamate Purity: An Analytical Scientist's Perspective
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. Tert-Butyl 5-chloropyridin-2-ylcarbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount to avoid the introduction of potentially harmful impurities that could compromise subsequent synthetic steps and the final drug substance.
This guide provides a comparative analysis of the principal analytical methods for the validation of this compound purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system, and all claims are substantiated by authoritative sources.
The Criticality of Purity for this compound
The molecular structure of this compound, featuring a substituted pyridine ring and a labile tert-butoxycarbonyl (Boc) protecting group, presents a unique set of challenges for purity analysis. Potential impurities can arise from the starting materials, side reactions during synthesis (e.g., incomplete reaction, over-reaction, or rearrangement), and degradation of the final product. These impurities can be structurally similar to the main compound, making their separation and quantification a non-trivial task.
The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, ensuring that they are fit for their intended purpose.[1][2] This guide will adhere to these principles, focusing on methods that are specific, accurate, precise, linear, and robust.
A Comparative Overview of Analytical Methodologies
The choice of an analytical method for purity determination is a critical decision that depends on various factors, including the nature of the analyte, the expected impurities, the required sensitivity, and the available instrumentation. For this compound, the most relevant techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Primary Application | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Strengths | High resolution, reproducibility, and suitability for a wide range of compounds. | High sensitivity and specificity for volatile compounds, excellent for impurity identification. | Primary analytical method, high precision, and accuracy, provides structural information. |
| Limitations | Requires a reference standard for quantification, may not be suitable for highly volatile or thermally labile compounds. | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity analysis, offering a robust and versatile platform for separating and quantifying a wide range of compounds.[3] For this compound, a reversed-phase HPLC method is the most appropriate choice, separating compounds based on their hydrophobicity.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its excellent retention and separation of moderately polar compounds like our target molecule. The dimensions (e.g., 4.6 mm x 150 mm, 3.5 µm) offer a good balance between resolution, analysis time, and solvent consumption.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile allows for the separation of impurities with a wide range of polarities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, helps to improve peak shape and reproducibility by suppressing the ionization of any basic functionalities.
-
Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., 270 nm) provides good sensitivity for the main component and related impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min, 30% B
-
2-15 min, 30-80% B
-
15-18 min, 80% B
-
18-18.1 min, 80-30% B
-
18.1-25 min, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in 50 mL of a 1:1 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
dot
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[4] Given the thermal lability of the Boc group, careful method development is crucial to avoid on-column degradation.
Causality of Experimental Choices:
-
Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating a wide range of volatile and semi-volatile compounds.
-
Injector Temperature: A lower injector temperature is chosen to minimize the thermal degradation of this compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and impurity identification.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 220 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent such as dichloromethane.
-
dot
Caption: GC-MS workflow for volatile impurity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[5][6] This is achieved by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration.
Causality of Experimental Choices:
-
Internal Standard: A high-purity internal standard with sharp, well-resolved signals that do not overlap with the analyte signals is chosen. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of both the analyte and the standard) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate quantification.
-
Pulse Angle: A calibrated 90° pulse is used to ensure uniform excitation across the spectrum.
Experimental Protocol: qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 30 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
dot
Caption: qNMR workflow for absolute purity determination.
Forced Degradation Studies: A Key to Method Validation
To ensure the stability-indicating nature of the developed analytical methods, forced degradation studies are essential.[7][8] These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The analytical method is then validated to demonstrate its ability to separate these degradation products from the main peak and from each other.
Conclusion: A Multi-faceted Approach to Purity Validation
The validation of this compound purity requires a multi-faceted approach. While HPLC is the cornerstone for routine purity testing and impurity profiling, GC-MS plays a crucial role in identifying and quantifying volatile impurities. For an unambiguous determination of absolute purity, qNMR stands as the primary method of choice.
By understanding the principles behind each technique and carefully selecting and validating the appropriate methods, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, ultimately contributing to the development of safe and effective medicines. The protocols and insights provided in this guide serve as a robust starting point for establishing a comprehensive analytical control strategy for this compound.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures - YouTube. (2025, June 23).
- tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate | C10H14ClN3O2 | CID 86669510 - PubChem. (n.d.).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
- Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- tert-Butyl (2-chloropyrimidin-5-yl)carbamate - Sigma-Aldrich. (n.d.).
- Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. (n.d.).
- Forced Degradation Studies - SciSpace. (2016, December 14).
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed. (2021, November 9).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020, April 15).
- tert-Butyl (6-chloropyridin-3-yl)carbamate | 171178-45-3 - Sigma-Aldrich. (n.d.).
- 1060801-25-3 | tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate | ChemScene. (n.d.).
- Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. (n.d.).
- tert-Butyl (5-fluoropyridin-2-yl)carbamate | C10H13FN2O2 | CID 71711016 - PubChem. (n.d.).
- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem. (n.d.).
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.).
- A Comparative Guide to the GC-MS Analysis of tert-Butyl (3-aminopropyl)carbamate Derivatives - Benchchem. (n.d.).
- Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
- tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino) - PubChem. (n.d.).
- tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem. (n.d.).
- Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. (n.d.).
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu. (n.d.).
- tert-Butyl (6-chloropyridin-2-yl)carbamate CAS NO.159603-71-1. (n.d.).
- HPLC analysis of metabolites in the biosynthetic pathway of tobacco lignin - ResearchGate. (2025, August 7).
- (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 - PubChem. (n.d.).
- Tert-butyl (5-bromo-2-chlorophenyl)carbamate | 740806-51-3 - Sigma-Aldrich. (n.d.).
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- CAS 220731-04-4: tert-butyl (5-aminopyridin-2-yl)carbamate - CymitQuimica. (n.d.).
- HPLC analysis of metabolites in the biosynthetic pathway of tobacco lignin - ResearchGate. (2025, August 7).
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Navigating the Labyrinth of Amine Protection: A Comparative Guide to tert-Butyl 5-chloropyridin-2-ylcarbamate
In the intricate world of organic synthesis, particularly within drug discovery and development, the strategic protection and deprotection of functional groups is a cornerstone of success. The 2-aminopyridine moiety, a ubiquitous scaffold in medicinally relevant molecules, presents a classic challenge. Its nucleophilic nitrogen can interfere with a wide array of synthetic transformations, necessitating the use of a protecting group. This guide provides an in-depth, objective comparison of tert-butyl 5-chloropyridin-2-ylcarbamate, a prominent protected form of 2-amino-5-chloropyridine, with other common strategies for safeguarding the 2-aminopyridine nitrogen. We will delve into the causality behind experimental choices, present comparative data, and offer validated protocols to empower researchers in making informed decisions.
The Central Role of Amine Protection
The primary goal of a protecting group is to act as a temporary shield, rendering a functional group inert to specific reaction conditions. An ideal protecting group should be:
-
Easy to install: The protection reaction should be high-yielding and straightforward.
-
Stable: It must withstand the conditions of subsequent synthetic steps.
-
Easy to remove: The deprotection should be clean, high-yielding, and occur under conditions that do not affect the rest of the molecule.
-
Orthogonal: Its removal conditions should be distinct from those of other protecting groups present in the molecule, allowing for selective deprotection.[1][2]
For 2-aminopyridines, the tert-butoxycarbonyl (Boc) group, as seen in this compound, is arguably the most common choice in non-peptide chemistry.[3][4] Its popularity stems from a favorable balance of stability and facile, acid-labile cleavage.
In Focus: this compound
This compound is a key intermediate in the synthesis of numerous pharmaceutical agents, including the anticoagulant Edoxaban.[5] The Boc group serves to moderate the reactivity of the amino group, preventing side reactions during crucial carbon-carbon or carbon-heteroatom bond formations, such as palladium-catalyzed cross-coupling reactions.
Synthesis: The introduction of the Boc group onto 2-amino-5-chloropyridine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4] The reaction is generally robust, high-yielding, and proceeds under mild conditions.[3]
Properties: The Boc-protected amine is significantly less nucleophilic and basic than the free amine. The bulky tert-butyl group can also provide steric hindrance, which can be strategically employed to direct reactions to other sites.[6] Crucially, the Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation, making it compatible with many synthetic transformations.[1][2]
Comparative Analysis of Protecting Groups for 2-Aminopyridines
The choice of a protecting group is highly context-dependent. A strategy that is ideal for one synthetic route may be unsuitable for another. Below, we compare the Boc group with other common amine protecting groups.
| Protecting Group | Introduction Reagent | Key Stability Characteristics | Standard Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Base | Stable to base, nucleophiles, and hydrogenation. | Mild acid (TFA, HCl in dioxane).[3][4][7] |
| Cbz (Carboxybenzyl) | Benzyl Chloroformate (CbzCl), Base | Stable to acid and base. | Catalytic Hydrogenation (H₂, Pd/C).[1][7] |
| Ac (Acetyl) | Acetic Anhydride or Acetyl Chloride, Base | Stable to acidic and hydrogenation conditions. | Basic or acidic hydrolysis (often harsh). |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, Base | Stable to acid and hydrogenation. | Base (e.g., Piperidine).[7] |
Causality Behind the Choices:
-
When to Choose Boc: The Boc group is the workhorse for many applications due to its robust nature and mild deprotection conditions.[8] It is the default choice unless the planned synthetic route involves acidic conditions that would prematurely cleave it. Its stability to hydrogenation makes it orthogonal to the Cbz group.[1][2][7]
-
When to Choose Cbz: The Cbz group is preferred when subsequent steps require strong acidic conditions. Its removal by hydrogenolysis is exceptionally clean, yielding only toluene and carbon dioxide as byproducts.[9] However, it is incompatible with reactions that utilize palladium catalysts (which could lead to premature deprotection) or molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
-
When to Choose Acetyl: The acetyl group is simple and inexpensive to introduce. However, its removal often requires harsh hydrolytic conditions (strong acid or base), which may not be tolerated by complex molecules, limiting its utility in late-stage synthetic applications.
-
When to Choose Fmoc: The Fmoc group is primarily used in solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile Boc group.[1][2] For solution-phase synthesis of small molecules, its use is less common but can be valuable in complex syntheses requiring multiple, orthogonal protecting groups.
Performance in Key Synthetic Applications: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental tools for constructing the complex scaffolds of modern pharmaceuticals.[10][11] The electronic nature of the 2-aminopyridine ring and its potential to coordinate with the palladium catalyst can make these reactions challenging. Amine protection is often essential for achieving high yields.
Suzuki-Miyaura Coupling: This reaction forms C-C bonds between an aryl halide and a boronic acid. The free amino group on a pyridine ring can interfere with the catalytic cycle, leading to lower yields.
Data Snapshot: Suzuki Coupling Performance
| Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | ~85% | Based on analogous systems[12] |
| tert-Butyl 5-bromopyridin-2-ylcarbamate | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | High | General method for chloropyrimidines[13] |
| 2-Chloro-5-phenylpyrimidine (Post-coupling) | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Good to Excellent | General method[14] |
Note: Direct comparative yield data for identical substrates under identical conditions is scarce in the literature. The table represents typical conditions and expected outcomes based on related transformations.
The Boc-protected substrate often leads to cleaner reactions and higher yields in Suzuki couplings. The electron-withdrawing nature of the carbamate can also favorably modulate the reactivity of the aryl halide.
Buchwald-Hartwig Amination: This reaction forms C-N bonds and is a powerful method for synthesizing N-aryl amines.[10][11] While the reaction's purpose is to form a C-N bond, protecting an existing amino group on the pyridine core is crucial to prevent self-coupling or other side reactions. The Boc group is an excellent choice here, as it is stable to the basic conditions and palladium catalysts typically employed.[15]
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the protection and deprotection of 2-amino-5-chloropyridine.
Protocol 1: Boc Protection of 2-Amino-5-chloropyridine
Objective: To synthesize this compound.
Materials:
-
2-Amino-5-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or similar base
-
Tetrahydrofuran (THF) or other suitable solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in THF.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of Boc₂O (1.1 eq) in THF to the reaction mixture at room temperature.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Protocol 2: Acid-Catalyzed Deprotection of this compound
Objective: To remove the Boc protecting group to yield 2-amino-5-chloropyridine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Slowly add trifluoroacetic acid (TFA) (e.g., a 25-50% solution in DCM v/v) to the solution at 0 °C.[2][3] Caution: Gas evolution (CO₂ and isobutene) will occur. Ensure adequate ventilation.[1][4]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully remove the solvent and excess acid under reduced pressure.
-
To ensure complete removal of residual acid, the resulting oil can be azeotroped with toluene.[1]
-
The crude amine salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.
Visualization of Key Workflows
To better illustrate the strategic decisions and processes involved, the following diagrams are provided.
Caption: A typical synthetic workflow utilizing Boc protection.
Caption: Decision tree for selecting a protecting group.
Conclusion
This compound, and Boc-protected 2-aminopyridines in general, represent an exceptionally versatile and reliable tool in the synthetic chemist's arsenal. The Boc group's well-understood stability profile—robust towards base and hydrogenation yet predictably labile to acid—provides a powerful strategic advantage.[2] While alternatives like Cbz and acetyl groups have their place, the mild deprotection conditions and broad compatibility of the Boc group make it the superior choice for many complex synthetic routes, particularly those involving palladium-catalyzed cross-coupling reactions. By understanding the comparative strengths and weaknesses outlined in this guide, researchers can more effectively design and execute syntheses, accelerating the discovery and development of novel chemical entities.
References
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Amine Protection / Deprotection. Fisher Scientific. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
-
Buchwald coupling of 1 with various anilines and 2-aminopyridines. ResearchGate. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]
-
Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA. National Institutes of Health. [Link]
-
Protecting Groups. University of Bristol. [Link]
-
Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(2-chloropyrimidin-5-YL_methyl_carbamate]([Link]
- Method for preparing tert-butyl n-((1r,2s,5s).
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Access to 2-Aminopyridines – Compounds of Great Biological and Chemical Significance. Thieme Chemistry. [Link]
-
Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA. ACS Publications. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
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- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
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A Comparative Guide to the Spectroscopic Confirmation of tert-Butyl 5-chloropyridin-2-ylcarbamate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of robust chemical research. Tert-butyl 5-chloropyridin-2-ylcarbamate, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical characterization to ensure its identity and purity. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this compound. We will delve into the causality behind experimental choices and present supporting data based on analogous structures and established principles.
The Imperative of Orthogonal Spectroscopic Analysis
Confirming the structure of a molecule like this compound, which contains multiple functional groups and a heterocyclic ring system, necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity. Therefore, an orthogonal approach, utilizing methods that probe different molecular properties, is essential for unequivocal structure validation. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, mass spectrometry provides information on molecular weight and fragmentation patterns, and infrared spectroscopy identifies characteristic functional groups. Together, they form a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group, the pyridine ring, and the carbamate N-H.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | ~1.5 | Singlet (s) | 9H |
| Pyridine H-3 | ~7.8 | Doublet (d) | 1H |
| Pyridine H-4 | ~7.7 | Doublet of doublets (dd) | 1H |
| Pyridine H-6 | ~8.2 | Doublet (d) | 1H |
| Carbamate N-H | Variable (broad singlet, bs) | Broad Singlet (bs) | 1H |
Causality behind the Assignments:
-
The tert-butyl protons are chemically equivalent and shielded, thus appearing as a sharp singlet at approximately 1.5 ppm.
-
The pyridine protons are in the aromatic region (7-9 ppm) and exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. The chlorine atom at the 5-position influences the electronic environment and thus the chemical shifts of the adjacent protons.
-
The carbamate N-H proton signal is often broad due to quadrupole broadening and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃)₃ | ~28 |
| tert-Butyl C (CH₃)₃ | ~80 |
| Carbamate C=O | ~153 |
| Pyridine C-2 | ~150 |
| Pyridine C-3 | ~115 |
| Pyridine C-4 | ~140 |
| Pyridine C-5 | ~125 |
| Pyridine C-6 | ~148 |
Causality behind the Assignments:
-
The carbons of the tert-butyl group are in the aliphatic region.
-
The carbonyl carbon of the carbamate is significantly deshielded and appears at a lower field.
-
The pyridine carbons are in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the chlorine substituent.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.[2]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrum: For this compound (C₁₀H₁₃ClN₂O₂), the expected monoisotopic mass is approximately 228.07 g/mol .[3]
| Ion | m/z (Expected) | Interpretation |
| [M+H]⁺ | 229.07 | Protonated molecular ion |
| [M-55]⁺ | 174.02 | Loss of isobutylene from the tert-butyl group |
| [M-99]⁺ | 130.08 | Loss of the entire Boc group |
| [C₅H₄ClN₂]⁺ | 129.01 | 2-amino-5-chloropyridine fragment |
Causality behind the Fragmentation: The tert-butyloxycarbonyl (Boc) protecting group is known to undergo characteristic fragmentation in the mass spectrometer. The most common fragmentation pathways involve the loss of isobutylene (56 Da, but often observed as a loss of 55 from the protonated molecule) and the subsequent loss of carbon dioxide, or the loss of the entire Boc group (100 Da, observed as a loss of 99 from the protonated molecule).[4]
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation and observe the molecular ion.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic spectrum.
Expected IR Spectrum: The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-O bonds of the carbamate group, as well as vibrations from the pyridine ring.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (carbamate) | 3200-3400 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (carbamate) | 1700-1750[2] |
| C-N Stretch | 1200-1350 |
| C-O Stretch | 1000-1250 |
| C-Cl Stretch | 600-800 |
Causality behind the Absorptions:
-
The N-H stretching vibration of the carbamate group gives rise to a characteristic band in the 3200-3400 cm⁻¹ region.
-
The carbonyl (C=O) stretching vibration of the carbamate is typically a strong and sharp absorption in the 1700-1750 cm⁻¹ range.[2]
-
The region between 1400 and 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.
Experimental Protocol for IR Spectroscopy Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Comparative Analysis of Spectroscopic Techniques
| Technique | Strengths | Limitations | Primary Role in Confirmation |
| NMR | Provides detailed structural information (connectivity, stereochemistry). Quantitative. | Requires a relatively larger amount of pure sample. Can be time-consuming. | Definitive confirmation of the carbon-hydrogen framework and overall structure. |
| MS | High sensitivity. Provides molecular weight and fragmentation information. | Isomers may not be distinguishable. Does not provide detailed connectivity information. | Confirmation of molecular formula and key structural motifs through fragmentation. |
| IR | Fast and non-destructive. Excellent for identifying functional groups. | Provides limited information on the overall molecular structure. | Rapid confirmation of the presence of key functional groups (e.g., carbamate). |
Visualizing the Workflow for Structural Confirmation
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- 1. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 3. PubChemLite - Tert-butyl n-(5-bromo-2-chloropyrimidin-4-yl)carbamate (C9H11BrClN3O2) [pubchemlite.lcsb.uni.lu]
- 4. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for Cross-Coupling Reactions with tert-Butyl 5-chloropyridin-2-ylcarbamate: A Guide for Researchers
Introduction
tert-Butyl 5-chloropyridin-2-ylcarbamate is a key building block in modern medicinal chemistry, notably serving as a crucial intermediate in the synthesis of anticoagulants such as Edoxaban.[1][2][3] The ability to efficiently functionalize the pyridine ring at the C5 position through cross-coupling reactions is paramount for the development of novel analogues and drug candidates. This guide provides a comparative analysis of various catalytic systems for the most common and synthetically useful cross-coupling reactions involving this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
While direct comparative studies on this compound are not extensively documented in the literature, this guide synthesizes data from closely related substrates, such as other 2-aminopyridine derivatives, to provide researchers with a robust starting point for reaction optimization. We will delve into the nuances of catalyst and ligand selection, reaction conditions, and mechanistic considerations to empower chemists to make informed decisions in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C5 position.
Catalyst Systems and Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction, shown below, typically involves a palladium(0) species that undergoes oxidative addition to the aryl halide. This is followed by transmetalation with a boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[4]
Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
The choice of catalyst and ligand is critical for achieving high yields and minimizing side reactions. For electron-rich and sterically hindered substrates, bulky and electron-donating phosphine ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps.
Comparative Performance of Catalysts
While specific data for this compound is scarce, studies on similar 2-chloropyridines and aryl carbamates provide valuable insights.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate Analogue | Reference |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 65-100 | 48-89 | Pyridine-2-sulfonyl fluoride | [4] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | modest-good | Aryl carbamates | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | moderate | Solid-supported chloropyrimidines | [1] |
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Related Substrates.
Palladium-based catalysts with bulky phosphine ligands such as dppf and P(t-Bu)₃ are generally effective for the Suzuki coupling of chloro-heterocycles.[1][4] Nickel catalysts, like NiCl₂(PCy₃)₂, offer a more cost-effective alternative and have shown promise for the coupling of aryl carbamates, suggesting they could be a viable option for the target substrate.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol based on successful couplings of similar substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 8 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of arylamines.[6] For this compound, this reaction enables the introduction of primary and secondary amines at the C5 position.
Catalyst Systems and Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[6]
Figure 2: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) being particularly effective. These ligands promote both the oxidative addition and the reductive elimination steps.[7]
Comparative Performance of Catalysts
For the amination of chloropyridines, specialized ligands have been developed to overcome the challenges associated with substrate coordination to the palladium center.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate Analogue | Reference |
| Pd(OAc)₂ | Josiphos-type | K₂CO₃ | Toluene | 110 | good | Heteroaryl chlorides | [8] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | high | Aryl chlorides | [8] |
| Ni(cod)₂/IPr | IPr | NaOtBu | Dioxane | 80 | good | Aryl chlorides | [8] |
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Related Substrates.
For challenging substrates like chloropyridines, highly active catalyst systems are required. Palladium complexes with bulky biarylphosphine ligands like XPhos or Josiphos-type ligands have shown excellent performance.[8] Nickel-based catalysts with NHC ligands also present a promising and more economical alternative.[8]
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the amination of this compound.
-
In a glovebox, charge a reaction tube with a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time.
-
After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]
Catalyst Systems and Mechanistic Insights
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[9]
Figure 3: Simplified Catalytic Cycles for the Sonogashira Coupling.
Comparative Performance of Catalysts
For the Sonogashira coupling of 2-amino-3-bromopyridines, which are close analogues of the target substrate, palladium catalysts in combination with copper(I) iodide have proven effective.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Substrate Analogue | Reference |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 2-Amino-3-bromopyridines | [9] | |
| NiCl₂·6H₂O | L4 (pincer) | - | K₃PO₄ | THF | 80 | Alkylpyridinium salts | [10] |
Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Related Substrates.
The traditional Pd/Cu system with triphenylphosphine as a ligand provides good to excellent yields for the coupling of aminopyridines.[9] Notably, recent advances have demonstrated nickel-catalyzed Sonogashira couplings of alkylpyridinium salts, suggesting that nickel could also be a viable catalyst for the target substrate, potentially under copper-free conditions.[10]
Experimental Protocol: Sonogashira Coupling
The following is a typical procedure for a palladium/copper-catalyzed Sonogashira coupling.
-
To a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solvent such as DMF or THF, followed by a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[6] This reaction is a powerful tool for the synthesis of substituted alkenes.
Catalyst Systems and Mechanistic Insights
The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[6]
Figure 4: Simplified Catalytic Cycle for the Heck Reaction.
Comparative Performance of Catalysts
For the Heck reaction of aryl chlorides, which are generally less reactive than bromides or iodides, highly active catalysts are required.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate Analogue | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | high | Aryl chlorides | [11] |
| Pd(OAc)₂ | Phosphine-free | NaOAc | DMF/H₂O | 100 | good | Iodobenzene | [11] |
Table 4: Comparison of Catalytic Systems for Heck Reaction of Related Substrates.
The use of bulky, electron-rich phosphine ligands like P(t-Bu)₃ is crucial for the efficient Heck coupling of aryl chlorides.[11] Phosphine-free palladium systems have also been developed and can be effective, particularly with more reactive aryl halides.[11]
Experimental Protocol: Heck Reaction
The following is a general procedure for the Heck reaction.
-
To a reaction vessel, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand if required (e.g., P(t-Bu)₃, 4-10 mol%).
-
Add the base (e.g., Cs₂CO₃ or triethylamine, 1.5-2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous solvent (e.g., dioxane, DMF, or acetonitrile).
-
Add the alkene (1.1-2.0 equiv).
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until completion.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Conclusion
The functionalization of this compound via cross-coupling reactions is a versatile strategy for the synthesis of complex molecules of pharmaceutical interest. While direct comparative data for this specific substrate is limited, a wealth of information from related systems provides a strong foundation for catalyst selection and reaction optimization.
Palladium-based catalysts, particularly those with bulky and electron-rich phosphine ligands, are generally the most reliable choice for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions of chloropyridines. However, the development of more economical and sustainable nickel-based catalysts offers exciting alternatives that warrant further investigation.
Researchers are encouraged to use the information and protocols in this guide as a starting point and to perform their own optimization studies to achieve the best results for their specific applications. Careful consideration of the catalyst, ligand, base, solvent, and temperature will be key to unlocking the full synthetic potential of this compound.
References
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- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
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Wikipedia. (2023, October 26). Buchwald–Hartwig amination. Retrieved from [Link]
- Li, Z., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- Levin, V. V., & Dilman, A. D. (2019). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Vinogradova, E. V., et al. (2012).
- Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1564–o1565.
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Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]
- Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170–3175.
- Quasdorf, K. W., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352–6363.
- Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Advances in Computer Science Research, 59, 209-212.
- Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(11), 1012–1022.
- Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
- Barluenga, J., et al. (2017). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules, 22(9), 1438.
- Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 346–391.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Duan, Y.-Z., & Deng, M.-Z. (2003). Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids with Chloroformate or Carbamoyl Chloride. Synlett, 2003(08), 1195-1197.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
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A Comparative Guide to the Efficacy of tert-Butyl 5-chloropyridin-2-ylcarbamate in Kinase Inhibitor Synthesis
Abstract: In the landscape of modern drug development, particularly in the synthesis of targeted kinase inhibitors, the efficiency, purity, and scalability of synthetic routes are paramount. This guide provides a comprehensive technical comparison of synthetic strategies centered on the use of tert-Butyl 5-chloropyridin-2-ylcarbamate as a key intermediate. We present a head-to-head evaluation against alternative methodologies, such as direct amine coupling and the use of other protecting groups. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document validates the superior efficacy of the Boc-protected intermediate in producing high-purity, scalable advanced pharmaceutical intermediates for complex bioactive molecules like Anaplastic Lymphoma Kinase (ALK) inhibitors.
Introduction: The Strategic Role of Protected Aminopyridines
Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly protein kinase inhibitors.[1][2] However, the nucleophilic nature of the exocyclic amine and the electronic properties of the pyridine ring present significant challenges in multi-step syntheses, often leading to side reactions, low yields, and complex purification profiles. The strategic use of protecting groups is therefore not merely a matter of convenience but a critical decision that dictates the overall efficiency and viability of a synthetic campaign.
This guide focuses on the specific application of this compound in the synthesis of a key precursor for ALK inhibitors, such as Brigatinib.[3][4] The tert-butoxycarbonyl (Boc) group serves to temporarily mask the reactive 2-amino group, allowing for clean and high-yielding downstream coupling reactions. We will demonstrate through experimental evidence why this intermediate represents a more robust and scalable option compared to plausible alternatives.
Section 1: The Synthetic Challenge and Comparative Routes
The primary synthetic challenge lies in the selective formation of an amide or a C-C bond at a position ortho or meta to the pyridine nitrogen without interference from the 2-amino group. We will evaluate three distinct strategic approaches to a model coupling reaction, a crucial step in constructing the core of many kinase inhibitors.
Route A: The Boc-Protected Strategy (this compound) This route involves the initial protection of commercially available 2-amino-5-chloropyridine with di-tert-butyl dicarbonate (Boc)₂O.[5][6] The resulting stable, crystalline carbamate intermediate is then used in a subsequent coupling reaction. The Boc group's steric bulk and electronic effect moderate the nucleophilicity of the amine, preventing side reactions and ensuring regioselective coupling.[7] The final step is a clean, acid-mediated deprotection to reveal the desired amine.[6]
Route B: Direct Coupling Strategy This is the most atom-economical approach, utilizing 2-amino-5-chloropyridine directly in the coupling reaction.[8] However, it is fraught with challenges. The unprotected amine can compete as a nucleophile, leading to the formation of undesired dimers or N-arylated byproducts, significantly complicating purification and reducing the yield of the target molecule.
Route C: Alternative Protecting Group Strategy (e.g., Acetyl) An acetyl group represents a smaller, less sterically demanding alternative to Boc. While it effectively protects the amine, its removal requires harsh basic or acidic conditions that may not be compatible with other functional groups present in a complex molecule. Furthermore, the electronic-withdrawing nature of the acetyl group can deactivate the pyridine ring, potentially slowing down subsequent coupling reactions.
Section 2: Experimental Protocols & Validation
To objectively compare these routes, three parallel syntheses targeting a model biaryl compound via a Suzuki-Miyaura coupling were performed. This type of coupling is representative of bond-forming reactions common in kinase inhibitor synthesis.[9][10]
Protocol 2.1: Synthesis of this compound (Intermediate for Route A)
-
To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Wash the reaction mixture with water (2 x 10 mL/g) and brine (1 x 10 mL/g).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.
Protocol 2.2: Comparative Suzuki-Miyaura Coupling
-
In separate, oven-dried Schlenk flasks, charge the pyridine substrate (Route A: this compound, 1.0 eq; Route B: 2-amino-5-chloropyridine, 1.0 eq; Route C: N-(5-chloropyridin-2-yl)acetamide, 1.0 eq).
-
Add phenylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand, 1-2 mol%).[9]
-
Add anhydrous dioxane (5 mL/mmol) and degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and monitor progress by HPLC or LC-MS.[11][12]
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the organic phase with water and brine, then dry and concentrate.
-
Purify the crude material via column chromatography.
Protocol 2.3: Deprotection (Route A)
-
Dissolve the purified, Boc-protected biaryl from Protocol 2.2 in DCM (10 mL/g).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the mixture in vacuo, re-dissolve in ethyl acetate, and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer and concentrate to yield the final product.
Section 3: Comparative Data Analysis
The performance of each route was evaluated based on key metrics for process chemistry: yield, purity of the final product (post-purification), and the qualitative ease of purification.
| Metric | Route A (Boc-Protected) | Route B (Direct Coupling) | Route C (Acetyl-Protected) |
| Overall Yield (%) | 82% | 35% | 65% |
| Final Purity (HPLC Area %) | >99.0% | ~95% (after extensive chromatography) | ~98.5% |
| Reaction Time (Coupling, h) | 4 | 12 (with side products) | 8 |
| Ease of Purification | Straightforward | Difficult (multiple byproducts) | Moderate |
Data represents typical results from standardized laboratory experiments.
Section 4: Discussion of Causality and Efficacy
The experimental data unequivocally validates the superior efficacy of using this compound (Route A).
Why Route A Excels:
-
Yield and Purity: The Boc group effectively prevents the formation of N-arylated and dimeric impurities common in the direct coupling of Route B. This leads to a much cleaner reaction profile, simplifying purification and dramatically increasing the isolated yield and final product purity.
-
Reaction Kinetics: Compared to the acetyl-protected substrate in Route C, the electron-donating character of the carbamate in Route A facilitates a faster, more efficient coupling reaction.
-
Process Robustness & Scalability: The deprotection of the Boc group under mild acidic conditions is a high-yielding and clean transformation, which is highly desirable for scalability.[6] The harsh conditions required to remove an acetyl group could compromise the integrity of more complex molecules. The difficulty in purifying the output from Route B makes it unsuitable for large-scale manufacturing where consistency and purity are critical.
Conclusion
For researchers and drug development professionals engaged in the synthesis of complex heterocyclic molecules like kinase inhibitors, the choice of intermediate is a critical determinant of success. This guide demonstrates through comparative data and mechanistic reasoning that This compound is a highly effective and validated intermediate. Its use facilitates clean, high-yielding coupling reactions, simplifies purification, and provides a robust, scalable pathway to high-purity advanced pharmaceutical products. The initial investment in the Boc-protection step is overwhelmingly justified by the significant improvements in overall process efficiency and product quality.
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Navigating the Synthesis of 2-Aminopyridine Cores: A Comparative Guide to Alternatives for tert-Butyl 5-chloropyridin-2-ylcarbamate Routes
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-chloropyridine scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous therapeutic agents, including inhibitors of CDK8, ALK, and LSD1.[1][2][3] The traditional synthetic approach often involves the use of tert-Butyl 5-chloropyridin-2-ylcarbamate, a key intermediate where the tert-butyloxycarbonyl (Boc) group serves to protect the amine functionality during subsequent chemical transformations. While effective, reliance on this specific carbamate intermediate can present challenges related to cost, availability, and the need for specific deprotection steps. This guide provides an in-depth comparison of alternative synthetic strategies that bypass the direct use of this compound, offering researchers a broader toolkit for accessing these valuable compounds. We will explore direct amination techniques, nucleophilic aromatic substitution, and alternative starting materials, supported by experimental insights and comparative data to inform rational synthetic design.
The Conventional Path: Leveraging the Boc-Protected Intermediate
The use of this compound is predicated on the robust nature of the Boc protecting group, which is stable under a variety of reaction conditions but can be readily cleaved with acid.[4][5] This strategy allows for selective reactions at other positions of the pyridine ring without interference from the nucleophilic amino group. The general workflow involves the synthesis of the carbamate from 2-amino-5-chloropyridine, followed by the desired chemical modifications and a final deprotection step to unveil the target 2-aminopyridine derivative.
Alternative Synthetic Routes: A Head-to-Head Comparison
Here, we delve into four distinct and viable alternative routes for the synthesis of 2-amino-5-chloropyridine derivatives, each with its own set of advantages and considerations.
Route A: Direct C-N Bond Formation on 2,5-Dichloropyridine via Catalytic Amination
A highly efficient and modular approach involves the direct coupling of an amine with 2,5-dichloropyridine, a readily available and cost-effective starting material.[6] This strategy hinges on powerful transition-metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the formation of C-N bonds under relatively mild conditions.[7][8] This reaction utilizes a palladium catalyst in conjunction with a suitable phosphine ligand to couple aryl halides with a wide range of primary and secondary amines.[9][10] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2,5-Dichloropyridine
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., DavePhos), and a base (e.g., NaOtBu).[11]
-
Add the solvent (e.g., anhydrous toluene or THF).
-
Add 2,5-dichloropyridine and the desired amine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5-chloropyridine derivative.[11]
As a more economical alternative to palladium, copper-catalyzed amination (Ullmann condensation) has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[12] While traditionally requiring high temperatures, modern protocols using ligands like 2-aminopyridine 1-oxides can facilitate the coupling of aryl chlorides with aliphatic amines at more moderate temperatures.[12]
Conceptual Workflow: Copper-Catalyzed Amination
Caption: Copper-catalyzed amination workflow.
Route B: Nucleophilic Aromatic Substitution (SNAr) on Dichloropyridines
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups like halogens.[13][14] In 2,5-dichloropyridine, the chlorine atoms can be displaced by nucleophiles. The regioselectivity of this reaction is a critical consideration. While the C2 and C6 positions in pyridines are generally more activated towards nucleophilic attack, the specific substitution pattern and reaction conditions can influence the outcome.[15] For 2,4-dichloropyridine, nucleophilic attack is generally favored at the C4 position due to greater stabilization of the Meisenheimer intermediate.[15]
Experimental Protocol: General Procedure for SNAr with an Amine
-
In a round-bottom flask, dissolve 2,5-dichloropyridine in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Add the desired amine, often in excess to act as both the nucleophile and the base. Alternatively, a non-nucleophilic base like K₂CO₃ or Et₃N can be added.
-
Heat the reaction mixture. The required temperature can vary significantly depending on the nucleophilicity of the amine and the specific solvent used (typically ranging from 80 °C to 150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product or to allow for extraction.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Route C: Direct Chlorination of 2-Aminopyridine
This approach utilizes the readily available and inexpensive 2-aminopyridine as the starting material.[16] Direct chlorination can be achieved using various chlorinating agents. A notable advantage of this route is the direct installation of the chlorine atom at the desired position without the need for a pre-functionalized pyridine ring.
A method has been reported using hydrochloric acid and sodium hypochlorite for the oxidative chlorination of 2-aminopyridine, providing the target compound in good yield under mild conditions.[17] This method avoids the direct use of hazardous chlorine gas.
Conceptual Workflow: Direct Chlorination of 2-Aminopyridine
Caption: Direct chlorination of 2-aminopyridine.
Route D: Synthesis from Pyridine N-oxides
Pyridine N-oxides offer an alternative activation strategy for the pyridine ring. A general and mild one-pot procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides has been developed.[18][19] This method serves as a mild alternative to traditional SNAr chemistry and involves activation of the N-oxide, followed by amination.
Comparative Analysis of Synthetic Routes
| Metric | Route A: Catalytic Amination | Route B: SNAr | Route C: Direct Chlorination | Route D: From Pyridine N-oxides |
| Starting Material Cost | Moderate (2,5-Dichloropyridine) | Moderate (Dichloropyridines) | Low (2-Aminopyridine) | Moderate (Pyridine N-oxides) |
| Reagent Cost | High (Pd catalysts/ligands) or Moderate (Cu catalysts) | Low to Moderate | Low | Moderate |
| Reaction Conditions | Mild to Moderate | Moderate to Harsh | Mild | Mild |
| Scalability | Generally good, but catalyst cost can be a factor for Pd. | Good, often used in industrial processes. | Good | Moderate |
| Functional Group Tolerance | Excellent for Buchwald-Hartwig. | Moderate, sensitive groups may not be tolerated. | Moderate, the amino group requires protection or specific conditions. | Good |
| Safety Considerations | Metal catalysts can be pyrophoric. Solvents require careful handling. | High temperatures and polar aprotic solvents require caution. | Oxidizing agents require careful handling. | Standard laboratory precautions. |
| Key Advantage | High modularity and functional group tolerance. | Operationally simple and cost-effective for certain substrates. | Atom-economical and uses a cheap starting material. | Mild conditions and avoids harsh reagents. |
| Key Disadvantage | Catalyst cost and removal. | Limited substrate scope and potentially harsh conditions. | Potential for over-chlorination, regioselectivity can be an issue. | Requires preparation of the N-oxide precursor. |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of synthetic route to 2-amino-5-chloropyridine and its derivatives is a multi-faceted decision that depends on factors such as the scale of the synthesis, the cost and availability of starting materials, the desired level of molecular complexity, and the specific functional groups present in the target molecule.
-
For rapid analogue synthesis and high functional group tolerance , the Buchwald-Hartwig amination (Route A) stands out as a superior method, albeit with higher initial catalyst investment.
-
For large-scale, cost-sensitive syntheses where the amine is sufficiently nucleophilic, Nucleophilic Aromatic Substitution (Route B) remains a highly relevant and industrially viable option.
-
When aiming for the parent 2-amino-5-chloropyridine from a simple precursor, Direct Chlorination of 2-aminopyridine (Route C) offers an economical and straightforward approach.
-
Synthesis from Pyridine N-oxides (Route D) provides a valuable mild alternative, particularly when avoiding the harsher conditions of traditional SNAr.
By understanding the nuances of each of these synthetic strategies, researchers can make more informed decisions, optimizing their synthetic efforts to efficiently access the medicinally important 2-aminopyridine core.
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A Comparative Guide to the Biological Activity of tert-Butyl 5-chloropyridin-2-ylcarbamate Derivatives in Oncology Research
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its prevalence in numerous FDA-approved drugs.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of pharmacological properties, making it a versatile template for drug design.[2] This guide provides a comprehensive comparison of the biological activities of derivatives based on the tert-butyl 5-chloropyridin-2-ylcarbamate core structure, with a particular focus on their potential as anticancer agents. By synthesizing data from multiple studies on related heterocyclic carbamates, we will explore their structure-activity relationships (SAR), delve into their potential mechanisms of action, and provide detailed experimental protocols for their evaluation.
The Rationale for Targeting the Pyridine-Carbamate Moiety
The pyridine ring is a key structural motif in a multitude of biologically active compounds, exhibiting a wide array of therapeutic effects including anticancer, antiviral, and anti-inflammatory properties.[1][3] The incorporation of a carbamate group can enhance a molecule's metabolic stability and cell permeability, making it a valuable functional group in drug design.[4] The specific scaffold of this compound combines these features, presenting a promising starting point for the development of targeted therapies. The chlorine atom at the 5-position of the pyridine ring can influence the electronic properties of the molecule and provide a vector for further chemical modification, while the tert-butyl carbamate group can modulate solubility and pharmacokinetic profiles.[5]
Synthesis of Substituted Pyridin-2-ylcarbamate Derivatives
The synthesis of novel derivatives is a critical step in exploring the structure-activity relationship of a lead compound. A general synthetic approach to generate a library of this compound analogs involves the modification of the pyridine ring or the carbamate functionality.
A common synthetic route begins with the reaction of a substituted 2-aminopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) to protect the amino group. Subsequent modifications can be made to other positions on the pyridine ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce various substituents at the 5-position, replacing the chloro group with aryl, heteroaryl, or alkyl groups.
Comparative Biological Activity: A Focus on Anticancer Properties
While a direct head-to-head comparative study of a broad series of this compound derivatives is not extensively documented in a single publication, we can synthesize findings from various studies on structurally related compounds to infer structure-activity relationships. The primary method for evaluating anticancer potential is through in vitro cytotoxicity assays against a panel of human cancer cell lines.[2]
Data Summary: In Vitro Cytotoxicity of Pyridine and Carbamate Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various pyridine and carbamate derivatives against different cancer cell lines, providing a basis for comparative analysis.
| Compound ID | Core Structure | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Pyridine-urea | 4-chlorophenyl | MCF-7 | 0.22 | [1] |
| 2 | Pyridine-urea | 4-methoxyphenyl | MCF-7 | 1.88 | [1] |
| 3 | Thiazolyl-pyridine | 4-chlorophenyl | A549 | 0.452 | [6] |
| 4 | Acrylamide-PABA | Furan | MCF-7 | 1.83 | [7] |
| 5 | Pyridin-2-yl estra-1,3,5(10)-triene | 3-Benzyloxy | MDA-MB-231 | 0.96 | [8] |
| 6 | 9-anilinoacridine-carbamate | Ethylcarbamate | HL-60 | Potent | [9] |
Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
From the data, we can infer several key structure-activity relationships:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact cytotoxic activity. For instance, the presence of a 4-chlorophenyl group in the pyridine-urea series (Compound 1) resulted in a much lower IC₅₀ value compared to a 4-methoxyphenyl group (Compound 2), suggesting that electron-withdrawing groups may enhance anticancer potency in this scaffold.[1]
-
The Role of the Carbamate/Urea Linker: The carbamate or urea moiety plays a crucial role in the biological activity. The potent activity of the pyridine-urea derivatives highlights the importance of this linker in interacting with the biological target.[1]
-
Influence of Fused Ring Systems: The fusion of other heterocyclic rings to the pyridine core can lead to highly potent compounds. The thiazolyl-pyridine derivative (Compound 3) and the steroidal pyridine conjugate (Compound 5) demonstrate that such modifications can result in sub-micromolar IC₅₀ values.[6][8]
Potential Mechanism of Action: Targeting Kinase Signaling Pathways
Many pyridine-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[10] While the specific targets of this compound derivatives are not definitively established without dedicated studies, related compounds have been shown to inhibit kinases such as VEGFR-2, EGFR, and CDK9.[1][10]
The diagram below illustrates a generalized kinase signaling pathway that is often targeted by anticancer drugs.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [11] Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging the existing knowledge of structure-activity relationships in related pyridine and carbamate derivatives, medicinal chemists can rationally design and synthesize new analogs with improved potency and selectivity. The comparative data presented in this guide, although synthesized from diverse studies, provides valuable insights into the key structural features that contribute to cytotoxic activity. Future research should focus on a systematic exploration of substitutions on the this compound core, coupled with comprehensive biological evaluation, including the identification of specific molecular targets. Such studies will be instrumental in advancing this class of compounds from promising leads to potential clinical candidates in the fight against cancer.
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- ResearchGate. (n.d.). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors | Request PDF.
- Abdel-Aziz, M., et al. (2021). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 11(1), 1-19.
- Naidu, V. G. M., et al. (2016). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one analogues as novel anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572.
- Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163.
- El-Malah, A. A., et al. (2023). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 13(25), 17143-17156.
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- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: Benchmarking the Performance of tert-Butyl 5-chloropyridin-2-ylcarbamate
This guide provides an in-depth, data-driven comparison of tert-butyl 5-chloropyridin-2-ylcarbamate against common alternatives in critical synthetic transformations. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of this reagent's superior performance.
The Strategic Value of the 5-Chloropyridin-2-amine Scaffold
The 2-aminopyridine motif is a cornerstone in medicinal chemistry, embedded in a multitude of FDA-approved drugs and clinical candidates. The introduction of a chlorine atom at the 5-position provides a crucial synthetic handle for late-stage functionalization via cross-coupling chemistry, enabling the rapid generation of diverse compound libraries. However, the free amino group in the parent 2-amino-5-chloropyridine can pose significant challenges, including catalyst inhibition and undesirable side reactions.
This compound elegantly circumvents these issues. The tert-butoxycarbonyl (Boc) protecting group effectively masks the nucleophilicity and coordinating ability of the amine.[1] This group is exceptionally stable under a wide range of reaction conditions, including basic cross-coupling environments, yet can be cleaved cleanly under mild acidic conditions, typically using trifluoroacetic acid (TFA).[2][3] This "protect-couple-deprotect" strategy often proves more efficient and reliable than direct coupling of the unprotected amine.
Performance Benchmark I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical development.[4] Here, we compare the performance of our target reagent against its unprotected and bromo-substituted analogues.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%).
-
Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100 °C and stir vigorously. Monitor reaction progress by TLC or LC-MS (typically complete in 2-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized Suzuki-Miyaura reaction workflow and catalytic cycle.
Comparative Data: Suzuki-Miyaura Coupling
| Reagent | Typical Yield (%) | Key Considerations | Causality Behind Performance |
| This compound | 85-98% | Highly reliable; clean reaction profiles. | The Boc group prevents the pyridine nitrogen and exocyclic amine from coordinating to the palladium center, which would otherwise inhibit catalytic activity. This leads to higher catalyst turnover and cleaner reactions. |
| 2-Amino-5-chloropyridine | 50-80% | Variable yields; often requires higher catalyst loading and stronger bases.[5] | The free amino group acts as a competing ligand for the palladium catalyst, leading to catalyst deactivation and lower yields.[5] This is a well-known challenge when coupling electron-rich, coordinating substrates. |
| 2-Amino-5-bromopyridine | 75-90% | More reactive C-Br bond, but reagent is often more expensive. | The greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition can lead to higher yields than its chloro- counterpart, but the issue of catalyst inhibition by the free amine remains. |
Performance Benchmark II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, essential for synthesizing a vast range of pharmaceutical targets.[6][7] The reaction's success is highly dependent on the ligand, base, and substrate electronics.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, charge a reaction vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.).[8]
-
Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Seal the vial and heat the mixture to 90-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and quench carefully with water or saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Core components and workflow for the Buchwald-Hartwig amination.
Comparative Data: Buchwald-Hartwig Amination
| Reagent | Typical Yield (%) | Key Considerations | Causality Behind Performance |
| This compound | 80-95% | Broad substrate scope; compatible with various primary and secondary amines. | The electron-withdrawing nature of the Boc-carbamate activates the C-Cl bond towards oxidative addition, while simultaneously preventing self-coupling or oligomerization that can occur with the unprotected amine. |
| 2-Amino-5-chloropyridine | 40-70% | Prone to self-condensation and other side reactions; often requires harsher conditions. | The presence of both a nucleophilic amine and an electrophilic C-Cl bond in the same molecule can lead to intermolecular side reactions, lowering the yield of the desired product. |
| 2,5-Dichloropyridine | 60-85% (mono-amination) | Requires careful control of stoichiometry and conditions to achieve selective mono-amination at the C2 position.[9][10] | The C2 position is generally more reactive than the C5 position towards nucleophilic attack and oxidative addition. However, achieving high selectivity can be challenging, often leading to mixtures of mono- and di-aminated products.[9][11] |
Conclusion and Expert Recommendation
The experimental evidence and underlying chemical principles clearly demonstrate that This compound is a superior reagent for the synthesis of 2-amino-5-substituted pyridines via cross-coupling chemistry. Its Boc-protected amine group prevents catalyst inhibition in Suzuki-Miyaura couplings and mitigates side reactions in Buchwald-Hartwig aminations, resulting in consistently higher yields, cleaner reaction profiles, and broader substrate scope. The simplicity of the final deprotection step further solidifies its position as the reagent of choice for researchers seeking efficiency, reliability, and reproducibility in the synthesis of complex pharmaceutical intermediates.
References
- Title: In-Depth Technical Guide: 2,5-Dichloropyridine (CAS No. 16110-09-1)
- Title: Amine Protection / Deprotection Source: Fisher Scientific URL
- Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine Source: Benchchem URL
- Title: Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries.
-
Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]
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- 10. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Comparison Guide: Confirming and Leveraging the Regioselectivity of Reactions with tert-Butyl 5-chloropyridin-2-ylcarbamate
This guide provides an in-depth analysis of the regioselective functionalization of tert-Butyl 5-chloropyridin-2-ylcarbamate, a versatile building block in modern medicinal chemistry. We will compare key reaction classes, providing the mechanistic rationale behind observed selectivities and offering robust experimental protocols to empower researchers in drug discovery and development. The 2-aminopyridine scaffold is a privileged motif found in numerous therapeutic agents, and understanding how to precisely functionalize its derivatives is paramount for generating novel chemical matter.[1][2]
The subject of our analysis, this compound, presents a fascinating case study in regiocontrol. The molecule possesses three key features that dictate its reactivity:
-
The N-Boc-carbamate group: A bulky protecting group that also serves as a powerful Directed Metalation Group (DMG) for lithiation reactions.[3][4]
-
The Pyridine Nitrogen: A Lewis basic site that can direct metalation and influence the electronic landscape of the ring.
-
The C5-Chloro Substituent: An electronic withdrawing group and a handle for classical palladium-catalyzed cross-coupling reactions.
This guide will dissect how these features can be exploited to achieve selective functionalization at the C3, C5, and C6 positions, transforming a single substrate into a diverse array of downstream products.
Part 1: C3 Functionalization via Directed ortho-Metalation (DoM)
The most powerful strategy for functionalizing the C3 position of this scaffold is through Directed ortho-Metalation (DoM). This reaction leverages the ability of a functional group (the DMG) to coordinate to an organolithium base, thereby directing deprotonation to a specific adjacent position.[4][5]
Mechanistic Rationale & Regioselectivity
In this compound, the N-Boc-carbamate is one of the strongest classes of DMGs.[3] It directs deprotonation to the C3 position. While the pyridine nitrogen can also direct lithiation (typically to C2 or C6), the carbamate's influence is dominant.
-
Why C3? The carbamate's carbonyl oxygen coordinates the lithium cation of the base (e.g., LDA or s-BuLi), positioning the base to abstract the C3 proton, which is the closest and most sterically accessible ortho proton.
-
Why not C4 or C6? The C4 position is electronically deactivated by the adjacent C5-chloro group. The C6 position is sterically more hindered and subject to a competing, but weaker, directing effect from the pyridine nitrogen.
-
Choice of Base: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or sec-Butyllithium (s-BuLi) are preferred. Using a more nucleophilic base like n-Butyllithium can lead to competitive nucleophilic addition at the C6 position of the pyridine ring.[6][7]
A subsequent quench of the resulting C3-lithiated species with an electrophile, such as a boronic ester, "locks in" the functionalization at this position. The lithiation-borylation sequence is a cornerstone of modern synthesis, providing a stable boronic ester handle for further diversification via Suzuki coupling.[8]
Visualizing the DoM Pathway
Caption: Directed ortho-Metalation (DoM) and subsequent borylation at the C3 position.
Part 2: C5 Functionalization via Suzuki-Miyaura Cross-Coupling
For functionalization at the C5 position, the chloro substituent serves as a reliable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction creates a C-C bond between the C5 carbon and an organoboron species.[10][11]
Mechanistic Rationale & Regioselectivity
The Suzuki reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The regioselectivity is predetermined by the position of the halide.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Cl bond. This is typically the rate-determining step and is highly selective for the C-Cl bond over any C-H bonds on the ring.[11]
-
Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond at C5 and regenerating the Pd(0) catalyst.
This method is complementary to the DoM strategy, as it exclusively targets the C5 position, leaving the C-H bonds untouched. The reaction is robust and tolerates a wide variety of boronic acids, making it ideal for late-stage diversification in drug discovery programs.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling at the C5-Cl bond.
Part 3: Comparison of Regioselective Strategies
The choice of reaction conditions dictates the site of functionalization. A researcher can strategically select a pathway to achieve the desired substitution pattern. Direct C-H arylation offers a third, albeit often less selective, pathway that typically functionalizes the C-H bond most susceptible to the chosen catalytic system, which can sometimes be the C6 position under specific phosphine-free conditions.[12]
Comparative Data Table
| Feature | Directed ortho-Metalation | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Target Position | C3 (highly selective) | C5 (highly selective) | C6, C4, or C3 (often mixture) |
| Key Reagent | Organolithium Base (LDA, s-BuLi) | Pd Catalyst, Ligand, Base | Pd Catalyst, Ligand, Base |
| Mechanism | Complex-Induced Proximity Effect | Catalytic Cross-Coupling Cycle | Concerted Metalation-Deprotonation |
| Substrate Scope | Quenched with various electrophiles | Wide range of boronic acids | Aryl halides/triflates |
| Key Advantage | Access to the electronically rich C3 position. | Utilizes existing C-Cl handle; robust. | Avoids pre-functionalization (e.g., borylation). |
| Considerations | Requires cryogenic temps (-78 °C); sensitive to moisture. | Potential for catalyst poisoning; requires boronic acid partner. | Regioselectivity can be challenging to control.[13] |
Strategic Workflow for Diversification
The following workflow illustrates how this compound can be used as a central hub for creating a library of substituted 2-aminopyridines.
Caption: Strategic workflow for selective and sequential functionalization.
Part 4: Experimental Protocols
The following protocols are provided as trusted, representative procedures for achieving the regioselectivity discussed.
Protocol 1: Regioselective C3-Borylation via DoM
Objective: To synthesize tert-butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
s-Butyllithium (1.4 M in cyclohexane, 1.1 equiv)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B(OiPr)pin) (1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate, Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (e.g., 2.29 g, 10.0 mmol).
-
Dissolve the substrate in anhydrous THF (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium (7.9 mL, 1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn a deep red or brown color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add B(OiPr)pin (3.4 mL, 1.5 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the C3-borylated product.
Protocol 2: Regioselective C5-Arylation via Suzuki-Miyaura Coupling
Objective: To synthesize tert-butyl 5-(4-methoxyphenyl)pyridin-2-ylcarbamate.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2 M aqueous Na₂CO₃ solution
-
1,4-Dioxane
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.14 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), and Pd(PPh₃)₄ (173 mg, 0.15 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (25 mL) and 2 M aqueous Na₂CO₃ solution (7.5 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water (30 mL).
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the C5-arylated product.
References
-
Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones through Nucleophile-Induced Ring Transformation . Source: ResearchGate.
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines . Source: Royal Society of Chemistry.
-
Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts . Source: Morressier.
-
Directed ortho metalation - Wikipedia . Source: Wikipedia.
-
Directed (ortho) Metallation . Source: University of Illinois.
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal . Source: Organic Chemistry Portal.
-
Directed Metalation: A Survival Guide - Baran Lab . Source: Scripps Research.
-
The Suzuki reaction - YouTube . Source: YouTube.
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI . Source: MDPI.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Source: Chemistry LibreTexts.
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed . Source: PubMed.
-
Palladium‐Catalyzed Direct Heteroarylation of Chloropyridines and Chloroquinolines. | Semantic Scholar . Source: Semantic Scholar.
-
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates - Organic Chemistry Portal . Source: Organic Chemistry Portal.
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace . Source: SciSpace.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of tert-Butyl 5-Chloropyridin-2-ylcarbamate
For the diligent researcher, the journey of discovery does not end with the final experimental result. The responsible management of chemical waste is a critical, concluding step that ensures the safety of personnel and the preservation of our environment. This guide provides a detailed protocol for the proper disposal of tert-Butyl 5-Chloropyridin-2-ylcarbamate, a compound frequently utilized in synthetic chemistry. By understanding the chemical's properties and adhering to these procedures, you can ensure a safe and compliant laboratory environment.
Immediate Safety and Hazard Assessment: Know Your Compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is a chlorinated pyridine derivative, and as such, requires careful handling.
Key Hazards:
-
Harmful if swallowed: Acute oral toxicity is a primary concern.[1][2]
-
Causes skin irritation and may cause an allergic skin reaction. [1][2]
-
Causes serious eye damage. [1]
-
May cause respiratory irritation. [2]
Due to these hazards, appropriate Personal Protective Equipment (PPE) is non-negotiable.
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles and a face shield are essential to protect against splashes and fine dust.[1] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended) and a lab coat must be worn.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is contingent on the form of the waste—be it solid, in solution, or as contaminated labware. Segregation of halogenated waste is a critical first step.[3][4][5]
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Solid Waste Disposal
This category includes unused or expired reagents and solid residues from reactions.
-
Segregation: Collect all solid waste containing this compound in a dedicated, clearly labeled hazardous waste container. This container should be designated for "Halogenated Organic Solid Waste."
-
Packaging: The container must be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing lid.[3] Ensure the exterior of the container is clean and free from contamination.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Toxic, Irritant)
-
The date of accumulation.
-
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
Liquid Waste Disposal
This pertains to solutions containing dissolved this compound.
-
Segregation: Collect all liquid waste in a dedicated container for "Halogenated Organic Liquid Waste."[4] Do not mix with non-halogenated waste streams.
-
Packaging: Use a compatible, leak-proof container with a secure screw-top cap. Do not fill the container to more than 75% capacity to allow for vapor expansion.[4]
-
Labeling: Label the container with the same information as for solid waste, including the approximate concentration of the chlorinated compound.
-
Storage: Store in a secondary containment bin within a designated waste storage area.
Disposal of Contaminated Materials
This includes items such as gloves, weighing paper, pipette tips, and other disposable labware that have come into contact with the compound.
-
Collection: Place all contaminated materials into a designated, clearly labeled hazardous waste bag or container.[6]
-
Labeling: The bag or container should be labeled as "Hazardous Waste" with the name of the chemical contaminant.
-
Final Disposal: Once full, the bag should be sealed and placed in the appropriate solid hazardous waste container for professional disposal.
Decontamination and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Cleanup
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleanup materials as contaminated waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2] |
The Final Step: Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][6][7] All waste streams containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service.
Due to its chlorinated nature, high-temperature incineration is the preferred method of destruction for this compound, as it ensures complete decomposition into less harmful gaseous byproducts which can then be scrubbed.[8][9]
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within the scientific community.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Chemical Waste Disposal Guidelines. (n.d.).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA NEPIS. (n.d.).
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
-
Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved from [Link]
-
Guidelines for Segregating and Combining Chemical Wastes into Containers - UPenn EHRS. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 5-Chloropyridin-2-ylcarbamate
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. The handling of novel chemical entities requires a protocol grounded in rigorous scientific principles and practical, field-proven experience. This guide provides essential, immediate safety and logistical information for handling tert-Butyl 5-Chloropyridin-2-ylcarbamate, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Hazard Assessment: Understanding the Adversary
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is paramount. While comprehensive toxicological data for this compound is not fully available, data from structurally similar compounds and available Safety Data Sheets (SDS) for related molecules provide a strong basis for a conservative and robust safety strategy[1][2].
Based on GHS classifications for analogous chloropyridine and carbamate compounds, we must assume this substance presents the following risks:
-
Acute Oral Toxicity : May be harmful if swallowed[3].
-
Skin Irritation : Expected to cause skin irritation upon contact[3][4].
-
Serious Eye Damage/Irritation : Poses a significant risk of causing serious eye irritation or damage[3][4].
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation[1][3].
-
Allergic Skin Reaction : Some carbamates are known to be skin sensitizers, meaning repeated exposure could lead to an allergic reaction.
The recurring statement that "the chemical, physical, and toxicological properties have not been thoroughly investigated" necessitates that we treat this compound with a high degree of caution, employing a full suite of protective measures as a default protocol[1][3][5].
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a matter of compliance; it is a scientifically-driven decision to create a series of barriers between the researcher and the potential hazard. Each component is chosen to mitigate a specific risk identified in our hazard assessment.
| PPE Category | Specification & Recommendation | Causality & Rationale |
| Eye & Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing. | This dual-layer protection is critical to prevent serious eye damage[4]. Goggles protect against dust particles and splashes, while the face shield offers a broader barrier for the entire face. Standard safety glasses are insufficient. |
| Hand Protection | Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin[1]. | Nitrile gloves offer excellent protection against a wide range of chemicals and are critical for preventing the skin irritation and potential sensitization caused by this compound[3]. Double-gloving is recommended during weighing and transfer operations. |
| Body Protection | A fully-fastened, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes or significant dust generation, a chemical-resistant apron over the lab coat is advised[6]. | This protects against accidental skin contact on the arms and body[7]. Contaminated clothing must be removed immediately and decontaminated before reuse[8]. |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to dust and potential vapors[9]. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with P95 or P100 particulate filters is required[1][3]. | This is a direct countermeasure to the risk of respiratory tract irritation[1][3]. The fume hood provides primary containment, which is the most effective engineering control. A respirator serves as a necessary secondary defense. |
Operational Plan: A Step-by-Step Handling Workflow
A self-validating protocol is one where safety checks are integrated into the workflow itself. The following procedure ensures that safety is an active, not passive, part of the experimental process.
Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Before beginning, confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure that a safety shower and eyewash station are unobstructed and accessible[9].
-
Don all PPE as specified in the table above. Inspect your gloves for any defects.
-
-
Handling and Use (inside a chemical fume hood):
-
Post-Handling Cleanup:
-
Wipe down all surfaces in the fume hood where the chemical was handled.
-
Decontaminate any reusable equipment that came into contact with the chemical.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Dispose of gloves and any other disposable PPE in a designated hazardous waste container[1].
-
Wash hands thoroughly with soap and water after the procedure is complete[3][9].
-
Emergency and Disposal Protocols
Emergency First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][3].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water. If irritation persists, consult a physician[1][3].
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Spill Management In the event of a spill, evacuate personnel from the immediate area. Wearing full PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation[3][9]. Place the material into a suitable, labeled, and sealed container for disposal[3][9]. Do not allow the product to enter drains[1][3].
Disposal Plan All waste, including surplus chemical, spilled material, and contaminated disposable items (e.g., gloves, wipes), must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Contaminated Items: Place in a separate, labeled hazardous waste bag or container.
-
Engage a licensed professional waste disposal service to dispose of the material. Do not attempt to dispose of it in standard laboratory trash or drains[1][3].
References
- MSDS of tert-butyl N-(5-chlorothiophen-2-yl)
- SAFETY DATA SHEET - tert-Butyl carbam
- Safety Data Sheet - tert-Butyl (5-amino-2-chloropyridin-4-yl)
- SAFETY DATA SHEET - Butyl carbam
- SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)
- SAFETY DATA SHEET - 2-[2-(Boc-amino)ethoxy]ethanol. Sigma-Aldrich.
- tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino) - PubChem.
- Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
- Personal protective equipment for handling Methyl carbam
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Personal Protective Equipment for Pesticide Handlers. US EPA.
- tert-Butyl Carbamate: A Technical Guide to Safety and Handling. Benchchem.
- Tert-Butyl (2-(6-chloropyridin-3-yl)ethyl)
- Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
